Ethyl 2-cyano-2-(hydroxyimino)acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42116. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl (2Z)-2-cyano-2-hydroxyiminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-2-10-5(8)4(3-6)7-9/h9H,2H2,1H3/b7-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFXLZAXGXOXAP-DAXSKMNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\O)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56503-39-0, 3849-21-6 | |
| Record name | Ethyl (E)-cyano(hydroxyimino)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056503390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3849-21-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3849-21-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl cyano(hydroxyimino)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.230 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl (E)-cyano(hydroxyimino)acetate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): The Gold Standard Additive in Modern Peptide Chemistry
Abstract
This guide provides an in-depth technical analysis of Ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as Oxyma or OxymaPure®, for researchers, chemists, and professionals in peptide science and drug development. We will explore its fundamental chemical properties, dissect its mechanism of action in suppressing racemization and enhancing coupling efficiency, and offer a data-driven comparison against traditional additives like HOBt and HOAt. This document serves as a practical resource, complete with detailed experimental protocols for both solid-phase and solution-phase synthesis, safety guidelines, and an overview of next-generation coupling reagents derived from the Oxyma core structure.
The Foundational Challenge: Fidelity in Amide Bond Formation
The synthesis of peptides, a cornerstone of pharmaceutical research and biotechnology, hinges on the sequential formation of amide bonds between amino acids. The most prevalent method for this transformation involves the activation of a carboxylic acid group using a carbodiimide reagent, such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1] This activation generates a highly reactive O-acylisourea intermediate.[1][2]
However, the high reactivity of this intermediate is also its primary liability. It is inherently unstable and susceptible to two major side reactions that compromise the integrity of the final peptide:
-
N-acylurea Formation: The O-acylisourea can rapidly rearrange into a stable, inactive N-acylurea, terminating the coupling reaction and complicating purification.[1][2][3]
-
Racemization: For chiral amino acids, the intermediate can cyclize to form an oxazolone. This process can lead to the loss of stereochemical integrity at the α-carbon (epimerization), yielding diastereomeric impurities that are difficult to separate and can drastically alter the peptide's biological activity.[1][2]
To mitigate these issues, "additives" were introduced to the coupling cocktail. For decades, the field was dominated by benzotriazole derivatives, namely 1-hydroxybenzotriazole (HOBt) and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt). These additives intercept the O-acylisourea to form more stable active esters, improving yields and reducing racemization.[4][5]
A Paradigm Shift in Safety and Efficiency: The Emergence of Oxyma
While effective, the widespread use of HOBt and HOAt has been curtailed by a critical safety flaw: they are classified as explosive materials, particularly in their anhydrous state.[6][7][8] This poses significant risks in handling, storage, and transport, prompting the search for a safer, non-explosive alternative without compromising performance.
This search culminated in the adoption of This compound (Oxyma) as the new industry standard.[1][8][9] Oxyma is an oxime-based compound that provides a compelling combination of high efficiency, robust racemization suppression, and a vastly superior safety profile.[6][7][9]
| Property | Value | Reference(s) |
| IUPAC Name | Ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate | [1][10] |
| Common Names | Oxyma, OxymaPure® | [2][11] |
| CAS Number | 3849-21-6 | [1][2] |
| Molecular Formula | C₅H₆N₂O₃ | [1][2][12] |
| Molar Mass | 142.11 g·mol⁻¹ | [1][2][12] |
| Appearance | White to off-white crystalline powder | [1][10] |
| pKa | 4.60 | [1][2][10] |
| Solubility | Soluble in DMF, DCM, CH₃CN, NMP | [10][13][14] |
Core Properties of this compound.
Mechanism of Action: Ensuring High-Fidelity Peptide Coupling
The efficacy of Oxyma lies in its acidity (pKa 4.60), which is comparable to that of HOBt, and its ability to act as an exceptional acyl transfer agent.[1][15][16] During the coupling reaction, its mechanism follows a clear, self-validating pathway that minimizes side reactions.
-
Activation: The carbodiimide (e.g., DIC) reacts with the C-terminus of the N-protected amino acid to form the highly reactive O-acylisourea intermediate.
-
Interception: Before the intermediate can rearrange or form an oxazolone, Oxyma rapidly intercepts it. This reaction forms a highly reactive Oxyma-ester.[1][2][11]
-
Coupling: The Oxyma-ester is significantly more stable than the O-acylisourea but remains sufficiently reactive to undergo clean and efficient nucleophilic attack by the N-terminal amine of the adjacent amino acid or peptide chain.[1] This forms the desired peptide bond with minimal risk of racemization.[1]
Performance Benchmarking: Oxyma vs. Benzotriazoles
Field-proven data consistently demonstrates that Oxyma is not merely a safer substitute for HOBt/HOAt, but a chemically superior one. It frequently provides higher yields and lower levels of racemization, particularly in the synthesis of complex or "difficult" peptide sequences.[6][9][17]
| Parameter | HOBt (1-Hydroxybenzotriazole) | HOAt (1-Hydroxy-7-azabenzotriazole) | Oxyma (this compound) |
| Coupling Efficiency | Good, widely used as a baseline standard. | Very High, often used for difficult couplings. | Excellent. Often superior to HOBt and comparable or superior to HOAt.[2][9] |
| Racemization Suppression | Good, effective for most standard couplings. | Very Good, superior to HOBt. | Excellent. Remarkable capacity to inhibit racemization.[7][9][17] |
| Safety Profile | High Risk. Anhydrous form is a Class 1 explosive.[6] | High Risk. Possesses explosive properties.[7][8] | High Safety Profile. Non-explosive and thermally stable.[6][7][9] |
| Green Chemistry | Poor. Benzotriazoles are persistent environmental pollutants. | Poor. Benzotriazoles are persistent environmental pollutants. | Good. Considered a "green" additive; compatible with green solvents.[2][11][18] |
Comparative analysis of common peptide coupling additives.
Experimental Protocols: Practical Application
Oxyma's versatility allows for its seamless integration into both solid-phase and solution-phase synthesis workflows. It can be substituted directly for HOBt in most established protocols without significant modification.
This protocol outlines a typical coupling cycle on a resin support using the DIC/Oxyma combination.
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for at least 30-60 minutes.[6][15]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat once.[15]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and cleaved dibenzofulvene adducts.
-
Activation Solution: In a separate vessel, dissolve the Fmoc-protected amino acid (3–5 equivalents relative to resin loading) and Oxyma (3–5 equivalents) in DMF.[6]
-
Coupling Initiation: Add DIC (3–5 equivalents) to the activation solution and allow it to pre-activate for 5-10 minutes.[6][16]
-
Coupling Reaction: Add the complete activation cocktail to the washed resin. Agitate the mixture at room temperature for 30 minutes to 2 hours.[1][6]
-
Monitoring: After the coupling time, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates the reaction is complete.[1]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.
This protocol describes the coupling of an N-protected amino acid to an amino acid ester.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 equivalent) and Oxyma (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or DMF.[19]
-
Pre-activation: Add N,N'-diisopropylethylamine (DIPEA) (1.1 equivalents) to the mixture and stir for 5 minutes.[19]
-
Amine Addition: In a separate solution, dissolve the amino acid methyl ester hydrochloride (1.1 equivalents) and DIPEA (1.1 equivalents) in DCM. Add this solution to the pre-activated mixture.[19]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with 5% citric acid solution, 5% sodium bicarbonate solution, and brine.[19]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude dipeptide, which can be purified further by column chromatography or recrystallization.
The Next Generation: Oxyma-Based Stand-Alone Coupling Reagents
The success of Oxyma as an additive has led to the development of highly efficient stand-alone coupling reagents where the Oxyma moiety is integrated into a uronium or phosphonium salt structure.[2][3][4] These reagents offer the benefits of Oxyma in a single, convenient, and highly reactive compound.
-
COMU® ([(1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate]): A uronium salt of Oxyma that shows excellent coupling efficiency, high solubility, and a favorable safety profile.[3][4][5][18] It is particularly noted for its performance in green solvents.[5]
-
PyOxim & PyOxP: Phosphonium salt derivatives of Oxyma that are also powerful coupling reagents with high reactivity and safety.[3][4][8]
Synthesis and Safety
Oxyma is readily synthesized via the nitrosation of ethyl cyanoacetate.[10][13] The reaction involves treating ethyl cyanoacetate with nitrous acid, generated in situ from sodium nitrite and a weak acid like acetic acid.[10][13][20] The reaction is typically performed at low temperatures (0-5°C) and a pH of ~4.5 to prevent ester hydrolysis.[10][13]
While vastly safer than HOBt/HOAt, Oxyma is still a chemical reagent and requires appropriate handling.
| Hazard Statement | Precautionary Measures | Reference(s) |
| H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands after handling. | [21] |
| H315: Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. | [21][22] |
| H319: Causes serious eye irritation | Wear eye protection/face shield. | [21][22] |
| H335: May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust. | [21][22] |
Summary of Safety Information for Oxyma.
Always handle Oxyma in a fume hood while wearing standard Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[21][23]
Conclusion
This compound (Oxyma) represents a significant advancement in peptide chemistry. It has successfully addressed the critical need for a non-explosive, high-performance coupling additive. By forming a stable yet reactive Oxyma-ester, it effectively minimizes common side reactions, suppresses racemization, and ensures high coupling yields. Its superior safety profile, proven efficiency, and compatibility with green chemistry principles firmly establish Oxyma as the indispensable, state-of-the-art additive for modern peptide synthesis, enabling the reliable and safe production of peptides for research and pharmaceutical development.[1]
References
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Khattab, S. N., Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2010). This compound (Oxyma): An Efficient and Convenient Additive Used with Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) to Replace 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) during Peptide Synthesis. Bulletin of the Chemical Society of Japan. [Link]
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Luxembourg Bio Technologies Ltd. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. cem.com. [Link]
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Gyros Protein Technologies. (2025). Oxyma as an additive in green solid-phase peptide synthesis. gyrosproteintechnologies.com. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comparing Peptide Coupling Reagents: The Advantages of Ethyl 2-Oximinooxamate (OxymaPure). innopharmchem.com. [Link]
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de la Torre, B. G., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]
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de la Torre, B. G., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. National Institutes of Health (NIH). [Link]
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Wikipedia. (n.d.). Ethyl cyanohydroxyiminoacetate. en.wikipedia.org. [Link]
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ResearchGate. (2010). ChemInform Abstract: this compound (Oxyma): An Efficient and Convenient Additive Used with Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) to Replace 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) during Peptide Synthesis. researchgate.net. [Link]
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El-Faham, A., & Albericio, F. (2015). Oxime-Based Carbonates as Useful Reagents for Both N-Protection and Peptide Coupling. Molecules. [Link]
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Semantic Scholar. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. semanticscholar.org. [Link]
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El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
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Khattab, S. N., & El-Faham, A. (2014). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules. [Link]
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AAPPTec, LLC. (n.d.). Safety Data Sheet for this compound. aapptec.com. [Link]
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Mandal, B., et al. (2014). Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY): A Recyclable Coupling Reagent for Racemization-Free Synthesis of Peptide, Amide, Hydroxamate, and Ester. The Journal of Organic Chemistry. [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. prepchem.com. [Link]
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Dunne, J., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Medicinal Chemistry. [Link]
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Mandal, B., et al. (2018). (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis. ACS Omega. [Link]
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ResearchGate. (2022). (PDF) Understanding OxymaPure As A Peptide Coupling Additive. A Guide To New Oxyma Derivatives. researchgate.net. [Link]
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Merck Millipore. (n.d.). Novabiochem® Coupling reagents. emdmillipore.com. [Link]
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Albericio, F., & Subiros-Funosas, R. (2012). This compound. Encyclopedia of Reagents for Organic Synthesis. [Link]
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ResearchGate. (2025). ReGreen SPPS: enabling circular chemistry in environmentally sensible solid-phase peptide synthesis. researchgate.net. [Link]
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PubChem. (n.d.). This compound. pubchem.ncbi.nlm.nih.gov. [Link]
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Li, J., et al. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. ACS Omega. [Link]
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The Ascendancy of Oxyma in Modern Organic Synthesis: A Technical Guide to a Safer, More Efficient Era of Amide Bond Formation
Abstract
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the formation of the amide bond remains a cornerstone reaction. For decades, the field relied upon coupling additives like 1-hydroxybenzotriazole (HOBt) and its aza-analogue, HOAt, to facilitate these crucial transformations. While effective, these reagents harbor significant, well-documented safety risks, including thermal instability and explosive potential. This guide details the pivotal role of Ethyl 2-cyano-2-(hydroxyimino)acetate, known commonly as Oxyma, a reagent that has revolutionized the field by offering a demonstrably safer, and often more efficient, alternative. We will explore the mechanistic underpinnings of Oxyma's efficacy, provide comparative data against its predecessors, detail its expanding applications beyond peptide chemistry, and furnish actionable protocols for its implementation in the laboratory.
The Challenge of Amide Bond Formation: A Historical Perspective
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, requiring harsh conditions that are incompatible with sensitive and complex molecules, such as peptides and pharmaceuticals. The advent of carbodiimide activators, like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), provided a path to activating the carboxylic acid in situ. However, this activation is not without its own challenges. The primary reactive species formed, the O-acylisourea intermediate, is highly reactive but also notoriously unstable.[1][2][3] It is prone to two major deleterious pathways:
-
Racemization: For chiral carboxylic acids, particularly α-amino acids, the highly activated intermediate can facilitate the deprotonation of the α-carbon. This leads to the formation of a planar oxazolone intermediate, which upon nucleophilic attack by the amine, results in a loss of stereochemical integrity—a catastrophic outcome in drug development.[3][4]
-
N-acylurea Formation: The O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct.[3][5] This terminates the desired reaction, reduces yield, and introduces a significant purification challenge.
To mitigate these issues, a class of compounds known as "additives" was introduced. These reagents, such as HOBt, were designed to intercept the fleeting O-acylisourea intermediate, converting it into a more stable, yet still highly reactive, active ester. This strategy proved immensely successful, dramatically improving yields and suppressing racemization. However, the tragic irony was that the solution to a chemical problem introduced a severe physical one: the benzotriazole core of HOBt and HOAt is an energetic functional group, rendering these compounds thermally unstable and potentially explosive.[6][7] This critical safety liability spurred the search for a new class of additives, culminating in the widespread adoption of Oxyma.[8]
Oxyma: Structure, Mechanism, and Superiority
Introduced in 2009, Oxyma (this compound) emerged as a transformative solution.[8] Its efficacy is rooted in its unique electronic structure, which provides a potent combination of acidity and nucleophilicity without the inherent instability of benzotriazoles.
Mechanism of Action
Oxyma's role in a carbodiimide-mediated coupling reaction follows a well-defined pathway that enhances efficiency and preserves chirality.[1]
-
Carboxylic Acid Activation: The carboxylic acid first reacts with a carbodiimide (e.g., DIC) to form the highly reactive O-acylisourea intermediate.[1][9]
-
Active Ester Formation: Oxyma, acting as a potent nucleophile via its hydroxyimino group, rapidly intercepts the O-acylisourea. This forms a highly reactive Oxyma active ester and a soluble urea byproduct (e.g., diisopropylurea).[1]
-
Nucleophilic Acyl Substitution: The incoming amine nucleophile then attacks the carbonyl carbon of the Oxyma ester. The Oxyma moiety is an excellent leaving group, facilitated by its acidity (pKa ≈ 4.60, similar to HOBt), leading to the efficient formation of the desired amide bond and the regeneration of Oxyma.[4][10][11]
The key to Oxyma's success lies in the nature of the Oxyma ester intermediate. It is reactive enough to be readily attacked by the amine but significantly less prone to racemization than the initial O-acylisourea intermediate.[1][7]
Visualizing the Mechanism
The following diagram illustrates the catalytic cycle of Oxyma in carbodiimide-mediated amide bond formation.
Caption: Mechanism of Oxyma-assisted amide bond formation.
Comparative Analysis: Oxyma vs. Benzotriazole Additives
The transition from HOBt/HOAt to Oxyma is justified by compelling advantages in safety, efficiency, and cost.
Safety Profile
This is the most critical differentiator. Anhydrous HOBt and HOAt are classified as explosive materials, with thermal decomposition risks that pose significant hazards during storage, handling, and scale-up.[6][7] In contrast, Oxyma exhibits a vastly superior safety profile.
-
Thermal Stability: Calorimetry studies show that Oxyma has a higher decomposition onset temperature and a much lower, more controlled energy release compared to the rapid, highly exothermic decomposition of benzotriazoles.[6][7]
-
Mechanical Sensitivity: Oxyma is significantly less sensitive to mechanical stimuli like impact and friction.[6]
-
Regulatory Status: The explosive nature of HOBt has led to severe shipping and handling restrictions, making it difficult and expensive to procure.[4][8] Oxyma is not subject to these restrictions, ensuring a more reliable and economical supply chain.
Performance and Efficiency
While safety was the primary driver for its development, Oxyma's performance is often equal or superior to its predecessors, particularly in challenging syntheses.[2][12][13]
-
Racemization Suppression: Numerous studies have shown Oxyma to be a remarkable racemization suppressor, frequently outperforming both HOBt and even the highly regarded HOAt in demanding fragment couplings and with racemization-prone amino acids.[4][7][14]
-
Coupling Efficiency: Oxyma consistently promotes high coupling yields, comparable to HOAt and superior to HOBt.[1][13] This efficiency reduces the need for excess reagents and multiple coupling cycles, minimizing waste and improving process economy.[1]
-
Greener Chemistry: Oxyma's stability and high efficiency align with the principles of green chemistry. It performs well in a range of "greener" solvents and its use often leads to cleaner reaction profiles, simplifying purification.[1][15]
Data Presentation: Additive Comparison
| Feature | HOBt (1-hydroxybenzotriazole) | HOAt (1-hydroxy-7-azabenzotriazole) | Oxyma (this compound) |
| Safety Profile | Poor: Thermally unstable, explosive hazard[6][7] | Poor: Thermally unstable, explosive hazard[12][16] | Excellent: Not explosive, high thermal stability[1][6][8] |
| pKa | 4.60[4][11] | 3.28[11][17] | 4.60[4][10][11] |
| Racemization Suppression | Good | Excellent | Excellent / Superior[4][7][14] |
| Coupling Efficiency | Good | Excellent | Excellent / Superior[1][13][16] |
| Cost & Availability | High cost, restricted shipping[4] | Very high cost, restricted shipping | Economical, readily available[12] |
Experimental Protocols: Implementing Oxyma in Practice
The integration of Oxyma into standard laboratory workflows is straightforward, as it can often be used as a direct replacement for HOBt.
General Protocol for Solution-Phase Amide Coupling
This protocol describes a typical procedure for coupling a carboxylic acid and an amine in solution using DIC/Oxyma.
-
Reagent Preparation: In a clean, dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 equiv) and Oxyma (1.0-1.2 equiv) in an appropriate anhydrous solvent (e.g., DMF, DCM).
-
Activation: Cool the solution to 0 °C in an ice bath. Add the carbodiimide (e.g., DIC, 1.1 equiv) dropwise while stirring.
-
Pre-activation (Optional but Recommended): Allow the mixture to stir at 0 °C for 5-15 minutes. This pre-activation step ensures the complete formation of the Oxyma active ester.
-
Amine Addition: Add the amine (1.0 equiv) to the reaction mixture. If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIEA, 1.0 equiv) to liberate the free amine.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Work-up: Upon completion, filter off any precipitated urea. The filtrate can then be subjected to a standard aqueous work-up (e.g., washing with dilute acid, base, and brine) followed by drying and solvent evaporation.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Workflow Visualization
Caption: Standard workflow for Oxyma-mediated solution-phase coupling.
Beyond the Amide Bond: Expanding Applications and Derivatives
The success of Oxyma as an additive has spurred the development of a new generation of "stand-alone" coupling reagents where the Oxyma moiety is integrated directly into the reagent's structure.
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate): This uronium salt is one of the most popular Oxyma-based reagents.[2][18] It offers high coupling efficiencies, low racemization, and enhanced solubility.[16][18] COMU is particularly valued for its high reactivity, often allowing for faster reaction times.[16][19]
Furthermore, the application of Oxyma is not limited to peptide synthesis. It has proven effective in the broader context of organic synthesis for the creation of:
Conclusion and Future Outlook
Oxyma has firmly established itself as the modern standard for coupling additives in organic synthesis. Its impeccable safety profile addresses the critical failing of its benzotriazole-based predecessors, while its chemical efficiency often meets or exceeds the previous gold standard. For researchers, scientists, and drug development professionals, the adoption of Oxyma and its derivatives is not merely a substitution but an upgrade—a move towards safer, more efficient, reliable, and greener synthetic methodologies. As the demand for complex synthetic molecules continues to grow, the foundational role of Oxyma in enabling their construction is set to expand, cementing its legacy as a pivotal innovation in modern chemistry.
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- Boc-Oxyma: A Safer Alternative to HOBt and HOAt in Peptide Synthesis. (2025). Benchchem.
- Comparing Peptide Coupling Reagents: The Advantages of Ethyl 2-Oximinooxamate (OxymaPure). NINGBO INNO PHARMCHEM CO.,LTD.
- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
- Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. (2021). Organic Letters.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Understanding OxymaPure As A Peptide Coupling Additive. A Guide To New Oxyma Derivatives.
- OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Thieme E-Books & E-Journals.
- DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY.
- Application Notes and Protocols for Amide Bond Formation Using Oxyma-Based Coupling Reagents. (2025). Benchchem.
- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived
- Ethyl cyanohydroxyiminoacet
- Oxyma vs. HOAt: A Comprehensive Comparison of Peptide Coupling Efficiency. (2025). Benchchem.
- Ethyl cyanohydroxyiminoacet
- Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. (2023).
- Best peptide coupling method in DMF? (2024). r/Chempros - Reddit.
- A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in W
- Novabiochem®. Merck Millipore.
- This compound (Oxyma): An Efficient and Convenient Additive Used with Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) to Replace 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) D. (2025).
- OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. (2020). Synthesis.
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- 3 - Organic Syntheses Procedure. Organic Syntheses.
- Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. (2022). PMC - NIH.
- OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)
- OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Semantic Scholar.
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Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole‐Based HOBt and HOAt with a Lower Risk of Explosion[1]. Scilit.
- A New Oxyma Derivative for Nonracemizable Amide-Forming Reactions in Water. (2025).
- OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis.
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Ethyl 2-cyano-2-(hydroxyimino)acetate: A Technical Guide to Synthesis, Mechanism, and Application
Introduction: The Rise of a Safer, More Efficient Coupling Additive
In the landscape of modern drug discovery and development, particularly in the realm of peptide and small molecule synthesis, the pursuit of efficiency, safety, and purity is paramount. For years, reagents like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) were the gold standard as coupling additives in carbodiimide-mediated amide bond formation. However, their inherent explosive nature posed significant safety risks in handling and storage[1][2]. This critical challenge paved the way for the development and widespread adoption of Ethyl 2-cyano-2-(hydroxyimino)acetate, commercially known as Oxyma[1][3].
This technical guide provides an in-depth exploration of this compound, from its fundamental synthesis to its mechanistic role in enhancing coupling reactions and its diverse applications in pharmaceutical development. As a non-explosive and highly effective alternative, Oxyma has demonstrated a remarkable capacity to suppress racemization and improve coupling efficiency, making it an indispensable tool for researchers and scientists in the field[2][4][5]. This document will delve into the technical nuances of its preparation, elucidate the chemical principles governing its function, and present its practical utility with scientifically grounded insights.
Physicochemical Properties: A Snapshot
A thorough understanding of a reagent's properties is fundamental to its effective application. Below is a summary of the key physicochemical characteristics of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆N₂O₃ | [4][6] |
| Molecular Weight | 142.11 g/mol | [4][6] |
| Appearance | White to light yellow crystalline solid or powder | [4] |
| Melting Point | 130-132 °C | [1] |
| pKa | 4.60 | [3][4][5] |
| Solubility | Soluble in DMF, NMP, CH₃CN, DCM, and H₂O; Partially soluble in toluene | [3][4][7] |
Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Rationale
The synthesis of this compound is a relatively straightforward process involving the nitrosation of ethyl cyanoacetate[3][4]. The choice of acidic medium and careful control of reaction parameters are crucial for achieving high yield and purity.
Reaction Workflow
The overall synthetic scheme is as follows:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Acetic Acid Method)
This protocol is a widely adopted method that yields the product in high purity[4].
Materials:
-
Ethyl cyanoacetate (C₅H₇NO₂)
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Deionized water
-
Ethanol or Ethyl acetate (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Preparation of Solutions: In a round-bottom flask, dissolve ethyl cyanoacetate in glacial acetic acid. In a separate beaker, prepare a solution of sodium nitrite in deionized water.
-
Reaction Setup: Cool the ethyl cyanoacetate solution in an ice bath to a temperature of 0-5°C with continuous stirring.
-
Nitrosation Reaction: Slowly add the aqueous sodium nitrite solution to the cooled ethyl cyanoacetate solution. The rate of addition should be controlled to maintain the reaction temperature between 0-5°C.
-
Scientific Rationale: The slow addition and low temperature are critical to control the exothermic reaction and prevent the decomposition of nitrous acid, which is generated in situ from sodium nitrite and acetic acid. This ensures a higher yield of the desired product.
-
-
pH Control: It is crucial to maintain the reaction pH at approximately 4.5.
-
Scientific Rationale: This pH is optimal for the nitrosation reaction and minimizes the hydrolysis of the ethyl ester group of both the starting material and the product, which can occur under more acidic or basic conditions[3].
-
-
Reaction Completion and Precipitation: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction proceeds to completion. The product may begin to precipitate as yellow crystals of its sodium derivative[8][9].
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Acidification and Extraction (if necessary): If the sodium salt is isolated, it should be dissolved in dilute hydrochloric acid (e.g., 2N HCl) to protonate the oxime. The product can then be extracted with an organic solvent like diethyl ether[8].
-
Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield pure this compound as a white to light yellow crystalline solid[3][4].
Mechanism of Action in Peptide Coupling: Suppressing Racemization and Enhancing Efficiency
The primary application of this compound is as a coupling additive in carbodiimide-mediated peptide synthesis[4][5]. Its mechanism of action is centered around the in situ formation of a highly reactive O-acylisourea intermediate, which is then converted to a more stable and less racemization-prone Oxyma-ester.
The Carbodiimide Coupling Pathway with Oxyma
Caption: Mechanism of Oxyma in carbodiimide-mediated peptide coupling.
The pronounced acidity of Oxyma (pKa 4.60) allows it to effectively neutralize the basicity of carbodiimides, thereby minimizing base-catalyzed side reactions[4][5]. The key steps are:
-
Activation of the Carboxylic Acid: The carboxylic acid group of the amino acid reacts with a carbodiimide (e.g., DIC or EDC) to form a highly reactive O-acylisourea intermediate[10].
-
Formation of the Oxyma-Ester: This unstable O-acylisourea intermediate is prone to racemization and other side reactions. Oxyma rapidly intercepts this intermediate to form a more stable and highly reactive Oxyma-ester[11].
-
Nucleophilic Attack and Peptide Bond Formation: The amino group of the incoming amino acid or peptide chain then attacks the carbonyl carbon of the Oxyma-ester, leading to the formation of the desired peptide bond and the regeneration of Oxyma[11].
This pathway effectively circumvents the accumulation of the racemization-prone O-acylisourea intermediate, resulting in higher yields and optical purity of the final peptide product[2][5].
Applications in Drug Development
The utility of this compound extends beyond standard peptide synthesis, finding applications in various facets of drug development.
Peptide Synthesis
Oxyma, in conjunction with carbodiimides like DIC, has been shown to be superior to HOBt/DIC in terms of both yield and purity for the synthesis of complex peptides and α-ketoamide derivatives[5][12]. Its compatibility with both manual and automated solid-phase peptide synthesis (SPPS), including microwave-assisted protocols, makes it a versatile reagent in modern peptide chemistry[13].
Synthesis of Cephalosporin Antibiotics
Derivatives of this compound, such as ethyl (2Z)-2-cyano-2-methoxyiminoacetate, are crucial intermediates in the synthesis of the acyl side chains of third-generation cephalosporin antibiotics[14]. The methoxyimino group, in particular, imparts stability against β-lactamase enzymes, a common mechanism of bacterial resistance[14].
Green Chemistry
The development of Oxyma aligns with the principles of green chemistry. It serves as a safer, non-explosive alternative to benzotriazole-based additives, reducing handling and storage hazards[1][11]. Its high efficiency can also lead to reduced reagent excess and waste generation[11].
Safety and Handling
While significantly safer than HOBt and HOAt, proper laboratory safety protocols should always be followed when handling this compound. It is a combustible solid and may cause skin, eye, and respiratory irritation[15][16]. It is stable under recommended storage conditions and in common peptide synthesis solvents[7][15]. A notable consideration is the potential generation of hydrogen cyanide (HCN) from the reaction of Oxyma and DIC, particularly in DMF, which necessitates careful solvent selection and handling in a well-ventilated area[17].
Conclusion
This compound has firmly established itself as a cornerstone reagent in modern synthetic chemistry. Its discovery and development were driven by a critical need for safer and more efficient alternatives to traditional coupling additives. As detailed in this guide, its straightforward synthesis, well-understood mechanism of action in suppressing racemization, and broad applicability in peptide and pharmaceutical synthesis underscore its importance. For researchers and drug development professionals, a comprehensive understanding of this versatile compound is not just beneficial but essential for the advancement of efficient and safe synthetic methodologies.
References
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OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules. [Link]
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Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. PrepChem.com. [Link]
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Peptide/Amide bond Synthesis – OxymaPure®. Luxembourg Bio Technologies Ltd. [Link]
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Oxyma as an additive in green solid-phase peptide synthesis. Iris Biotech. [Link]
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OxymaPure. CEM Corporation. [Link]
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OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Luxembourg Bio Technologies Ltd. [Link]
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Preparation of ethyl (hydroxyimino)cyanoacetate. PrepChem.com. [Link]
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Ethyl cyanohydroxyiminoacetate. Grokipedia. [Link]
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Ethyl cyanohydroxyiminoacetate. Wikipedia. [Link]
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ChemInform Abstract: this compound (Oxyma): An Efficient and Convenient Additive Used with Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) to Replace 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) D. ResearchGate. [Link]
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An unexpected involvement of ethyl-2-cyano-2-(hydroxyimino) acetate cleaved product in the promotion of the synthesis of nitriles from aldoximes: A mechanistic perception. ResearchGate. [Link]
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This compound. PubChem. [Link]
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Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]
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Ethyl 2‐Cyano‐2‐(hydroxyimino)acetate. Wiley Online Library. [Link]
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Generation of Hydrogen Cyanide from the Reaction of Oxyma (Ethyl Cyano(hydroxyimino)acetate) and DIC (Diisopropylcarbodiimide). ResearchGate. [Link]
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Key properties and structure of Ethyl 2-cyano-2-(hydroxyimino)acetate
An In-Depth Technical Guide to Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) for Advanced Peptide Synthesis
Abstract
This compound, commonly known in the field as Oxyma, has emerged as a cornerstone additive in modern peptide synthesis.[1] This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering a deep dive into its core properties, structure, and critical applications. We will explore the mechanistic rationale behind its efficacy as a racemization suppressant in carbodiimide-mediated coupling reactions, present validated synthesis protocols, and discuss its superior safety profile compared to traditional benzotriazole-based additives.[1][2] This document is structured to provide not only foundational knowledge but also actionable, field-proven insights to leverage Oxyma's full potential in both solution-phase and solid-phase peptide synthesis (SPPS).
Nomenclature and Molecular Structure
Correctly identifying a reagent is critical for reproducibility and safety. This compound is known by several names, and understanding its structure is key to appreciating its function.
-
Preferred IUPAC Name: Ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate[2]
-
CAS Number: 3849-21-6[4]
-
Molecular Formula: C₅H₆N₂O₃[4]
-
SMILES: CCOC(=O)/C(=N\O)/C#N[2]
Structurally, the molecule's power lies in the synergistic electron-withdrawing effects of the cyano (-CN) and ester (-COOEt) groups on the central carbon, which is double-bonded to a hydroxyimino (=N-OH) moiety.[5] This configuration is responsible for the pronounced acidity of the oxime proton, a critical feature for its mechanism of action.[2][5] In crystalline form, it exists as the oxime, but in a strongly basic solution, it can exist as the tautomeric nitroso isomer in its anionic form.[2]
Physicochemical Properties: A Comparative Overview
The utility of a reagent is defined by its physical and chemical properties. Oxyma's characteristics make it highly suitable for the conditions of peptide synthesis. The data below has been consolidated from various authoritative sources.
| Property | Value | Source(s) |
| Molar Mass | 142.11 g·mol⁻¹ | [2][4] |
| Appearance | White to light yellow crystalline solid or powder | [2][6][7] |
| Melting Point | 130-133 °C | [8][9] |
| pKa | 4.60 | [2][3][5] |
| Solubility | Soluble in DMF, DCM, NMP, MeCN; Partially soluble in Toluene and Water | [2][6][10] |
| Purity | Commercially available at >99% purity | [11] |
The most significant property here is the pKa of 4.60 .[2][3] This pronounced acidity, comparable to that of acetic acid, allows Oxyma to effectively protonate and neutralize the highly basic and reactive O-acylisourea intermediate formed during carbodiimide activation, which is the root cause of racemization.[2][12]
Synthesis and Purification: A Validated Protocol
The accessibility of Oxyma is enhanced by its straightforward synthesis from inexpensive starting materials.[2] The primary method is the nitrosation of ethyl cyanoacetate.[5][6] Below is a detailed, self-validating protocol that ensures high yield and purity.
Rationale for Method Selection
The chosen method involves the in situ generation of nitrous acid from sodium nitrite in an acidic medium.[6] The causality behind the choice of acid and pH control is critical:
-
Acidic Medium: Acetic acid is commonly used to generate nitrous acid (HNO₂).[8]
-
pH Control: Maintaining a pH of approximately 4.5 is paramount.[2] A more basic environment would lead to the rapid hydrolysis of the ethyl ester functionality, drastically reducing the yield. A buffered system can achieve near-quantitative yields.[2]
Experimental Protocol: Acetic Acid Method
Materials:
-
Ethyl cyanoacetate (1 equivalent)
-
Sodium nitrite (1.2 equivalents)
-
Glacial Acetic Acid
-
Deionized Water
-
Ethanol or Ethyl Acetate (for recrystallization)
Step-by-Step Procedure:
-
Preparation of Nitrite Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite in deionized water.
-
Preparation of Cyanoacetate Solution: In a separate flask, dissolve ethyl cyanoacetate in glacial acetic acid.[6]
-
Reaction Setup: Place the flask containing the ethyl cyanoacetate solution in an ice-water bath and begin stirring. Cool the solution to 0-5 °C.
-
Controlled Addition: Slowly add the aqueous sodium nitrite solution dropwise to the stirred, cooled ethyl cyanoacetate solution. The key here is to maintain the internal temperature below 5 °C to control the exothermic reaction and prevent side reactions.[6]
-
Reaction and Precipitation: After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours. The product, this compound, will begin to precipitate as a pale yellow or white solid.[6][13]
-
Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any residual salts and acid.
-
Purification (Recrystallization): Transfer the crude product to a clean flask. Add a minimal amount of hot ethanol or ethyl acetate to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the crystallization of the pure product.[2]
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected yield of pure white crystals is typically around 87%.[2][8]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Oxyma.
Mechanism of Action in Peptide Coupling
Oxyma's primary role is as an additive in carbodiimide-mediated peptide synthesis.[10] Its function is to intercept the highly reactive O-acylisourea intermediate, preventing it from rearranging into an inactive N-acylurea or, more critically, from promoting the racemization of the activated amino acid via an oxazolone intermediate.[3]
The Mechanistic Steps:
-
Activation: A carboxyl group (from an N-protected amino acid) reacts with a carbodiimide (e.g., DIC, EDCI) to form the highly reactive O-acylisourea.[3][12]
-
Interception by Oxyma: Before this unstable intermediate can rearrange or cause racemization, the acidic Oxyma rapidly reacts with it.[12] This forms a new, more stable active ester (an O-Oxyma ester) and releases the carbodiimide as a harmless urea byproduct.
-
Peptide Bond Formation: The incoming amine (from the N-terminus of the growing peptide chain) attacks the carbonyl carbon of the O-Oxyma active ester. This is a clean, efficient aminolysis reaction that forms the desired peptide bond and regenerates Oxyma, which can theoretically participate in the cycle again.[5]
This mechanism effectively channels the reaction toward the desired product, significantly suppressing the two most common side reactions: racemization and N-acylurea formation.[2][3]
Peptide Coupling Mechanism Diagram
Caption: Mechanism of Oxyma in peptide coupling.
Applications and Advantages in Drug Development
Oxyma has become widely adopted in both academic and industrial settings for several compelling reasons.[2]
-
High Coupling Efficiency: It demonstrates impressive coupling efficiency, comparable or even superior to HOAt, especially in challenging couplings like those involving sterically hindered amino acids.[2][14]
-
Superior Racemization Suppression: It is highly effective at preserving the chiral integrity of amino acids during activation, a non-negotiable requirement in drug development.[2][14]
-
Enhanced Safety Profile: This is perhaps its most significant advantage. Unlike the benzotriazole-based additives HOBt and HOAt, which are known to have explosive properties under certain conditions, Oxyma exhibits markedly slower thermal decomposition and poses a significantly lower explosion risk.[1][2] This makes it a "greener" and safer alternative, simplifying handling, storage, and regulatory compliance.
-
Versatility: Oxyma is effective in both solution-phase and automated solid-phase peptide synthesis (SPPS) and is compatible with all common carbodiimides and solvent systems.[2][10]
Safety and Handling
While safer than its predecessors, this compound is still a hazardous chemical that requires proper handling.
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[15]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15][16]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[15][17][18]
-
Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[17][19]
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[7][16]
-
Conclusion
This compound (Oxyma) represents a significant advancement in the field of peptide chemistry. Its combination of high coupling efficiency, excellent racemization suppression, and a vastly improved safety profile has established it as the additive of choice for carbodiimide-mediated amide bond formation. For researchers and professionals in drug development, mastering the use of Oxyma is not just a matter of best practice but a crucial step towards safer, more efficient, and more reliable synthesis of complex peptide-based therapeutics.
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-
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PrepChem.com. Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. [Link]
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Ark Pharma Scientific Limited. ethyl (E)-2-cyano-2-(hydroxyimino)acetate. [Link]
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nsj prayoglife. This compound, Oxyma > 99%. [Link]
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Luxembourg Bio Technologies Ltd. OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant. [Link]
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PrepChem.com. Preparation of ethyl (hydroxyimino)cyanoacetate. [Link]
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Carl ROTH. Ethyl(hydroxyimino)cyanoacetate (Oxyma Pure), 100 g. [Link]
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AAPPTec, LLC. Safety Data Sheet. [Link]
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ACS Omega. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. [Link]
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ResearchGate. An unexpected involvement of ethyl-2-cyano-2-(hydroxyimino) acetate cleaved product. [Link]
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Understanding the acidity and pKa of Oxyma
An In-Depth Technical Guide to the Acidity and pKa of Ethyl Cyano(hydroxyimino)acetate (Oxyma)
Abstract
Ethyl 2-cyano-2-(hydroxyimino)acetate, widely known as Oxyma or OxymaPure®, has become an indispensable tool in modern peptide synthesis and broader amide bond formation. Its efficacy is intrinsically linked to its acidity, quantified by its pKa value. This guide provides a detailed examination of the chemical principles governing Oxyma's acidity, its precise pKa, and the profound implications for its mechanism of action as a coupling additive. We will explore the structural basis for its acidity, compare it with other common additives, and detail an experimental protocol for pKa determination, offering researchers and drug development professionals a comprehensive understanding of this critical reagent.
Introduction: The Rise of Oxyma in Peptide Chemistry
The synthesis of peptides, a cornerstone of drug discovery and materials science, relies on the efficient and stereochemically pure formation of amide bonds. A significant breakthrough in this field was the introduction of coupling additives to be used with carbodiimides. For decades, N-hydroxybenzotriazole (HOBt) and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt), were the gold standards. However, the thermal instability and explosive nature of these benzotriazole-based compounds posed significant safety risks.
This led to the adoption of Oxyma, an oxime-based additive, as a superior alternative.[1][2] Oxyma, or Ethyl (hydroxyimino)cyanoacetate, not only matches the performance of HOBt in suppressing racemization and improving coupling efficiency but also offers a vastly improved safety profile, being non-explosive and thermally stable.[2][3] Its widespread adoption is a testament to its effectiveness and safety, making a deep understanding of its physicochemical properties, particularly its acidity, essential for its optimal use.
The Fundamental Role of Acidity and pKa in Coupling Reactions
In the context of peptide coupling, the "acidity" of an additive is its ability to donate the proton from its hydroxyl group. This property is quantified by the pKa , the negative logarithm of the acid dissociation constant (Ka).
pKa = -log₁₀(Ka)
A lower pKa value signifies a stronger acid, meaning the compound more readily releases its proton. The conjugate base that remains is therefore more stable and functions as a better leaving group. This is the crux of how coupling additives work: the additive's anion replaces the carbodiimide-activated carboxylic acid, forming a new active ester intermediate. The reactivity of this intermediate is directly related to the acidity (and thus the leaving group ability) of the additive.[4][5] A well-calibrated pKa is critical:
-
Too high (weak acid): The resulting active ester is not reactive enough for efficient aminolysis, leading to slow reactions and low yields.
-
Too low (very strong acid): The active ester can be overly reactive, potentially leading to side reactions.
Therefore, an optimal pKa provides a delicate balance, creating an active ester that is stable enough to prevent side reactions and suppress racemization, yet reactive enough to ensure efficient coupling.
The Acidity of Oxyma: A Structural Perspective
Oxyma exhibits a pronounced acidity for an oxime, with a reported pKa of 4.60 .[1][3][6] This value is identical to that of HOBt, explaining its comparable performance in many applications.[3][4] This acidity arises from the unique electronic environment of the oxime's hydroxyl group.
The chemical structure of Oxyma features two powerful electron-withdrawing groups attached to the same carbon as the hydroxyimino group:
-
A Cyano Group (-C≡N): The nitrile is strongly electron-withdrawing through both induction and resonance.
-
An Ethyl Ester Group (-COOEt): The carbonyl of the ester is also strongly electron-withdrawing.
These groups pull electron density away from the N-OH bond, weakening it and stabilizing the resulting oxyanion after deprotonation. This delocalization of the negative charge across the molecule makes the conjugate base exceptionally stable, thus making the parent molecule more acidic.
Caption: Ionization equilibrium of Oxyma, showing the acidic proton.
Mechanism of Action: How Acidity Drives Performance
Oxyma's role as a coupling additive is to intercept the highly reactive O-acylisourea intermediate formed between a carboxylic acid and a carbodiimide (e.g., DIC, DCC). Its pKa of 4.60 is central to this process.
The workflow proceeds as follows:
-
Activation: The carboxyl group of an N-protected amino acid attacks the carbodiimide, forming a highly unstable and reactive O-acylisourea intermediate. This intermediate is prone to racemization via oxazolone formation and can rearrange into an inactive N-acylurea.[7]
-
Interception: The Oxyma anion (present at equilibrium) acts as a nucleophile, attacking the O-acylisourea intermediate.
-
Active Ester Formation: This attack displaces the isourea as a leaving group, forming a more stable but still highly reactive Oxyma active ester.[2]
-
Aminolysis: The incoming amine (from another amino acid or peptide) attacks the Oxyma active ester. The Oxyma anion is an excellent leaving group due to its stability (a consequence of the low pKa), leading to the efficient formation of the desired peptide bond.
By rapidly converting the transient O-acylisourea into a more manageable active ester, Oxyma minimizes the concentration of the species responsible for racemization and other side reactions.[1][7]
Caption: Mechanism of Oxyma-mediated peptide coupling.
Comparative Analysis of Coupling Additives
The effectiveness of Oxyma is best understood when compared to other additives. Its pKa provides a balance of reactivity and safety that is often superior to the alternatives.
| Additive | Chemical Name | pKa | Key Characteristics |
| OxymaPure® | Ethyl cyano(hydroxyimino)acetate | 4.60[1][3][6] | High efficiency, low racemization, excellent safety profile (non-explosive).[1] |
| HOBt | 1-Hydroxybenzotriazole | 4.60[4][8] | Classic additive, effective but with significant explosion hazard. |
| HOAt | 1-Hydroxy-7-azabenzotriazole | 3.28[4][8] | More acidic and reactive than HOBt/Oxyma, but also explosive. |
| Oxyma-B | 5-(Hydroxyimino)-1,3-dimethylpyrimidine-2,4,6-trione | ~7.1 (Calculated) | Less acidic than OxymaPure, but shows excellent racemization suppression, possibly due to catalytic effects from its structure.[7][8] |
This comparison highlights Oxyma's position as an ideal additive. It matches the acidity and performance of the classical standard, HOBt, while completely avoiding the associated safety risks. While HOAt is more acidic, the practical benefits of this increased reactivity are often outweighed by its hazardous nature.
Experimental Protocol: pKa Determination by Potentiometric Titration
The determination of a precise pKa value is a foundational experiment in physical chemistry. Potentiometric titration is a robust and accurate method for this purpose.[9][10][11] This protocol outlines a self-validating system for determining the pKa of a weak acid like Oxyma.
Objective: To determine the pKa of Oxyma by titrating a solution of the compound with a standardized strong base and monitoring the pH.
Materials & Equipment:
-
Oxyma (high purity)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Deionized, degassed water
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Temperature-controlled reaction vessel or water bath (25°C)
-
Class A burette (10 or 25 mL)
Step-by-Step Methodology
-
Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at 25°C.[9][10]
-
Sample Preparation:
-
Titration Setup:
-
Place a precise volume (e.g., 50.0 mL) of the Oxyma solution into the reaction vessel.
-
Immerse the pH electrode and a temperature probe into the solution.
-
Begin gentle stirring. Allow the initial pH reading to stabilize.
-
Purge the solution with nitrogen to displace dissolved CO₂, which can interfere with pH measurements.[9][10]
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Begin adding the standardized 0.1 M NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, wait for the pH reading to stabilize completely before recording the pH and the total volume of titrant added.
-
Continue adding titrant until the pH has risen significantly past the expected equivalence point (for Oxyma, this will be well into the basic region, e.g., pH 11-12).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found by calculating the first derivative (ΔpH/ΔV) of the curve.
-
The half-equivalence point is the volume of titrant that is exactly half of the volume required to reach the equivalence point.
-
At the half-equivalence point, the concentrations of the protonated acid (Oxyma) and its conjugate base (Oxyma anion) are equal. According to the Henderson-Hasselbalch equation, at this point, pH = pKa .[9]
-
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion
The acidity of Oxyma, characterized by a pKa of 4.60, is the cornerstone of its function as a premier coupling additive. This acidity is a direct result of its molecular structure, where potent electron-withdrawing groups stabilize its conjugate base, making it an excellent leaving group. This property allows Oxyma to efficiently mediate amide bond formation via a stable active ester intermediate, providing high yields while critically suppressing racemization. Its performance, combined with its superior safety profile over hazardous benzotriazole-based reagents, firmly establishes Oxyma as an authoritative and indispensable reagent in modern synthetic chemistry.
References
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Wikipedia. Ethyl cyanohydroxyiminoacetate. [Link]
-
Albericio, F., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]
-
Albericio, F., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. National Institutes of Health (PMC). [Link]
-
Musil, K., et al. (2016). Development and validation of a FIA/UV-Vis method for pKa determination of oxime based acetylcholinesterase reactivators. ResearchGate. [Link]
-
Luxembourg Bio Technologies Ltd. OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant. [Link]
-
El-Faham, A., et al. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Synthesis. [Link]
-
Bio-Synthesis Inc. (2025). Oxyma as an additive in green solid-phase peptide synthesis. [Link]
-
Subiros-Funosas, R., et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. National Institutes of Health (PMC). [Link]
-
Zhang, J., et al. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. ACS Publications. [Link]
-
Luxembourg Bio Technologies Ltd. Peptide/Amide bond Synthesis – OxymaPure®. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Jad, Y. E., et al. (2014). Oxyma-B, an excellent racemization suppressor for peptide synthesis. Organic & Biomolecular Chemistry. [Link]
-
Merck Millipore. Novabiochem® Coupling reagents. [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal. [Link]
-
Avcı, K., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
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- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
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- 10. dergipark.org.tr [dergipark.org.tr]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
A New Era in Peptide Synthesis: The Ascendance of Non-Explosive Coupling Additives
An In-depth Technical Guide to the History, Chemistry, and Application of Oxyma and its Derivatives
Abstract
For decades, the synthesis of peptides, a cornerstone of drug discovery and biomedical research, relied on coupling additives that, while effective, posed significant safety risks due to their explosive nature. This guide provides a comprehensive exploration of the evolution of non-explosive coupling additives, with a primary focus on Ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as Oxyma. We will delve into the historical context that necessitated the development of safer alternatives to benzotriazole-based reagents like HOBt, dissect the chemical properties and mechanistic action of Oxyma, and provide detailed, field-proven protocols for its application in modern peptide synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their peptide synthesis workflows with a focus on safety, efficiency, and stereochemical integrity.
The Historical Imperative for Safer Coupling Additives
The art and science of peptide synthesis are fundamentally centered around the efficient and precise formation of amide bonds between amino acids.[1][2] The activation of the carboxylic acid moiety is a critical step, historically facilitated by a variety of reagents.[1][2] In the 1970s, the introduction of 1-hydroxybenzotriazole (HOBt) as an additive in carbodiimide-mediated couplings marked a significant advancement.[3][4] HOBt proved highly effective at increasing reaction rates, minimizing side reactions, and, most importantly, suppressing the racemization of the chiral amino acid centers.[1][5][6] This led to the widespread adoption of HOBt and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt), establishing them as the gold standard in peptide synthesis for many years.[1][7][8]
However, a critical and often understated drawback of these benzotriazole-based additives is their inherent thermal instability and explosive potential, particularly in their anhydrous forms.[9][10] This hazardous nature raised significant safety concerns regarding their handling, storage, and transportation, prompting a paradigm shift in the field towards the development of safer, non-explosive alternatives.[3][11]
The Emergence of Oxyma: A Safer and Superior Alternative
In 2009, a groundbreaking development addressed the safety concerns of traditional coupling additives with the introduction of this compound, or Oxyma.[10][11] This oxime-based compound was designed to retain the beneficial properties of HOBt and HOAt while eliminating the explosive risk associated with the benzotriazole scaffold.[3][10]
Chemical Properties and Advantages
Oxyma is a white, crystalline solid with a molecular formula of C₅H₆N₂O₃ and a melting point of 130–132 °C.[11] It is soluble in common peptide synthesis solvents like dimethylformamide (DMF).[12] A key property of Oxyma is its acidity, with a pKa of 4.60, which is comparable to that of HOBt.[7][12] This acidity is crucial for its function as a racemization suppressor.[6]
The primary advantages of Oxyma over its benzotriazole-based predecessors are:
-
Non-Explosive Nature: Calorimetry studies, including Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC), have demonstrated that Oxyma has a significantly more controlled thermal decomposition profile compared to the rapid and highly exothermic decomposition of HOBt and HOAt.[9][10] This makes it a much safer reagent to handle and store.
-
Superior Performance: In many cases, Oxyma has shown performance equal to or even superior to HOBt and HOAt in terms of coupling efficiency and racemization suppression.[10]
-
Reduced Side Reactions: Stability assays have indicated no risk of resin capping under standard coupling conditions when using Oxyma.[10]
Mechanism of Action
In carbodiimide-mediated peptide coupling, the carboxylic acid of the incoming amino acid is first activated by the carbodiimide (e.g., DIC or DCC) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization via the formation of an oxazolone.[1][5]
The role of an additive like Oxyma is to intercept this reactive intermediate, forming a more stable active ester. This active ester is still sufficiently reactive to undergo aminolysis by the N-terminal amine of the peptide chain but is significantly less prone to racemization.
Figure 1: Mechanism of Oxyma in suppressing racemization during peptide coupling.
Oxyma in Practice: Experimental Protocols
Oxyma can be seamlessly integrated into standard solid-phase peptide synthesis (SPPS) and solution-phase synthesis protocols.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Oxyma
This protocol outlines a typical coupling cycle in Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acid
-
Oxyma
-
Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)
-
Resin-bound peptide with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution in DMF (for Fmoc deprotection)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.
-
Coupling Cocktail Preparation (In-situ Activation):
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and Oxyma (3-5 equivalents) in DMF.
-
Add this solution to the resin.
-
Add DIC or DCC (3-5 equivalents) to the resin slurry.
-
-
Coupling Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. The completion of the reaction can be monitored using a colorimetric test (e.g., Kaiser test).
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and by-products.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Figure 2: A simplified workflow for a single coupling cycle in SPPS using Oxyma.
Comparative Performance of Coupling Additives
The efficacy of a coupling additive is judged by its ability to maximize product yield while minimizing the formation of diastereomeric impurities due to racemization.
| Additive/Reagent | Model Peptide Synthesis | % D-Isomer (Racemization) | Reference |
| Oxyma/DIC | Z-Phg-Pro-NH₂ (Solution-Phase) | 1.0% | [6] |
| Oxyma-B/DIC * | H-Gly-His-Phe-NH₂ (Solid-Phase) | 1.0% | [6] |
| OxymaPure/DIC | H-Gly-His-Phe-NH₂ (Solid-Phase) | 3.0% | [6] |
| HOBt/DIC | Z-Phg-Pro-NH₂ (Solution-Phase) | 9.3% | [6] |
| HOBt/DIC | H-Gly-His-Phe-NH₂ (Solid-Phase) | 10.0% | [6] |
| HBTU | Z-Phg-Pro-NH₂ (Solution-Phase) | 8.5% | [6] |
*Oxyma-B is a derivative of Oxyma.[6]
The data clearly indicates the superior performance of Oxyma-based additives in suppressing racemization compared to the traditional HOBt-based methods.[6]
The Next Generation: Oxyma-Based Coupling Reagents
The success of Oxyma as an additive has spurred the development of a new generation of "stand-alone" coupling reagents that incorporate the Oxyma moiety directly into their structure. These reagents, such as COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) and PyOxim, offer the convenience of a single reagent that acts as both the activator and the racemization suppressor.[4][13]
COMU, in particular, has demonstrated coupling efficiencies comparable to HATU (a highly reactive HOAt-based reagent) but with a significantly better safety profile.[2][13]
Safety and Handling of Oxyma
While Oxyma is classified as a non-explosive alternative to HOBt and HOAt, it is still a chemical reagent and should be handled with appropriate care.[9][10]
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Recent Findings on HCN Generation: Recent studies have indicated that under certain conditions, particularly with carbodiimides like DIC, Oxyma can lead to the generation of hydrogen cyanide (HCN).[14] The rate of HCN formation is dependent on solvent and reagent ratios. It is crucial to be aware of this potential hazard and to work in a well-ventilated fume hood. The use of HCN scavengers may be considered in large-scale synthesis.[14]
Conclusion
The development of Oxyma represents a significant milestone in the history of peptide synthesis. It successfully addresses the critical safety concerns associated with explosive benzotriazole-based additives without compromising, and in many cases improving, the efficiency and fidelity of peptide bond formation. As the field continues to evolve, with the introduction of even more advanced Oxyma-based reagents, the principles of safety and efficacy embodied by Oxyma will undoubtedly continue to shape the future of peptide and protein chemistry.
References
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- Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Oxyma - Benchchem.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPD
- Ethyl cyanohydroxyiminoacet
- Boc-Oxyma: A Safer Alternative to HOBt and HO
- Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed.
- Navigating the Nuances of Peptide Coupling: A Comparative Guide to Boc-Oxyma and HOBt/HBTU for Racemiz
- (PDF)
- A Comparative Review of Modern Coupling Reagents: Spotlight on Boc-Oxyma - Benchchem.
- A Comparative Guide to Dipeptide Synthesis: Evaluating N-Boc-Benzotriazole and Alternative Coupling Reagents via HPLC Analysis - Benchchem.
- Peptide Coupling Reagents Guide - Sigma-Aldrich.
- OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis.
- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
- COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents - PubMed.
- Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey.
- COMU: A Safer and More Effective Replacement for Benzotriazole‐Based Uronium Coupling Reagents - Scite.
- TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived
- Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis - Luxembourg Bio Technologies.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Public
- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - ResearchG
- Ethyl cyanohydroxyiminoacet
- Peptide/Amide bond Synthesis – OxymaPure®.
- COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents - Luxembourg Bio Technologies.
- Thermograms showing heat flow versus temperature and time for DSC experiments with A) HOBt hydrate, B) HOAt, and C) Oxyma.
- Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study - PMC - PubMed Central.
- Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal - Taylor & Francis Online.
- Peptide Synthesis – Safety Topics - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Green Solid-Phase Peptide Synthesis: Oxyma-Triggered Spectrophotometric Monitoring of Residual Piperidine | Organic Process Research & Development - ACS Public
- Oxyma - Enamine.
- Stability – OxymaPure®.
- Ethyl (hydroxyimino)
- 3 - Organic Syntheses Procedure.
- Ethyl (hydroxyimino)
- Peptide Coupling Reagents, More than a Letter Soup.
- Working with Hazardous Chemicals - Organic Syntheses.
- Industrial application of coupling reagents in peptides - Luxembourg Bio Technologies.
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A Senior Application Scientist's Guide to the Core Principles of Using Oxyma with Carbodiimides
Abstract
The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of pharmaceuticals, peptides, and advanced materials. While carbodiimides have long served as the primary activators for carboxylic acids, their use in isolation is fraught with challenges, most notably racemization and the formation of inactive byproducts. This technical guide provides an in-depth exploration of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) as a superior additive in carbodiimide-mediated coupling reactions. We will dissect the underlying chemical mechanisms, present field-proven protocols, and offer expert insights into how the strategic use of Oxyma overcomes the limitations of classical methods, ensuring higher yields, superior stereochemical integrity, and enhanced safety. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their amide bond formation strategies.
The Challenge of Amide Bond Formation: Beyond Simple Dehydration
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires significant energy input and produces water. In the context of complex, temperature-sensitive molecules, simple heating is not a viable option. The solution, developed over decades of research, lies in the activation of the carboxylic acid moiety to create a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), have become the most popular class of reagents for this purpose[1]. However, the activation process is not without its own set of intricate challenges that demand a more sophisticated chemical strategy.
The Core Mechanism: Carbodiimide-Mediated Activation
The journey from a carboxylic acid to an amide bond via a carbodiimide activator proceeds through a critical, highly reactive intermediate. Understanding the nature and fate of this intermediate is paramount to controlling the reaction's outcome.
The Formation of the O-Acylisourea Intermediate
The fundamental first step of the reaction involves the attack of the carboxylate oxygen onto the central carbon of the carbodiimide (R-N=C=N-R'). This forms a highly reactive O-acylisourea intermediate[1][2]. This species is an excellent acylating agent, primed for reaction with the incoming amine nucleophile.
Inherent Instability and Competing Side Reactions
The high reactivity of the O-acylisourea is also its primary liability. If it does not react swiftly with the target amine, it is prone to two destructive intramolecular pathways:
-
Racemization: For chiral α-amino acids, the O-acylisourea can be deprotonated at the α-carbon by a base, leading to the formation of a 5(4H)-oxazolone. This oxazolone intermediate has a planar, achiral structure at the α-carbon, and its subsequent reaction with an amine leads to a loss of stereochemical purity, yielding a mixture of L- and D-isomers (epimers)[1][2][3].
-
N-Acylurea Formation: The O-acylisourea can undergo an intramolecular O-to-N acyl transfer, rearranging into a stable and unreactive N-acylurea byproduct[1][4]. This transformation represents a dead-end for the activated acid, consuming starting material and reducing the overall yield[4].
These competing side reactions necessitate a method to intercept the O-acylisourea before it can decompose.
The Role of Additives: Intercepting Instability
The solution to the instability of the O-acylisourea is the introduction of a nucleophilic "trapping" agent, known as an additive. These additives react faster with the O-acylisourea than the intramolecular rearrangement pathways.
Trapping the O-Acylisourea to Form a Stable Active Ester
An effective additive, generically denoted as HOX, reacts instantly with the O-acylisourea intermediate. This reaction displaces the carbodiimide urea portion and generates a new, more stable active ester (R-CO-OX)[1][2]. While this active ester is less reactive than the parent O-acylisourea, it is sufficiently reactive to acylate the amine efficiently and, crucially, is significantly less prone to racemization and other side reactions[1][2][3].
A Historical Perspective: HOBt and HOAt
For many years, 1-Hydroxybenzotriazole (HOBt) and its more powerful derivative, 7-aza-1-hydroxybenzotriazole (HOAt), were the gold-standard additives[3][4]. They are highly effective at trapping the O-acylisourea and suppressing racemization. However, a critical flaw shadows their use: benzotriazoles are classified as Class 1 explosives, possessing autocatalytic decomposition properties that make their handling, transport, and storage hazardous[5]. This significant safety risk prompted the search for a safer, equally effective alternative.
Oxyma: A Modern Solution for Amide Synthesis
This compound, known as OxymaPure or simply Oxyma, has emerged as the definitive replacement for benzotriazole-based additives, offering superior or equivalent performance without the associated explosion hazard[6].
Chemical Profile and Key Advantages
Oxyma is a non-explosive, highly stable crystalline solid with good solubility in common organic solvents like DMF[5][7]. Its key advantages are multifaceted:
-
Safety: Oxyma is not explosive and has a much lower toxicity and allergenic potential compared to HOBt/HOAt and their derived uronium salts (HBTU/HATU)[4][7][8].
-
Racemization Suppression: It is an exceptionally potent racemization suppressor, often outperforming both HOBt and even HOAt in challenging coupling reactions[3][8][9].
-
Coupling Efficiency: Oxyma enhances coupling yields, proving effective even for sterically hindered amino acids where other methods may fail[9].
-
Cost-Effectiveness: It is a comparatively inexpensive reagent, making it suitable for large-scale synthesis[9].
The Mechanistic Advantage of Oxyma
Oxyma's efficacy stems from its electronic properties and acidity (pKa ≈ 4.60), which is comparable to that of HOBt[8]. The electron-withdrawing cyano and ester groups increase the acidity of the oxime proton and enhance the leaving group ability of the Oxyma-ester, facilitating rapid and clean reaction with the amine.
Superior Performance Metrics: A Comparative Analysis
Quantitative studies consistently demonstrate the superiority of Oxyma. In the coupling of the highly racemization-prone Z-L-Phg-OH with Val-OMe, the EDC/Oxyma system produced the desired dipeptide with only 0.1% of the undesired D,L-epimer. This stands in stark contrast to the results with HOBt (3.7% epimer) and even the highly regarded HOAt (which can produce <1-2% epimer in similar systems)[9].
| Additive | Carbodiimide System | % Epimer (D,L) | Yield | Safety Profile | Reference |
| Oxyma | EDC/Oxyma | 0.1% | High | Non-explosive, low toxicity | [9] |
| HOBt | EDC/HOBt | 3.7% | Moderate | Explosive Hazard | [9] |
| HOAt | DIC/HOAt | <1-2% | High | Explosive Hazard | [8][9] |
Table 1: Comparative performance of Oxyma vs. traditional benzotriazole additives in a model peptide coupling (Z-L-Phg-OH + H-Val-OMe).
Field-Proven Methodologies: Experimental Protocols
A robust protocol is a self-validating system. The following methodology for a solution-phase coupling is based on a validated procedure and highlights the critical parameters for success.
Standard Protocol for EDC/Oxyma Coupling in Solution Phase
This protocol describes the synthesis of Z-L-Phg-Val-OMe, a model dipeptide that tests both racemization suppression and coupling to a sterically hindered residue[9].
Reagents & Stoichiometry:
-
Carboxylic Acid (Z-L-Phg-OH): 1.0 equiv
-
Amine HCl Salt (H-Val-OMe·HCl): 1.0 equiv
-
Carbodiimide (EDC·HCl): 1.0 equiv
-
Additive (Oxyma): 1.0 equiv
-
Base (DIEA): 1.0 equiv
-
Solvent: DCM/DMF (1:1)
Step-by-Step Procedure:
-
Reagent Dissolution: In a round-bottomed flask under a nitrogen atmosphere, dissolve EDC·HCl (1.0 equiv) in the chosen solvent mixture (e.g., DCM/DMF 1:1). Stir at room temperature until fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the initial exothermic activation step.
-
Pre-activation: Add the carboxylic acid (1.0 equiv) and Oxyma (1.0 equiv) as solids to the cold carbodiimide solution. The solution will typically turn a bright yellow color upon addition[9]. Allow this pre-activation mixture to stir for approximately 2 minutes.
-
Amine Addition: Add the amine hydrochloride salt (1.0 equiv) to the reaction mixture, followed immediately by the dropwise addition of Diisopropylethylamine (DIEA, 1.0 equiv) to neutralize the salt. The solution color may deepen to orange[9].
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction proceed at room temperature overnight (approx. 14-15 hours)[9].
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as TLC or LC-MS, to confirm the consumption of starting materials[9].
-
Workup:
-
Remove the solvent under reduced pressure.
-
Dilute the residue with a water-immiscible organic solvent (e.g., Ethyl Acetate).
-
Perform sequential aqueous washes to remove byproducts and unreacted reagents: 1N HCl (to remove base), 1N Na₂CO₃ or NaHCO₃ (to remove unreacted acid and Oxyma), and finally a brine wash (saturated NaCl)[9].
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude product as necessary, typically via recrystallization or column chromatography.
Critical Parameters and Causality
-
Order of Addition (Pre-activation): The pre-activation step, where the acid, carbodiimide, and Oxyma are mixed before adding the amine, is crucial. It ensures that the highly reactive O-acylisourea is immediately trapped by Oxyma, minimizing its lifetime and thus the opportunity for side reactions.
-
Temperature Control: Starting the reaction at 0 °C mitigates the initial exotherm of the activation step, which can accelerate side reactions.
-
Choice of Carbodiimide: EDC is often preferred for solution-phase synthesis because its urea byproduct is water-soluble and easily removed during the aqueous workup[4]. In contrast, the urea from DCC or DIC is poorly soluble in most organic solvents and must be removed by filtration, which can be less efficient.
-
Base Selection: A non-nucleophilic base like DIEA is used to neutralize amine salts without competing in the coupling reaction. The amount should be stoichiometric to the amine salt to avoid excess base, which can promote racemization.
Advanced Considerations & Troubleshooting
While the Oxyma/carbodiimide system is robust, awareness of potential side reactions is key for troubleshooting.
-
Reaction with Carbodiimides: Some oximes have been shown to react directly with carbodiimides like DIC, forming an inactive adduct[5]. While less of a concern for OxymaPure under standard conditions, it highlights the importance of using the correct stoichiometry and not letting activation mixtures stand for excessively long periods before amine addition.
-
Beckmann Rearrangement: A side reaction involving the Beckmann rearrangement has been observed for the related additive Oxyma-B, particularly during prolonged reaction times[10]. This underscores the need for reaction monitoring to avoid unnecessary degradation.
-
HCN Formation: A potential safety concern is the release of hydrogen cyanide (HCN) in reactions involving DIC and Oxyma[2]. Choosing a different carbodiimide, such as EDC, can mitigate this risk[6].
Conclusion
The combination of Oxyma with a carbodiimide represents the current state-of-the-art for routine and challenging amide bond formations. By understanding the fundamental mechanism—the interception of the unstable O-acylisourea intermediate to form a stable, yet reactive, Oxyma active ester—scientists can effectively eliminate the primary drawbacks of racemization and byproduct formation that plagued earlier methods. The adoption of Oxyma not only leads to higher yields and product purity but also introduces a significantly improved safety profile, removing the explosive hazard associated with traditional benzotriazole additives. The protocols and principles outlined in this guide provide a robust framework for researchers to reliably and efficiently synthesize the amide bonds that are critical to their scientific and developmental objectives.
References
-
Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available at: [Link]
-
Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. National Center for Biotechnology Information (PMC), NIH. Available at: [Link]
-
Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2013). Low-epimerization Peptide Bond Formation with Oxyma Pure: Preparation of Z-L-Phg-Val-OMe. Organic Syntheses. Available at: [Link]
-
Chekanov, M., et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. National Center for Biotechnology Information (PMC), NIH. Available at: [Link]
-
Erny, M., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, ACS Publications. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2015). EDCHCl and Potassium Salts of Oxyma and OxymaB as Superior Coupling Cocktails for Peptide Synthesis. Chemistry – A European Journal. Available at: [Link]
-
Biosynthesis Inc. (2024). Oxyma as an additive in green solid-phase peptide synthesis. Biosynthesis Inc. Available at: [Link]
-
Merck Millipore. Novabiochem® - Reagents for Peptide Synthesis. Merck Millipore. Available at: [Link]
Sources
- 1. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. bachem.com [bachem.com]
- 5. digital.csic.es [digital.csic.es]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Using DIC/Oxyma in Solid-Phase Peptide Synthesis: A Guide to Enhanced Efficiency and Safety
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the creation of complex peptides for research, diagnostics, and therapeutic applications. The critical step of peptide bond formation is facilitated by coupling reagents, and the choice of these reagents profoundly impacts the yield, purity, and stereochemical integrity of the final product. This guide provides a detailed examination of the Diisopropylcarbodiimide (DIC) and Ethyl (hydroxyimino)cyanoacetate (Oxyma) coupling system, a modern combination lauded for its high efficiency, potent suppression of racemization, and superior safety profile compared to traditional benzotriazole-based additives like HOBt. We will explore the underlying chemical mechanisms, present a comprehensive, step-by-step protocol for its application in Fmoc-based SPPS, and offer field-proven insights for troubleshooting and optimization.
The Chemistry of DIC/Oxyma Activation
The success of the DIC/Oxyma system lies in its two-stage activation mechanism that efficiently generates a reactive intermediate while minimizing pathways that lead to unwanted side products or loss of chiral purity.
Mechanism of Action
The process begins with the reaction between the carboxylic acid group of an N-terminally protected amino acid and the carbodiimide, DIC. This forms a highly reactive O-acylisourea intermediate[1]. While this intermediate can react directly with the free amine of the peptide chain, it is unstable and prone to racemization via an oxazolone intermediate[2].
The crucial role of Oxyma is to intercept this unstable O-acylisourea[2]. Oxyma, being more acidic than traditional additives like HOBt, rapidly converts the O-acylisourea into a more stable, yet sufficiently reactive, oxime active ester[1][2]. This Oxyma-ester is less susceptible to racemization and reacts cleanly with the N-terminal amine of the resin-bound peptide to form the desired peptide bond, regenerating Oxyma in the process. The primary byproduct of the initial activation is diisopropylurea (DIU), which is soluble in common SPPS solvents, facilitating its removal during wash steps[3].
Caption: The DIC/Oxyma activation pathway in SPPS.
Advantages of the DIC/Oxyma System
The adoption of Oxyma as a replacement for benzotriazole-based additives is driven by significant improvements in both safety and performance.
-
Enhanced Safety : Unlike 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt), which are categorized as Class 1 explosives, Oxyma is non-explosive, greatly reducing handling and storage risks in the laboratory[4][5].
-
Superior Racemization Suppression : Racemization, the loss of stereochemical integrity at the amino acid's α-carbon, can yield diastereomeric impurities that are difficult to separate and can compromise biological activity[2]. Oxyma has demonstrated a remarkable capacity to inhibit racemization, with performance superior to HOBt and at least comparable to, and in some cases better than, HOAt[4][5]. This is particularly crucial when coupling racemization-prone residues like Histidine (His) and Cysteine (Cys).
-
High Coupling Efficiency : The combination of DIC and Oxyma promotes impressive coupling efficiency, leading to higher crude peptide purity and overall yield[4]. It is effective even for challenging sequences, including sterically hindered amino acids[6][7].
Table 1: Comparison of Common Coupling Additives
| Feature | Oxyma | HOBt | HOAt |
| Safety Profile | Non-explosive[5] | Potentially explosive[5] | Potentially explosive[5] |
| Racemization Suppression | Excellent[4][5] | Good[5] | Excellent[4] |
| Coupling Efficiency | Excellent[4] | Good | Excellent |
| Byproduct Solubility | Good (DIU is soluble)[3] | Good | Good |
Detailed Protocol for Solid-Phase Peptide Synthesis using DIC/Oxyma
This protocol outlines a standard coupling cycle for Fmoc-based SPPS. All operations are performed at room temperature unless otherwise specified. Reagent quantities are based on the initial loading of the solid-phase resin.
Materials and Reagents
-
Fmoc-protected amino acids
-
Solid-phase resin (e.g., Rink Amide, Wang)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% Piperidine in DMF (v/v)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Inert gas atmosphere (Nitrogen or Argon)
-
Shaker or automated peptide synthesizer
Standard Coupling Workflow
Caption: Standard workflow for one cycle of Fmoc-SPPS.
Step-by-Step Methodology
-
Resin Swelling: Before the first cycle, swell the resin in DMF (approx. 10 mL per gram of resin) for at least 30 minutes in the reaction vessel[6].
-
Fmoc Deprotection:
-
Drain the swelling solvent.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Shake for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Drain the deprotection solution.
-
-
Washing: Wash the resin thoroughly to remove residual piperidine. A typical wash sequence is:
-
DMF (3 times)
-
DCM (2 times)
-
DMF (3 times)
-
-
Amino Acid Coupling:
-
In a separate vessel, prepare the coupling solution. Dissolve the Fmoc-protected amino acid (3-5 eq.) and Oxyma (3-5 eq.) in DMF.
-
Add DIC (3-5 eq.) to this solution.
-
Optional Pre-activation: Allow the solution to stand for 2-5 minutes at room temperature[6][8]. This step is recommended to minimize certain side reactions[8].
-
Add the activated amino acid solution to the drained resin in the reaction vessel.
-
Shake the mixture under an inert atmosphere for 1-2 hours[9]. Coupling time may need to be extended for sterically hindered amino acids[6].
-
-
Monitoring the Coupling Reaction (Optional but Recommended):
-
Take a small sample of resin beads and perform a Kaiser test.
-
A positive result (beads turn dark blue) indicates the presence of free primary amines and an incomplete reaction. If the test is positive, the coupling step should be repeated.
-
A negative result (beads remain yellow/colorless) indicates that the coupling is complete.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly to remove excess reagents and the diisopropylurea (DIU) byproduct. A typical wash sequence is:
-
DMF (3 times)
-
DCM (2 times)
-
IPA (1 time, helps to fully dissolve DIU)
-
DMF (2 times)
-
-
-
Cycle Repetition: Repeat steps 2 through 6 for each subsequent amino acid in the peptide sequence.
Table 2: Standard DIC/Oxyma Coupling Protocol Parameters
| Parameter | Recommendation | Rationale |
| Solvent | DMF | Excellent solvating properties for reagents and growing peptide chain. |
| Fmoc-AA Equivalents | 3 - 5 | Drives the reaction to completion through mass action. |
| DIC Equivalents | 3 - 5 | Stoichiometrically matches the amino acid for activation. |
| Oxyma Equivalents | 3 - 5 | Ensures efficient interception of the O-acylisourea intermediate. |
| Coupling Time | 1 - 2 hours | Sufficient for most amino acids. May be extended for difficult couplings.[9] |
| Temperature | Room Temperature | Optimal balance of reaction rate and side reaction prevention. |
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise during SPPS. Understanding the causes and solutions is key to synthesizing high-quality peptides.
Table 3: Troubleshooting Guide for DIC/Oxyma SPPS
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Steric Hindrance: Bulky amino acids (e.g., Val, Ile) or proximity to the N-terminus of a difficult sequence. - Peptide Aggregation: Inter-chain hydrogen bonding makes the N-terminus inaccessible.[10] - Insufficient Reagent Concentration. | - Increase coupling time to 4 hours or perform a double coupling.[11] - Switch to NMP as a solvent or add chaotropic salts (e.g., LiCl) to disrupt secondary structures.[6] - Ensure 3-5 equivalents of reagents are used.[6] |
| Racemization | - Prolonged activation time before addition to the resin. - Presence of a strong base. - Inherently sensitive amino acid (e.g., His, Cys). | - Keep pre-activation time to a minimum (2-5 minutes).[6][8] - The DIC/Oxyma system does not require an external base, which minimizes this risk.[12] - The use of Oxyma is already a primary defense against this issue.[5] |
| HCN Generation | Reaction between DIC and Oxyma can generate hydrogen cyanide (HCN), a safety concern.[8][13] | Modify reagent addition sequence: Pre-activate the amino acid with DIC for 5 minutes, add this mixture to the resin, and then add the Oxyma solution 15 seconds later. This protocol has been shown to suppress HCN formation.[8][13] |
| Aspartimide Formation | Base-mediated side reaction involving Aspartic Acid (Asp) residues, typically during the piperidine deprotection step. | While not directly related to the coupling step, adding 0.1 M Oxyma to the piperidine deprotection solution can buffer the basicity and significantly reduce this side reaction.[5][10] |
Conclusion
The DIC/Oxyma coupling system represents a significant advancement in solid-phase peptide synthesis. It provides a powerful combination of high coupling efficiency and exceptional racemization suppression, rivaling or exceeding the performance of older, hazardous benzotriazole-based reagents. Its superior safety profile makes it an ideal choice for modern peptide chemistry laboratories. By understanding the underlying mechanism and adhering to the optimized protocols outlined in this guide, researchers can confidently and safely synthesize complex peptides with high purity and yield, accelerating discovery in chemical biology and drug development.
References
- Navigating the Nuances of Peptide Coupling: A Comparative Guide to Boc-Oxyma and HOBt/HBTU for Racemiz
-
Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. MDPI. [Link]
- Technical Support Information Bulletin 1213 - Oxyma [Ethyl (hydroxyimino)
-
Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. ACS Publications. [Link]
-
Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. PubMed. [Link]
- A Comparative Review of Modern Coupling Reagents: Spotlight on Boc-Oxyma. BenchChem.
- Technical Support Center: Troubleshooting Aggregation in Peptide Synthesis with Oxyma. BenchChem.
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]
-
OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Thieme Chemistry. [Link]
- Technical Support Center: Optimizing Oxyma-Activ
-
Minimizing side reactions during amide formation using DIC and oxymapure in solid-phase peptide synthesis. ResearchGate. [Link]
-
High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). ACS Publications. [Link]
-
Z-L-PHENYLGLYCYL-L-VALINE METHYL ESTER. Organic Syntheses. [Link]
-
Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent. ResearchGate. [Link]
-
OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. National Center for Biotechnology Information. [Link]
-
Greening the synthesis of peptide therapeutics: an industrial perspective. National Center for Biotechnology Information. [Link]
-
DIC Coupling Mechanism | Organic Chemistry. YouTube. [Link]
-
Solid Phase Peptide Synthesis Help. Reddit. [Link]
- Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Oxyma. BenchChem.
Sources
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- 2. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis [mdpi.com]
- 3. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. reddit.com [reddit.com]
- 12. bachem.com [bachem.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate, a critical reagent in modern peptide synthesis, widely known by the trade name Oxyma.[1][2] As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and practical insights to ensure a successful and safe synthesis. We will delve into the mechanism of the nitrosation reaction, provide two distinct, field-proven protocols, and offer comprehensive safety and handling information. This guide is intended to empower researchers in peptide chemistry and drug development with a robust method for preparing this non-explosive and highly efficient coupling additive.[1][3]
Introduction: The Role and Significance of this compound (Oxyma)
This compound, an oxime derivative of ethyl cyanoacetate, has emerged as a superior alternative to traditional benzotriazole-based additives like 1-hydroxybenzotriazole (HOBt) in peptide synthesis.[1][3] Its primary function is to act as an additive in carbodiimide-mediated peptide coupling reactions, where it effectively suppresses racemization and other undesirable side reactions.[1][2] The pronounced acidity of Oxyma (pKa 4.60) allows it to neutralize the basicity of carbodiimides, thereby minimizing base-catalyzed side reactions that can compromise the integrity of the synthesized peptide.[1][2] Furthermore, its favorable safety profile, particularly its non-explosive nature compared to HOBt, makes it an attractive choice for both laboratory-scale and large-scale peptide synthesis.[3]
The Chemistry of Synthesis: Nitrosation of an Active Methylene Group
The synthesis of this compound hinges on the nitrosation of the acidic C-H bond of the methylene group in ethyl cyanoacetate.[1] This methylene group is rendered acidic due to the electron-withdrawing effects of the adjacent nitrile (-CN) and ester (-COOEt) groups.
The reaction is typically carried out using an in-situ generated nitrosating agent, nitrous acid (HNO₂). Nitrous acid is formed by the acidification of a nitrite salt, most commonly sodium nitrite (NaNO₂), with a protic acid.[4][5] The electrophilic nitrosonium ion (NO⁺) is the key reactive species that attacks the nucleophilic carbanion of ethyl cyanoacetate.
The choice of acid is critical and influences the reaction conditions. Acetic acid is a common choice, providing a mildly acidic environment.[2][6] However, to prevent hydrolysis of the ethyl ester functionality, maintaining a pH of around 4.5 is crucial.[2] Some protocols also utilize a phosphoric acid/hydrochloric acid system.[1][7]
Experimental Protocols
Two well-established protocols for the synthesis of this compound are presented below. Protocol A utilizes an acetic acid system, while Protocol B employs a biphasic system with subsequent acidification.
Materials and Equipment
| Reagent/Equipment | Details |
| Ethyl cyanoacetate | (C₅H₇NO₂) |
| Sodium nitrite | (NaNO₂) |
| Acetic acid | (glacial) |
| Hydrochloric acid | (2N solution) |
| Diethyl ether | (or other suitable extraction solvent) |
| Anhydrous sodium sulfate | (or magnesium sulfate) |
| Round-bottom flask | (appropriate size) |
| Magnetic stirrer and stir bar | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Buchner funnel and filter paper | |
| pH meter or pH paper |
Protocol A: Acetic Acid Method
This protocol is a widely used method that can yield the product in high purity.[1]
Step-by-Step Procedure:
-
Preparation of the Nitrite Solution: In a beaker, dissolve sodium nitrite (8.3 g, 120 mmol) in distilled water (50 mL).
-
Preparation of the Ethyl Cyanoacetate Solution: In a separate round-bottom flask equipped with a magnetic stir bar, add ethyl cyanoacetate (11.3 g, 100 mmol).
-
Reaction Setup: Place the flask containing ethyl cyanoacetate in an ice bath and begin stirring.
-
Addition of Acetic Acid: Slowly add glacial acetic acid (8.0 mL, ~140 mmol) to the stirred ethyl cyanoacetate.
-
Addition of Sodium Nitrite Solution: Slowly add the prepared sodium nitrite solution to the ethyl cyanoacetate/acetic acid mixture while maintaining the temperature between 0-5°C. The slow addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for at least one hour to ensure the reaction proceeds to completion. The formation of a yellow precipitate of the sodium salt of the product may be observed.[6][8]
-
Acidification: After the stirring period, slowly add 2N hydrochloric acid (50 mL) to the reaction mixture to protonate the sodium salt and precipitate the final product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (4 x 50 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[6]
-
Purification: The resulting crystalline residue is this compound. It can be further purified by recrystallization from ethanol or ethyl acetate to yield a white to light yellow crystalline solid.[2]
Protocol B: Phosphoric Acid/Hydrochloric Acid Method
This protocol involves a two-stage acidic condition for the nitrosation reaction.[7]
Step-by-Step Procedure:
-
Initial Mixture: In a round-bottom flask, prepare a mixture of ethyl cyanoacetate (5g, 44.2 mmol) and sodium nitrite (2.87g, 41.5 mmol) in 35 mL of water at room temperature.
-
First Acidification: Add phosphoric acid (1.83 mL, 27 mmol) to the mixture.
-
Heating: Warm the mixture to 40°C and stir for one hour.
-
Second Acidification: Add hydrochloric acid (3.69 mL) to the mixture and continue stirring for 18 hours at room temperature.[7]
-
Work-up and Purification: The work-up and purification steps are similar to Protocol A, involving extraction with an organic solvent, drying, and recrystallization.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5861533A - Process for nitrosation of C-H-acidic compounds - Google Patents [patents.google.com]
- 5. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. ethyl (E)-2-cyano-2-(hydroxyimino)acetate synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
Application Notes and Protocols for the Synthesis of Difficult Peptide Sequences Using Oxyma
Introduction: Navigating the Challenges of Difficult Peptide Sequences
In the realm of peptide synthesis, the assembly of "difficult sequences" represents a significant hurdle for researchers and drug development professionals. These sequences, often characterized by strong inter- and intra-chain hydrogen bonding, steric hindrance from bulky amino acids, or aggregation-prone hydrophobic residues, can lead to incomplete reactions, low yields, and the generation of deletion or truncated peptide impurities.[1] The success of Solid-Phase Peptide Synthesis (SPPS) for these challenging targets is critically dependent on the strategic selection of coupling reagents and additives.
For years, benzotriazole-based additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) were the industry standard.[2] However, their inherent explosive nature and associated safety concerns have driven the search for safer and more effective alternatives.[3][4] Ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as Oxyma, has emerged as a superior coupling additive, offering enhanced safety, increased coupling efficiency, and remarkable suppression of racemization, particularly in the synthesis of complex peptides.[3][5][6] This document provides a comprehensive guide to the application of Oxyma in overcoming the challenges posed by difficult peptide sequences, complete with detailed mechanistic insights, comparative data, and robust experimental protocols.
The Mechanism of Oxyma: A Two-Fold Advantage in Peptide Coupling
Oxyma's efficacy stems from its dual role as a potent racemization suppressor and a highly efficient coupling activator when used with carbodiimides like N,N'-diisopropylcarbodiimide (DIC).[7][8] Its mechanism can be understood through the following key steps:
-
Formation of a Reactive O-acylisourea Intermediate: The carboxylic acid of the incoming Fmoc-protected amino acid reacts with the carbodiimide (e.g., DIC) to form a highly reactive O-acylisourea intermediate.[5][9]
-
In Situ Generation of the Oxyma Active Ester: This transient O-acylisourea intermediate is susceptible to racemization via oxazolone formation and can also undergo an undesirable rearrangement to an inactive N-acylurea.[10] Oxyma, with a pKa of 4.60 (identical to HOBt), rapidly intercepts the O-acylisourea intermediate to form a more stable and highly reactive Oxyma ester (R-CO-O-Oxyma).[2][4][8][10] This active ester is less prone to racemization than the O-acylisourea intermediate.[5]
-
Nucleophilic Attack and Peptide Bond Formation: The free amino group of the resin-bound peptide chain then attacks the carbonyl carbon of the Oxyma ester, leading to the formation of the desired peptide bond and the release of Oxyma.[5]
This pathway effectively outcompetes the side reactions that plague carbodiimide-mediated couplings, resulting in a cleaner product profile and higher yields.
Caption: Mechanism of Oxyma in carbodiimide-mediated peptide coupling.
Comparative Performance: Oxyma vs. Benzotriazole-Based Additives
Extensive studies have demonstrated Oxyma's superiority over HOBt and, in many cases, its comparable or even better performance than HOAt, especially in suppressing racemization during the coupling of sensitive amino acids.
Table 1: Racemization in Solution-Phase Synthesis
| Peptide Fragment | Additive | % D/L Isomer | Yield (%) | Reference |
| Z-Phg-Pro-NH₂ | HOBt | 9.3 | 81.9 | [11] |
| HOAt | 3.3 | 81.4 | [11] | |
| Oxyma | 1.0 | 89.9 | [11] | |
| Z-Phe-Val-Pro-NH₂ | HOBt | 8.9 | 78.8 | [11][12] |
| HOAt | 2.1 | 86.1 | [11][12] | |
| Oxyma | 3.8 | 89.8 | [11][12] |
Table 2: Racemization in Solid-Phase Peptide Synthesis (SPPS)
| Peptide Synthesized | Coupled Amino Acid | Additive | % D/L Isomer | Reference |
| H-Gly-Cys-Phe-NH₂ | Fmoc-Cys(Trt)-OH | HOBt | 0.2 | [11] |
| HOAt | 0.1 | [11] | ||
| Oxyma | 0.1 | [11] | ||
| H-Gly-His-Phe-NH₂ | Fmoc-His(Trt)-OH | HOBt | 5.1 | [11] |
| HOAt | 1.9 | [11] | ||
| Oxyma | 3.0 | [11] |
Table 3: Synthesis of a Difficult Sequence (Aib-enkephalin pentapeptide)
| Coupling Reagents | Desired Pentapeptide (%) | Deletion Side-Product (%) | Reference |
| DIC/HOBt | 8.4 | 83.1 | [11] |
| DIC/HOAt | 37.5 | 60.2 | [11] |
| DIC/Oxyma | 42.8 | 50.4 | [11] |
These data clearly illustrate that Oxyma consistently leads to lower levels of racemization and often provides higher yields compared to HOBt.[11][12] While HOAt is also highly effective, Oxyma offers comparable performance without the associated explosion risk.[6][13]
Protocols for Oxyma-Mediated Synthesis of Difficult Peptides
The following protocols provide a detailed methodology for the synthesis of a model difficult peptide sequence using Oxyma in an automated peptide synthesizer.
**Model Difficult Peptide: Aib-enkephalin Pentapeptide (H-Tyr-Aib-Aib-Phe-Leu-NH₂) **
This sequence is challenging due to the sterically hindered α-aminoisobutyric acid (Aib) residues.
Materials and Reagents
-
Resin: Rink Amide MBHA resin (0.4-0.8 mmol/g loading)
-
Amino Acids: Fmoc-L-Tyr(tBu)-OH, Fmoc-Aib-OH, Fmoc-L-Phe-OH, Fmoc-L-Leu-OH
-
Coupling Additive: Oxyma
-
Activating Agent: N,N'-Diisopropylcarbodiimide (DIC)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Reagent: 20% Piperidine in DMF
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)
-
Precipitation/Wash Solvent: Cold diethyl ether
Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS)
This protocol is designed for a standard automated peptide synthesizer.
-
Resin Preparation:
-
Swell the Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel.
-
Wash the resin with DMF (3 times).
-
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the reaction vessel.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin with DMF (5 times).
-
-
Amino Acid Coupling Cycle (for each amino acid):
-
Pre-activation (optional but recommended for hindered amino acids): In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents based on resin loading), Oxyma (3-5 equivalents), and DIC (3-5 equivalents) in a minimal amount of DMF. Allow to pre-activate for 2-5 minutes.[11]
-
Coupling: Add the pre-activated amino acid solution to the reaction vessel containing the resin.
-
In-situ Activation (alternative): Dissolve the Fmoc-amino acid (3 equivalents) and Oxyma (3 equivalents) in DMF and add to the resin. Then, add DIC (3 equivalents).[7]
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended or performed at an elevated temperature (e.g., up to 90°C in microwave-assisted synthesis).[3][14]
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin thoroughly with DMF, followed by DCM, and dry under a stream of nitrogen.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter to collect the cleavage solution containing the peptide.
-
Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the crude peptide under vacuum.
-
Caption: Experimental workflow for SPPS using Oxyma.
Protocol 2: Purification of the Crude Peptide
The standard method for purifying peptides synthesized with Oxyma is reversed-phase high-performance liquid chromatography (RP-HPLC).[15]
-
Sample Preparation: Dissolve the crude peptide in an appropriate solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B (e.g., 5% to 95% B over 30-60 minutes). The optimal gradient should be determined empirically.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the main peptide peak. Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product as a white, fluffy powder.
Conclusion and Future Outlook
Oxyma has firmly established itself as a cornerstone of modern peptide synthesis, providing a safer, more efficient, and highly effective alternative to traditional benzotriazole-based additives.[5][6] Its ability to enhance coupling efficiency and suppress racemization makes it an indispensable tool for tackling the synthesis of difficult peptide sequences.[11] The protocols and data presented herein offer a robust framework for researchers and drug development professionals to leverage the power of Oxyma-based chemistry in their synthetic endeavors. As the demand for complex and synthetically challenging peptides continues to grow, the application of advanced reagents like Oxyma will be paramount in advancing the frontiers of peptide science and therapeutics.
References
- Oxyma as an additive in green solid-phase peptide synthesis. (2025, May 9). Google Cloud.
- OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. (2020, September 23). Thieme Chemistry.
- Khattab, S. N., El-Faham, A., & Albericio, F. (n.d.). (PDF) Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. ResearchGate.
- Oxyma-B, an excellent racemization suppressor for peptide synthesis. (n.d.). PubMed.
- Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Oxyma. (n.d.). BenchChem.
- Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. (n.d.). Luxembourg Bio Technologies.
- Oxyma-B, an excellent racemization suppressor for peptide synthesis. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Oxyma-based phosphates for racemization-free peptide segment couplings. (n.d.). PMC - NIH.
- Technical Support Information Bulletin 1213 - Oxyma [Ethyl (hydroxyimino)cyanoacetate]. (n.d.).
- Technical Support Center: Oxyma Coupling Reactions and Temperature Effects. (n.d.). BenchChem.
- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022, February 9). ACS Omega.
- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (n.d.). PMC - NIH.
- Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. (2022, June 30). PMC - NIH.
- Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. (n.d.). MDPI.
- Peptide/Amide bond Synthesis – OxymaPure®. (n.d.).
- Oxyma and its derivatives. (n.d.). Suzhou Highfine Biotech.
- Revolutionizing Peptide Synthesis: Application of Oxyma in Automated Synthesizers. (n.d.). BenchChem.
- Novabiochem® Coupling reagents. (n.d.). Merck Millipore.
- Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. (n.d.). ResearchGate.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Ethyl cyanohydroxyiminoacetate. (n.d.). Wikipedia.
- Novabiochem®. (n.d.). Merck Millipore.
- Oxyma Pure Novabiochem 3849-21-6. (n.d.). Sigma-Aldrich.
- OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. (n.d.). PMC - NIH.
- Oxyma vs. HOAt: A Comprehensive Comparison of Peptide Coupling Efficiency. (n.d.). BenchChem.
- Technical Support Center: Purification of Peptides Synthesized with Oxyma. (n.d.). BenchChem.
- Application Note: Oxyma-Based Coupling Reagents for Difficult Peptide Sequences. (n.d.). BenchChem.
- High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). (2014, January 23). Luxembourg Bio Technologies.
- Use of Oxyma as pH modulatory agent to be used in the prevention of base-driven side reactions and its effect on 2-chlorotrityl chloride resin. (2025, August 9). ResearchGate.
- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022, February 9). ResearchGate.
- 3 - Organic Syntheses Procedure. (n.d.).
- Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. (2018, February 24). PubMed.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]
- 9. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. oxymapure.com [oxymapure.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Peptide Coupling Reagents Guide [sigmaaldrich.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
The Modern Synthesizer's Swiss Army Knife: Application Notes on Ethyl 2-cyano-2-(hydroxyimino)acetate for Robust Ester and Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of peptide synthesis and drug development, the demand for efficient, safe, and reliable methods for constructing amide and ester bonds is paramount. Ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as Oxyma or OxymaPure®, has emerged as a superior additive in coupling reactions, supplanting traditional reagents that carry significant safety and performance drawbacks. This guide provides an in-depth technical overview, field-proven insights, and detailed protocols for the application of Oxyma in the synthesis of both esters and amides, designed to empower researchers to achieve higher yields, greater purity, and enhanced safety in their synthetic endeavors.
The Rise of Oxyma: A Safer, More Efficient Alternative
For decades, additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) were the gold standard in carbodiimide-mediated coupling reactions. However, the inherent explosive nature of these benzotriazole-based compounds has led to increasing restrictions on their use and transport.[1][2] This critical need for a safer alternative spurred the adoption of this compound (Oxyma).[1][3]
Oxyma is a non-explosive, white crystalline solid that offers performance comparable, and in some cases superior, to its hazardous predecessors.[1][3] Its pronounced acidity, with a pKa of 4.60, is key to its function, allowing it to efficiently suppress racemization and other side reactions that can plague coupling processes.[4][5]
Core Properties of this compound (Oxyma)
| Property | Value |
| IUPAC Name | Ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate |
| CAS Number | 3849-21-6 |
| Molecular Formula | C₅H₆N₂O₃ |
| Molar Mass | 142.11 g·mol⁻¹ |
| Appearance | White to light yellow crystalline solid or powder[6][7] |
| pKa | 4.60[4][5] |
| Solubility | Soluble in DMF, NMP, CH₃CN, DCM, and H₂O; Partially soluble in toluene[5][8] |
The Mechanism of Action: Quenching Side Reactions and Promoting Efficiency
The primary role of Oxyma in carbodiimide-mediated couplings is to intercept a highly reactive and unstable intermediate, the O-acylisourea. This intermediate, formed from the reaction of a carboxylic acid with a carbodiimide (e.g., DCC, DIC, EDC), is prone to undesirable side reactions, including rearrangement to an inactive N-acylurea and, particularly in peptide synthesis, racemization via oxazolone formation.[9][10]
Oxyma's acidity allows it to efficiently trap the O-acylisourea, forming a more stable and highly reactive Oxyma-ester (O-ester). This active ester then cleanly reacts with a nucleophile (an amine for amide bond formation or an alcohol for ester bond formation) to yield the desired product with minimal side reactions and suppressed racemization.[10]
Diagram: General Mechanism of Oxyma-Mediated Coupling
Caption: Oxyma intercepts the reactive O-acylisourea to form a stable active ester, preventing side reactions.
Protocols for Amide and Ester Bond Formation
The versatility of Oxyma allows for its use in a wide array of synthetic contexts, from the solution-phase synthesis of small molecules to automated solid-phase peptide synthesis (SPPS).
General Protocol for Solution-Phase Amide Bond Formation
This protocol is suitable for the coupling of a carboxylic acid and an amine in solution.
Materials:
-
Carboxylic acid
-
Amine (or its hydrochloride salt)
-
This compound (Oxyma)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) or N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Diisopropylethylamine (DIEA) (if using an amine hydrochloride salt)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) and Oxyma (1.0-1.2 equiv) in the chosen anhydrous solvent, add the carbodiimide (1.0-1.2 equiv).
-
Stir the mixture at 0 °C for 5-10 minutes for pre-activation.
-
Add the amine (1.0 equiv) to the reaction mixture. If using the amine hydrochloride salt, add DIEA (1.0-1.2 equiv) to neutralize the acid.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water or a dilute acid solution (e.g., 1N HCl).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a typical coupling cycle in Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acid
-
This compound (Oxyma)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Resin-bound peptide with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Coupling Cocktail Preparation (Pre-activation): In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and Oxyma (3-5 equivalents) in DMF. Add DIC (3-5 equivalents) and allow the mixture to pre-activate for 1-5 minutes.[10]
-
Coupling Reaction: Add the pre-activated coupling cocktail to the resin. Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.[10]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates a complete reaction.[10]
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group, liberating the N-terminal amine for the next coupling cycle.
Diagram: Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: A typical workflow for a single coupling cycle in Fmoc-based SPPS using Oxyma.
General Protocol for Solution-Phase Ester Bond Formation
This protocol is adapted for the esterification of a carboxylic acid with an alcohol.
Materials:
-
Carboxylic acid
-
Alcohol (primary or secondary)
-
This compound (Oxyma) or a derivative
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional but recommended)
-
Anhydrous solvent (e.g., Dichloromethane (DCM))
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv), alcohol (1.0-1.5 equiv), and Oxyma (1.0-1.2 equiv) in anhydrous DCM, add EDC (1.0-1.2 equiv).
-
If the alcohol is sterically hindered or less reactive, a catalytic amount of DMAP (0.1 equiv) can be added to accelerate the reaction.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Troubleshooting and Field-Proven Insights
-
Incomplete Couplings: For sterically hindered amino acids or difficult sequences in SPPS, consider a double coupling (repeating the coupling step) or increasing the reaction time and temperature (e.g., to 40-50 °C).
-
Racemization: While Oxyma is an excellent racemization suppressant, ensure that the pre-activation time is not excessively long, especially when a base is present. For particularly sensitive amino acids, maintaining a lower reaction temperature (0 °C to room temperature) is advisable.
-
Solubility Issues: If the carboxylic acid or amine starting materials have poor solubility in DCM, DMF is a good alternative solvent. For esterifications, acetonitrile can also be a suitable solvent.
-
Byproduct Removal: The byproducts of EDC and Oxyma are generally water-soluble, facilitating their removal during aqueous workup. The urea byproduct from DIC is soluble in isopropanol, which can be used as a wash solvent.[2]
Conclusion: A Modern Reagent for Modern Chemistry
This compound has rightfully earned its place as an indispensable tool in the synthetic chemist's arsenal. Its excellent performance in suppressing racemization, high coupling efficiency, and, most importantly, its superior safety profile make it the reagent of choice for the formation of amide and ester bonds.[1] By understanding its mechanism of action and employing the robust protocols outlined in this guide, researchers can confidently tackle challenging synthetic targets in drug discovery and beyond, ensuring the reliable and safe production of complex molecules.
References
-
Novabiochem® Coupling reagents - Merck Millipore. (n.d.). Retrieved from [Link]
-
(E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis. (2018). ACS Omega. Retrieved from [Link]
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. (2020). Synthesis. Retrieved from [Link]
-
A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. (2017). ResearchGate. Retrieved from [Link]
-
OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. (2020). Semantic Scholar. Retrieved from [Link]
-
Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. (n.d.). PrepChem.com. Retrieved from [Link]
-
A comparative study of amide-bond forming reagents in aqueous media – Substrate scope and reagent compatibility. (2017). Semantic Scholar. Retrieved from [Link]
-
(E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis. (2018). ACS Publications. Retrieved from [Link]
-
One‐Pot Synthesis of Amide, Dipeptide, Ester and Hydroxamate Using Oxyma and Thionyl Chloride (SOCl2). (2021). ResearchGate. Retrieved from [Link]
-
Z-L-Phg-Val-OMe. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Ethyl cyanohydroxyiminoacetate. (n.d.). Wikipedia. Retrieved from [Link]
-
Ethyl 2‐Cyano‐2‐(hydroxyimino)acetate. (2012). Wiley Online Library. Retrieved from [Link]
-
Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022). ACS Omega. Retrieved from [Link]
-
Oxidation of alcohol to carboxylic acid under mild acidic condition and followed by synthesis of ester analogues of Corey. (2011). Der Pharma Chemica. Retrieved from [Link]
-
Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole‐Based HOBt and HOAt with a Lower Risk of Explosion. (n.d.). Scilit. Retrieved from [Link]
-
This compound (Oxyma): An Efficient and Convenient Additive Used with Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) to Replace 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) D. (2025). ResearchGate. Retrieved from [Link]
-
Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. (2021). ACS Publications. Retrieved from [Link]
-
Ethyl cyanohydroxyiminoacetate. (n.d.). Grokipedia. Retrieved from [Link]
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- 7. (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Ester synthesis by esterification [organic-chemistry.org]
Large-Scale Synthesis of Oxyma for Industrial Applications: Application Notes and Protocols
Abstract
This comprehensive guide provides detailed application notes and protocols for the large-scale industrial synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as Oxyma.[1][2] Oxyma has emerged as a critical, non-explosive, and highly efficient additive in peptide synthesis, offering a safer alternative to traditional benzotriazole-based reagents like 1-hydroxybenzotriazole (HOBt).[1][3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance on synthesis methodologies, process optimization, safety considerations, and quality control for the industrial-scale production of Oxyma.
Introduction: The Significance of Oxyma in Modern Peptide Chemistry
The synthesis of peptides, fundamental building blocks for numerous therapeutics, relies on the efficient formation of amide bonds between amino acids. A crucial aspect of this process is the use of coupling additives to enhance reaction rates and, most importantly, to suppress racemization, which can compromise the biological activity of the final peptide. For decades, 1-hydroxybenzotriazole (HOBt) was the industry standard. However, the explosive nature of HOBt raised significant safety concerns, prompting a search for safer alternatives.[3][5]
Oxyma (Ethyl 2-cyano-2-(hydroxyiminfo)acetate) has successfully filled this void, offering a compelling combination of safety, efficiency, and cost-effectiveness.[4][5] It is a white crystalline solid soluble in common organic solvents used in peptide synthesis, such as dichloromethane (DCM) and dimethylformamide (DMF).[1][6] With a pKa of 4.60, comparable to HOBt, Oxyma effectively minimizes base-catalyzed side reactions during peptide bond formation.[1][6][7] Its non-explosive nature significantly reduces handling risks in an industrial setting, making it a superior choice for large-scale manufacturing.[3][4]
Key Advantages of Oxyma in Industrial Applications:
-
Enhanced Safety: Oxyma is not classified as an explosive, unlike HOBt and its derivatives, simplifying storage and transportation.[3][5]
-
High Coupling Efficiency: It demonstrates coupling efficiencies comparable to or even exceeding those of other additives, particularly in the synthesis of complex peptide sequences.[3][5]
-
Suppression of Racemization: Oxyma is highly effective at minimizing the epimerization of amino acids during coupling, ensuring the stereochemical integrity of the final peptide product.[8][9]
-
Broad Compatibility: It is compatible with a wide range of coupling reagents, solvents, and automated peptide synthesizers, including those utilizing microwave assistance.[4][10][11]
Large-Scale Synthesis of Oxyma: Reaction Mechanism and Protocols
The industrial synthesis of Oxyma is primarily achieved through the nitrosation of ethyl cyanoacetate.[1] This reaction involves the in situ generation of nitrous acid from sodium nitrite in an acidic medium. The choice of acid and reaction conditions can influence the yield and purity of the final product.
General Reaction Pathway
The fundamental chemistry involves the reaction of the active methylene group in ethyl cyanoacetate with nitrous acid.
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Application Notes & Protocols: A Senior Application Scientist's Guide to Utilizing Oxyma in Automated Peptide Synthesizers
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Paradigm Shift in Peptide Coupling Chemistry
The field of solid-phase peptide synthesis (SPPS) has been fundamentally shaped by the chemistry that governs the formation of the amide bond. For decades, the go-to additives for activating amino acids in partnership with carbodiimides were benzotriazole derivatives, namely 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt). While effective, these reagents carry a significant and well-documented risk of explosion, posing a persistent safety hazard in the laboratory.[1][2] The search for a safer, yet equally or more potent, alternative led to the widespread adoption of Ethyl 2-cyano-2-(hydroxyimino)acetate, commercially known as Oxyma.[3]
This guide serves as a comprehensive technical resource for integrating Oxyma-based coupling strategies into your automated peptide synthesis workflows. We will move beyond simple step-by-step instructions to explore the mechanistic underpinnings of Oxyma's efficacy, provide validated protocols, and offer field-proven insights to empower you to tackle even the most challenging peptide sequences with greater efficiency, purity, and safety.
The Mechanistic Core: Why Oxyma Excels
Understanding the "why" behind a protocol is paramount for troubleshooting and optimization. The superiority of Oxyma is not incidental; it is a direct consequence of its chemical structure and reactivity.
When using a carbodiimide like N,N'-diisopropylcarbodiimide (DIC), the carboxylic acid of the incoming Fmoc-amino acid is activated to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate is unstable and prone to two deleterious side reactions: rearrangement to an inactive N-acylurea, or cyclization to a 5(4H)-oxazolone, which is a primary pathway for racemization.[4][5]
This is where the coupling additive intervenes. The role of the additive is to rapidly trap the O-acylisourea intermediate to form a new active ester that is more stable and less prone to racemization. Oxyma's pronounced acidity (pKa 4.60) makes it an excellent nucleophile for this trapping reaction.[6][7] It swiftly converts the O-acylisourea into an Oxyma-ester.[3] This active ester is highly reactive towards the free N-terminal amine of the peptide chain, ensuring efficient peptide bond formation while minimizing the opportunity for side reactions.[3]
The entire process is a kinetic race. Oxyma wins this race by creating a highly reactive, yet sufficiently stable, intermediate that funnels the reaction toward the desired product.
A Data-Driven Comparison: Oxyma vs. Benzotriazoles
The theoretical advantages of Oxyma are borne out by extensive experimental evidence. It consistently outperforms HOBt in key metrics critical for successful peptide synthesis.
| Feature | HOBt (1-Hydroxybenzotriazole) | Oxyma (this compound) | Rationale & Impact |
| Safety Profile | Considered a Class 1 explosive, with transport and storage restrictions.[8] | Non-explosive, with a favorable safety profile confirmed by calorimetry.[1][2] | Impact: Significantly reduces laboratory hazards, simplifies logistics, and removes regulatory burdens. |
| Racemization Suppression | Effective, but can be insufficient for sensitive residues (e.g., His, Cys) or fragment couplings. | Superior suppression of racemization, even exceeding HOAt in challenging cases.[2][4][9] | Impact: Higher stereochemical purity of the final peptide, which is critical for biological activity. |
| Coupling Efficiency | Good, but can be slow or incomplete for sterically hindered amino acids (e.g., Aib) or "difficult" sequences. | Higher reactivity leads to faster and more complete couplings, improving yields and minimizing deletion sequences.[9][10] | Impact: Increased crude peptide purity and overall synthesis yield, reducing the need for difficult purifications. |
| Solubility | Moderate solubility in common SPPS solvents like DMF and NMP. | Excellent solubility in a wide range of solvents, including greener alternatives like 2-MeTHF.[11][12] | Impact: Facilitates easier reagent preparation and is compatible with green chemistry initiatives. |
| Microwave Compatibility | Can be less stable at elevated temperatures. | The Oxyma/DIC combination is highly stable at temperatures used in microwave-assisted synthesis (up to 90°C).[2][13] | Impact: Enables significant acceleration of synthesis cycles without compromising peptide quality. |
Core Protocols for Automated Synthesis
The following protocols are designed to be adaptable to most modern automated peptide synthesizers. Always consult your specific instrument's manual for programming details.
Protocol 1: Reagent Stock Solution Preparation
Accurate and stable stock solutions are the foundation of a successful automated run.
Objective: To prepare standardized, stable stock solutions for use in an automated peptide synthesizer.
Materials:
-
Oxyma
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Fmoc-amino acids
-
Volumetric flasks and appropriate glassware
-
Argon or Nitrogen gas line
Procedure:
-
Oxyma Solution (0.5 M):
-
Weigh 7.11 g of Oxyma.
-
Transfer to a 100 mL volumetric flask.
-
Add DMF to dissolve the solid, then dilute to the 100 mL mark.
-
Mix thoroughly until the solution is clear and homogenous. The solution will have a pale yellow color.[9]
-
Scientist's Note: Oxyma has excellent solubility and stability in DMF.[11] A 0.5 M solution is a standard concentration for most synthesizers.
-
-
DIC Solution (0.5 M):
-
In a fume hood, pipette 8.2 mL of DIC (density ≈ 0.806 g/mL) into a 100 mL volumetric flask.
-
Dilute to the 100 mL mark with DMF.
-
Mix thoroughly.
-
Self-Validation: Ensure the solution is colorless. DIC is a liquid at room temperature and dissolves readily in DMF.
-
-
Amino Acid Solutions (0.5 M):
-
Calculate the required mass for each Fmoc-amino acid to make a 0.5 M solution (e.g., for 50 mL of 0.5 M Fmoc-Gly-OH (MW=297.3 g/mol ), you would need 0.5 mol/L * 0.05 L * 297.3 g/mol = 7.43 g).
-
Weigh the calculated amount of Fmoc-amino acid and transfer it to the appropriate volume flask.
-
Add approximately 80% of the final volume of DMF and sonicate or vortex until fully dissolved.
-
Dilute to the final volume with DMF and mix.
-
Causality Note: Some amino acids, particularly Fmoc-Arg(Pbf)-OH, may require longer sonication or the addition of a small percentage of a solubilizing agent as per instrument recommendations. Preparing individual solutions prevents potential precipitation or interaction issues.
-
-
Storage and Handling:
-
Blanket the headspace of all prepared solutions with Argon or Nitrogen to prevent moisture absorption and degradation.
-
Store in tightly sealed bottles, clearly labeled, and connect them to the appropriate ports on your synthesizer.
-
While Oxyma solutions are stable, for optimal performance, especially for long syntheses, fresh preparation is recommended.
-
Protocol 2: Standard Automated Coupling Cycle (Oxyma/DIC)
This protocol outlines a single coupling cycle within a standard Fmoc-SPPS workflow.
Objective: To efficiently couple an Fmoc-amino acid to the N-terminus of a growing peptide chain on a solid support.
Assumptions: Synthesis is performed on a 0.1 mmol scale. Reagent concentrations are 0.5 M as prepared in Protocol 1.
Workflow Steps:
-
Fmoc-Deprotection:
-
Action: Treat the resin with 20-40% piperidine in DMF.
-
Duration: 1 x 3 minutes, followed by 1 x 7-10 minutes.
-
Rationale: The piperidine base removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine, preparing it for the next coupling reaction. Two treatments ensure complete deprotection.
-
-
Resin Washing:
-
Action: Perform a series of washes with DMF (typically 5-7 times).
-
Rationale: This is a critical step to completely remove residual piperidine and the dibenzofulvene-piperidine adduct. Any remaining piperidine will neutralize the incoming activated amino acid, leading to failed coupling.
-
-
Coupling (Amino Acid Delivery & Activation):
-
Method: In-situ activation is highly effective and commonly used.[13]
-
Action 1 (Amino Acid): Deliver 4-5 equivalents of the Fmoc-amino acid solution (e.g., 0.4-0.5 mmol; 0.8-1.0 mL of 0.5 M solution).
-
Action 2 (Oxyma): Deliver 4-5 equivalents of the Oxyma solution (e.g., 0.4-0.5 mmol; 0.8-1.0 mL of 0.5 M solution).
-
Action 3 (DIC): Deliver 4-5 equivalents of the DIC solution (e.g., 0.4-0.5 mmol; 0.8-1.0 mL of 0.5 M solution).
-
Agitation: Mix the reaction vessel for 30-60 minutes at room temperature.[10] For microwave synthesizers, this time can be reduced to 3-5 minutes at 75-90°C.
-
Causality Note: The reagents are added sequentially to the resin-bound peptide. The DIC is typically added last to initiate the activation in the presence of all components, which promotes high efficiency.[13] For sensitive amino acids like Cys or His where racemization risk is highest, a "pre-activation" step (mixing AA, Oxyma, and DIC for 2-5 minutes before adding to the resin) can be beneficial.[13]
-
-
Resin Washing:
-
Action: Perform a series of washes with DMF (typically 3-5 times).
-
Rationale: To remove excess reagents and the diisopropylurea (DIU) byproduct before the next cycle.
-
-
Optional Capping:
-
When to Use: If a test cleavage (e.g., Kaiser test) indicates incomplete coupling, especially with "difficult" sequences.
-
Action: Treat the resin with an acetic anhydride/base solution.
-
Rationale: This acetylates any unreacted N-terminal amines, preventing them from reacting in subsequent cycles and forming deletion peptide impurities.
-
Safety and Troubleshooting
Mitigating HCN Formation with DIC: A noteworthy side reaction is the potential for Oxyma and DIC to react and ultimately generate hydrogen cyanide (HCN), particularly upon prolonged standing at room temperature.[14] While the risk is often low in the rapid, flow-through environment of an automated synthesizer, it is a critical safety consideration.
Best Practice: To completely eliminate this risk, especially for syntheses requiring long pre-activation times or for labs prioritizing the highest safety standards, substitute DIC with a more hindered carbodiimide like tert-butylethylcarbodiimide (TBEC) .[15] TBEC has been shown to be an effective activator with Oxyma while preventing the side reaction that leads to HCN.[15]
Troubleshooting Incomplete Couplings: For "difficult sequences" prone to aggregation, such as poly-arginine or hydrophobic peptides, you may observe incomplete coupling.[7]
-
Strategy 1: Double Coupling: Simply repeat Step 3 of the coupling cycle before moving to the next deprotection.
-
Strategy 2: Increase Equivalents: Use a higher excess of reagents (e.g., 8-10 equivalents).
-
Strategy 3: Increase Temperature: If using a microwave synthesizer, increasing the temperature to 90°C can overcome kinetic barriers. The Oxyma/DIC combination is thermally stable for this purpose.[13]
-
Strategy 4: Change Solvent: For some sequences, switching the solvent from DMF to NMP or a "green" alternative like a 2-MeTHF/DMSO mixture may improve solvation and coupling efficiency.[11]
Conclusion
Oxyma has rightfully earned its place as the gold-standard coupling additive for modern automated peptide synthesis. Its implementation provides a multifaceted solution that enhances the core tenets of SPPS: safety, efficiency, and purity . By replacing hazardous benzotriazoles, Oxyma eliminates a significant laboratory risk without compromising, and in most cases, significantly improving, synthetic outcomes.[2][3] Its superior ability to suppress racemization and drive couplings to completion makes it an indispensable tool for producing high-quality peptides, from simple sequences to complex APIs. The protocols and insights provided herein offer a robust framework for researchers to confidently and successfully integrate Oxyma into their automated workflows.
References
-
Organic Syntheses Procedure, Org. Synth. 2014, 91, 306. [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(6), 4654–4666. [Link]
-
CEM. Green chemistry – OxymaPure®. [Link]
-
Kolis, M. J., et al. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. ACS Catalysis, 13(3), 1889–1897. [Link]
- Subiros-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394-9403.
-
de la Torre, B. G., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(6), 4654–4666. [Link]
-
Tenti, A., et al. (2023). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvent. Green Chemistry, 25(14), 5601-5610. [Link]
-
Wikipedia. Ethyl cyanohydroxyiminoacetate. [Link]
-
Iadevaia, V., et al. (2017). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Journal of Peptide Science, 23(7-8), 567-574. [Link]
-
CEM. Peptide/Amide bond Synthesis – OxymaPure®. [Link]
Sources
- 1. CA2915484C - Improved coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. digital.csic.es [digital.csic.es]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. oxymapure.com [oxymapure.com]
- 12. bachem.com [bachem.com]
- 13. oxymapure.com [oxymapure.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. cris.unibo.it [cris.unibo.it]
Application Note: A Multi-faceted Approach to the Purity Determination of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
Abstract and Introduction
Ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known by the trade name Oxyma, has emerged as a critical reagent in modern organic synthesis, particularly as a highly efficient and safer additive in peptide coupling reactions.[1][2] It is widely used with carbodiimides to facilitate amide bond formation, where it excels at suppressing racemization and minimizing other base-catalyzed side reactions due to its optimal acidity (pKa 4.60).[2][3]
The efficacy and safety of synthetic processes employing Oxyma are directly contingent on its purity. The presence of impurities, such as unreacted starting materials, by-products from its synthesis (e.g., nitrosation of ethyl cyanoacetate), or residual solvents, can lead to the formation of undesired adducts, reduce coupling efficiency, and compromise the integrity of the final product, such as a therapeutic peptide.[1][4] Therefore, robust and validated analytical methods are imperative for confirming the identity and quantifying the purity of this crucial reagent.
This application note provides a comprehensive guide to the principal analytical methods for the quality control of this compound. We will explore the theoretical underpinnings and provide detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The narrative emphasizes the causality behind methodological choices and aligns with the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) guidelines.[5][6][7]
Foundational Analytical Strategy: A Tripartite Approach
No single analytical technique can provide a complete purity profile. A comprehensive assessment of this compound relies on a combination of methods, each targeting different potential impurities.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the main component (assay) and detecting non-volatile, structurally related impurities.
-
Gas Chromatography (GC): Essential for identifying and quantifying volatile impurities and residual solvents that may be present from the synthesis or purification processes.[4][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for unambiguous structural confirmation (identity) and for detecting and characterizing both expected and unexpected impurities.[3][8]
This orthogonal approach ensures that a wide spectrum of potential contaminants is addressed, providing a high degree of confidence in the reagent's quality.
Caption: Orthogonal analytical strategy for Oxyma purity.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
3.1 Principle and Rationale
Reverse-phase HPLC (RP-HPLC) is the gold standard for determining the purity of moderately polar organic molecules like Oxyma. The separation occurs based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.[9] Oxyma, containing a polar oxime and ester group alongside a small alkyl chain, is well-retained on a C18 column, allowing for excellent separation from both more polar and less polar impurities. UV detection is highly effective, as the conjugated system in Oxyma provides a strong chromophore with a characteristic absorbance maximum around 235-240 nm.[3]
3.2 Experimental Protocol: RP-HPLC
Caption: Workflow for HPLC purity analysis of Oxyma.
Step-by-Step Methodology:
-
Preparation of Mobile Phase and Diluent:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of acetonitrile and water. Rationale: The diluent should be strong enough to fully dissolve the sample but not so strong as to cause peak distortion upon injection.
-
-
Standard and Sample Preparation:
-
Standard Solution (for reference): Accurately weigh approximately 10 mg of high-purity Oxyma reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of ~1.0 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before placing them in autosampler vials.[9]
-
-
Chromatographic Conditions:
-
The following parameters provide a robust starting point and should be optimized as necessary.
-
| Parameter | Recommended Setting | Rationale |
| HPLC System | Standard system with UV detector | Widely available and suitable for this analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Industry-standard for reverse-phase; provides good resolution.[8] |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | TFA acts as an ion-pairing agent, improving peak shape for the acidic oxime. |
| Gradient | 0-20 min: 10% to 90% B20-25 min: 90% B25-30 min: 10% B | A linear gradient ensures elution of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing speed and resolution.[8] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 235 nm | Near the absorbance maximum for Oxyma, providing high sensitivity.[3][9] |
| Injection Vol. | 10 µL | A typical volume that avoids column overloading.[8] |
-
Data Analysis and Purity Calculation:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Gas Chromatography (GC) for Volatile Impurities
4.1 Principle and Rationale
GC coupled with a Flame Ionization Detector (GC-FID) is the ideal method for separating and quantifying volatile and semi-volatile organic compounds.[4] This is crucial for detecting residual solvents (e.g., ethanol, ethyl acetate from recrystallization) or volatile starting materials (e.g., ethyl cyanoacetate) that may persist in the final Oxyma product.[2][10] The sample is vaporized in a heated inlet and separated in a capillary column based on boiling point and interaction with the stationary phase. The FID provides excellent sensitivity for hydrocarbons and other organic molecules.
4.2 Experimental Protocol: GC-FID
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh ~50 mg of the Oxyma sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a high-purity solvent that does not interfere with the analysis, such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). Rationale: The solvent must fully dissolve the sample without having a retention time that overlaps with potential impurities.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | System with FID and split/splitless inlet | Standard configuration for volatile impurity analysis. |
| Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm) | A nonpolar column separates compounds primarily by boiling point.[8] |
| Carrier Gas | Helium or Hydrogen | Provides efficient separation. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Detector Temp. | 280 °C | Prevents condensation of analytes in the detector. |
| Oven Program | Initial: 50 °C (hold 2 min)Ramp: 15 °C/min to 250 °C (hold 5 min) | A temperature program allows for the separation of very volatile (solvents) and less volatile components in a single run. |
| Injection Mode | Split (e.g., 50:1) | A split injection prevents column overloading and ensures sharp peaks for concentrated samples. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
-
Data Analysis:
-
Identify peaks corresponding to residual solvents by comparing their retention times with those of known standards.
-
Quantify the amount of each solvent using an external standard calibration curve or by area percent if only a relative profile is needed.
-
Nuclear Magnetic Resonance (NMR) for Structural Verification
5.1 Principle and Rationale
NMR spectroscopy is an unparalleled technique for confirming the chemical structure of a molecule.[3] For this compound, ¹H NMR provides distinct signals for the ethyl group protons (a quartet and a triplet), and the acidic oxime proton. ¹³C NMR complements this by showing signals for the carbonyl, nitrile, and other carbon atoms. The presence of any unexpected signals can indicate impurities, while the integration of the proton signals can be used for quantitative analysis against a certified internal standard.
5.2 Experimental Protocol: ¹H and ¹³C NMR
Caption: Logic diagram for NMR-based identity and purity check.
Step-by-Step Methodology:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.[8]
-
Sample Preparation: Dissolve 5-10 mg of the Oxyma sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.[8] Rationale: DMSO-d₆ is often preferred as it readily dissolves Oxyma and allows for the observation of the exchangeable oxime proton.
-
Data Acquisition: Acquire standard ¹H and ¹³C NMR spectra.
-
Data Interpretation:
-
Compare the obtained spectra with reference spectra or expected chemical shifts.
-
¹H NMR (in DMSO-d₆): Expect signals around δ 13.5 (s, 1H, N-OH), δ 4.3 (q, 2H, -OCH₂CH₃), and δ 1.3 (t, 3H, -OCH₂CH₃).
-
¹³C NMR (in DMSO-d₆): Expect signals around δ 160 (C=O), δ 125 (C=NOH), δ 112 (CN), δ 63 (-OCH₂), and δ 14 (-CH₃).
-
Scrutinize the spectra for any peaks that do not correspond to the Oxyma structure or the solvent.
-
Commitment to Scientific Integrity: Method Validation
Every analytical protocol described must be validated to ensure it is fit for its intended purpose.[6][11] Method validation is a documented process that provides a high degree of assurance that an analytical method will consistently produce a result meeting pre-determined acceptance criteria.[12][13][14] Key validation parameters, as defined by ICH Q2(R1), must be assessed.[5][15][16]
| Validation Parameter | Purpose for an HPLC Purity Assay |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities and degradation products. |
| Linearity | To verify that the detector response is directly proportional to the analyte concentration over a defined range. |
| Accuracy | To determine the closeness of the test results to the true value (assessed by spike/recovery studies). |
| Precision | To measure the degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Range | The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision. |
Conclusion
The determination of purity for this compound is a critical step in quality assurance for its use in pharmaceutical and fine chemical synthesis. A single method is insufficient for a complete characterization. The integrated use of RP-HPLC for assay and non-volatile impurities, GC-FID for residual solvents, and NMR spectroscopy for structural identity provides a robust, reliable, and comprehensive analytical framework. Adherence to these protocols, grounded in sound scientific principles and validated according to international standards, ensures that this vital reagent meets the high-quality specifications required for its demanding applications.
References
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Pharma Beginners. (2023, September 2). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6399078, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6400537, Ethyl cyano(hydroxyimino)acetate. Retrieved from [Link]
-
Pharmalex. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
Singh, S., & Kumar, V. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Retrieved from [Link]
-
El-Sawi, E. (1985). A SIMPLE TITRIMETRIC METHOD FOR DETERMINATION OF ALDEHYDES AND KETONES. DergiPark. Retrieved from [Link]
-
ISPE. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
Albericio, F., & Subiros-Funosas, R. (2012). This compound. Wiley Online Library. DOI: 10.1002/047084289X.rn00881.pub2. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Study on optimum synthesis of ethyl cyanoacetate. Retrieved from [Link]
-
ResearchGate. (2015). Does anyone have an experimental procedure for the synthesis of Ethyl cyano(hydroxyimino)acetate?. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl cyanohydroxyiminoacetate. Retrieved from [Link]
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Techniques for monitoring reaction completion with Oxyma
Application Notes & Protocols
Topic: Techniques for Monitoring Reaction Completion with Oxyma-Based Coupling Reagents
Abstract
The adoption of Ethyl (hydroxyimino)cyanoacetate (Oxyma) as a coupling additive in peptide synthesis has marked a significant advancement in safety and efficiency over traditional benzotriazole-based reagents.[1][2][3] Its remarkable ability to suppress racemization while promoting efficient amide bond formation has made it a staple in both solid-phase and solution-phase synthesis.[4][5] However, the success of any coupling reaction, regardless of the reagents used, hinges on its progression to completion. Incomplete reactions lead to the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby reducing overall yield and purity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the various techniques available to monitor the completion of coupling reactions facilitated by Oxyma. We will explore the causality behind experimental choices, from traditional qualitative colorimetric assays to quantitative chromatographic and spectroscopic methods, providing detailed, field-proven protocols and troubleshooting insights.
The Central Role of Oxyma in Modern Peptide Synthesis
Oxyma functions as a superior additive for carbodiimide-mediated couplings (e.g., with DIC or EDC). The process begins with the activation of a carboxylic acid by the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to side reactions, including racemization. Oxyma rapidly traps this intermediate to form an active Oxyma ester.[6][7] This ester is more stable than the O-acylisourea but highly reactive towards the amine nucleophile, facilitating efficient peptide bond formation with minimal loss of stereochemical integrity.[6][7][8] The efficacy of this process, however, still depends on factors like steric hindrance, peptide aggregation, and reaction conditions, making diligent monitoring indispensable.
Qualitative On-Resin Monitoring: Fast, Simple, and Effective
Qualitative tests are performed directly on a small sample of the peptide-resin and provide a rapid yes/no answer regarding the presence of unreacted (free) primary or secondary amines. They are the first line of defense in solid-phase peptide synthesis (SPPS) for ensuring each coupling step is complete before proceeding to the next cycle.
The Kaiser Test (Ninhydrin Test) for Primary Amines
The Kaiser test is the most common method for detecting free primary amines in SPPS. The test relies on the reaction of ninhydrin with a primary amine to produce a deep blue or purple compound known as Ruhemann's purple.[9] A positive test (blue color) indicates the presence of unreacted amine, signifying an incomplete coupling reaction.[9][10]
Causality: The two phenolic hydroxyl groups of ninhydrin condense with the primary amine, which is then hydrolyzed, releasing the colored byproduct. This reaction is highly sensitive and is a cornerstone of routine SPPS monitoring.[11][12]
Limitations: The Kaiser test is unreliable for N-terminal secondary amines, such as proline, pipecolic acid, or N-methylated amino acids.[13][9] The reaction with secondary amines does not produce the characteristic blue color, typically yielding a faint yellow or reddish-brown color that can be easily misinterpreted as a negative result.[9]
Experimental Protocol: Kaiser Test
-
Sample Collection: Carefully withdraw a small sample of peptide-resin (approx. 5-10 mg) after the coupling reaction and subsequent washing steps. Place the beads into a small glass test tube.
-
Reagent Addition:
-
Incubation: Heat the test tube at 100-110°C for 5 minutes. Avoid overheating, as it can cause Fmoc-deprotection and lead to a false positive result.[11]
-
Observation & Interpretation: Remove the tube and observe the color of the beads and the solution.
| Observation | Interpretation | Recommended Action |
| Intense Blue Solution & Beads | Failed or Incomplete Coupling | Recouple the amino acid. |
| Blue Beads, Colorless Solution | Incomplete Coupling | Recouple the amino acid. |
| Colorless/Yellow Beads & Solution | Complete Coupling | Proceed to the next step (deprotection). |
Monitoring Secondary Amines: The "Proline Problem"
When the N-terminal residue is a secondary amine like proline, alternative tests are required.
-
Chloranil Test: This test is highly effective for detecting secondary amines. It produces a distinct blue or greenish-blue color on the resin beads in the presence of a free secondary amine.[9][12]
-
Isatin Test: This test also produces a blue color on the beads if a free secondary amine is present, making it a reliable alternative for proline.[12]
Experimental Protocol: Chloranil Test
-
Sample Collection: Place 1-5 mg of washed peptide-resin into a small test tube.
-
Reagent Addition: Add 1 drop of acetaldehyde and 1 drop of p-chloranil solution.[9]
-
Incubation: Let the mixture stand at room temperature for 5 minutes.
-
Observation: Observe the color of the beads. Blue beads indicate an incomplete coupling.
Quantitative Off-Resin Monitoring: Precision and Purity Assessment
While qualitative tests are excellent for routine checks, they are not quantitative. For difficult sequences, process development, or troubleshooting, quantitative methods are necessary. These techniques involve cleaving the peptide from a small resin sample and analyzing the resulting solution.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for quantitatively assessing reaction completion. By analyzing the cleaved sample, one can observe the disappearance of the starting material (the N-terminally deprotected peptide) and the appearance of the desired coupled product peak in the chromatogram.
Causality: HPLC separates compounds based on their physicochemical properties (e.g., hydrophobicity in reverse-phase HPLC). A successful coupling reaction results in a new, typically more hydrophobic, peptide that will have a different retention time than the starting material. The relative peak areas can be used to estimate the reaction conversion.
Experimental Protocol: HPLC Monitoring
-
Sample Collection: Take a precisely weighed amount of dried peptide-resin (e.g., 10 mg).
-
Cleavage: Add a suitable cleavage cocktail (e.g., 200 µL of TFA/TIS/H₂O 95:2.5:2.5) to the resin in a microcentrifuge tube. Allow the cleavage to proceed for 1-2 hours at room temperature.
-
Work-up: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Analysis: Re-dissolve the peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and inject it into the HPLC system.
-
Interpretation: Compare the chromatogram to a reference chromatogram of the starting material. A complete reaction will show a single major peak corresponding to the product, with minimal to no peak for the starting material.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the analytical power of mass spectrometry. This is the gold standard for reaction monitoring as it not only confirms reaction completion but also provides the molecular weights of all components in the sample.[14]
Causality: LC-MS is critical for identifying unexpected outcomes. For example, a side reaction involving Oxyma, such as a Beckmann rearrangement, can lead to capping of the peptide chain.[15][16] While HPLC might show a new peak, only MS can confirm its identity as an undesired Oxyma-adduct rather than the correct product.
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} caption [label="Workflow for Monitoring a Coupling Reaction in SPPS.", fontname="Arial", fontsize=10];
Advanced Spectroscopic and Analytical Methods
While less common for routine cycle-to-cycle monitoring, spectroscopic techniques offer deep insights, particularly for kinetic studies and process optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can be used to monitor reactions and determine conversion rates quantitatively.[10] By taking a cleaved sample, a ¹H NMR spectrum can reveal unique peaks for both the reactant and product peptides.[10] Comparing the integration of these peaks allows for a precise calculation of reaction completion. This method is exceptionally powerful for kinetic modeling but is generally too slow for routine monitoring in a high-throughput setting.[17][18]
Spectrophotometric Monitoring
Recent innovations have explored using Oxyma itself as an indicator. In the presence of a base like residual piperidine from the deprotection wash steps, Oxyma deprotonates to form a yellow-colored anion.[19] This color change can be monitored spectrophotometrically (at ~498 nm) to ensure that all piperidine has been washed away before the coupling step begins, representing an elegant process analytical technology (PAT) approach to optimizing synthesis cycles.[19]
dot graph G { layout=neato; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} caption [label="Decision tree for selecting a monitoring method.", fontname="Arial", fontsize=10];
Troubleshooting and Best Practices
-
Incomplete Coupling: If a qualitative test is positive, the first step is always to recouple.[12] This involves repeating the coupling step with fresh reagents. If the test remains positive after a second coupling, it may indicate a "difficult sequence," often caused by peptide aggregation.
-
Capping: If recoupling fails, the unreacted amines must be "capped" to prevent the formation of deletion peptides in subsequent steps.[12] This is typically done using acetic anhydride, which acetylates the free amine, rendering it inert.
-
Oxyma-Related Side Reactions: Be aware that Oxyma can, under certain conditions, participate in side reactions.[15][16] For example, the combination of Oxyma and DIC can generate trace amounts of hydrogen cyanide (HCN), especially during pre-activation at room temperature.[20][21] Using LC-MS for monitoring during process development can help identify and mitigate such side reactions by optimizing reagent addition protocols.[15][16]
Conclusion
The use of Oxyma has significantly improved the safety and efficiency of peptide synthesis. However, robust process control remains paramount for achieving high purity and yield. A multi-faceted approach to monitoring is recommended. For routine SPPS, rapid qualitative tests like the Kaiser and Chloranil tests are sufficient for cycle-to-cycle verification. For process development, troubleshooting difficult sequences, and ensuring the highest quality of the final product, quantitative methods such as HPLC and LC-MS are indispensable. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently navigate the complexities of peptide synthesis and harness the full potential of Oxyma-based coupling chemistry.
References
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved from [Link]
-
Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Lelais, G., et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. MDPI. Retrieved from [Link]
-
Gopi, H., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, ACS Publications. Retrieved from [Link]
-
Lelais, G., et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. PMC, NIH. Retrieved from [Link]
-
Hayashi, Y., et al. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. PubMed. Retrieved from [Link]
-
Albericio, F., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]
-
Albericio, F., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC, NIH. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Thieme Chemistry. Retrieved from [Link]
-
Hayashi, Y., et al. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. Analytical Chemistry, ACS Publications. Retrieved from [Link]
-
Caporale, A., et al. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. ACS Publications. Retrieved from [Link]
-
Broman, S. L., et al. (2024). Green Solid-Phase Peptide Synthesis: Oxyma-Triggered Spectrophotometric Monitoring of Residual Piperidine. Organic Process Research & Development, ACS Publications. Retrieved from [Link]
-
Wang, Y., et al. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct. Heriot-Watt University. Retrieved from [Link]
-
Broman, S. L., et al. (2024). Green Solid-Phase Peptide Synthesis: Oxyma-Triggered Spectrophotometric Monitoring of Residual Piperidine. ResearchGate. Retrieved from [Link]
-
Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (2013). RCSI University of Medicine and Health Sciences. Retrieved from [Link]
-
Peptide/Amide bond Synthesis – OxymaPure®. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]
-
Jacobson, B. S., & Fairman, K. (1980). A colorimetric assay for carbodiimides commonly used in peptide synthesis and carboxyl group modification. Semantic Scholar. Retrieved from [Link]
-
Solid Phase Peptide Synthesis Help. (2022). Reddit. Retrieved from [Link]
-
¹H NMR of the compound formed in the reaction between Oxyma-B and... (2022). ResearchGate. Retrieved from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Derivatives of Oxyma for amide bond formation. (n.d.). ResearchGate. Retrieved from [Link]
-
EDCHCl and Potassium Salts of Oxyma and OxymaB as Superior Coupling Cocktails for Peptide Synthesis. (2015). Luxembourg Bio Technologies. Retrieved from [Link]
-
Monitoring Reactions by NMR. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. (2021). Request PDF, ResearchGate. Retrieved from [Link]
-
NMR as a readout to monitor and restore the integrity of complex chemoenzymatic reactions. (2022). PubMed Central. Retrieved from [Link]
-
Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy. (2022). PMC, NIH. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. oxymapure.com [oxymapure.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
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- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 18. NMR as a readout to monitor and restore the integrity of complex chemoenzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pure.hw.ac.uk [pure.hw.ac.uk]
Troubleshooting & Optimization
How to minimize racemization during peptide coupling with Oxyma
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights into minimizing racemization during peptide coupling reactions when using Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your peptide synthesis is both efficient and stereochemically pure.
The Challenge: Understanding Racemization in Peptide Synthesis
Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a critical challenge in peptide synthesis. This unwanted conversion to a mixture of L- and D-isomers can produce diastereomeric impurities that are often difficult to separate from the target peptide.[1] These impurities can dramatically alter the peptide's biological activity, immunogenicity, and overall therapeutic efficacy, making racemization control a paramount concern in drug development.[1]
The primary mechanism of racemization during coupling involves the formation of a 5(4H)-oxazolone intermediate.[2][3] This occurs when the carboxyl group of an N-protected amino acid is activated. The activated intermediate is susceptible to base-catalyzed abstraction of the α-proton, leading to the formation of the planar, achiral oxazolone. Subsequent nucleophilic attack by the amine component can occur from either face of the oxazolone, resulting in a mixture of stereoisomers.[3]
The Solution: The Role of Oxyma in Suppressing Racemization
Coupling additives are crucial for mitigating racemization by intercepting the highly reactive activated species (e.g., O-acylisourea from carbodiimide activation) to form a more stable, yet sufficiently reactive, active ester.[1][4] This active ester is less prone to oxazolone formation, providing a larger window for the desired aminolysis to occur.[1]
Oxyma (OxymaPure®) has emerged as a superior, non-explosive alternative to traditional benzotriazole-based additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt).[3][5][6] Its effectiveness stems from its higher acidity compared to HOBt, which leads to the formation of more stable and less reactive active esters.[1] This reduced reactivity is advantageous as it disfavors the pathway to oxazolone formation.[1]
Numerous studies have demonstrated that Oxyma is highly effective at suppressing racemization, often performing comparably to or even better than HOAt, particularly in challenging syntheses.[5][6]
Mechanism of Action: Oxyma vs. Racemization Pathway
The diagram below illustrates the critical role of Oxyma in directing the reaction toward the desired peptide product and away from the racemization pathway.
Caption: Oxyma intercepts the reactive intermediate, preventing oxazolone formation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when using Oxyma to minimize racemization.
Q1: I'm still observing significant racemization even when using Oxyma. What are the likely causes and solutions?
A1: While Oxyma is highly effective, several factors can still contribute to racemization. Here’s a troubleshooting checklist:
-
Base Selection and Stoichiometry:
-
The Problem: The presence of excess tertiary amines (e.g., DIEA, NMM) is a primary driver of racemization by promoting α-proton abstraction.[7]
-
The Solution:
-
Reduce Base: If possible, use the minimum amount of base required. For couplings where the incoming amino acid is a salt (e.g., HCl salt), use only one equivalent of a non-nucleophilic base like DIEA or 2,4,6-collidine.
-
Base-Free Conditions: For carbodiimide-mediated couplings (e.g., DIC/Oxyma), if the amine component is a free base, the reaction can often proceed without any additional tertiary base, which is the best method to minimize racemization.[3]
-
Onium Salts: When using onium salt coupling reagents derived from Oxyma (e.g., COMU), only one equivalent of base is typically needed, which reduces the risk compared to older reagents requiring two equivalents.[8]
-
-
-
Activation Time (Pre-activation):
-
The Problem: Prolonged pre-activation times, where the carboxylic acid is activated before the amine component is added, can increase the opportunity for the activated species to convert to the oxazolone.
-
The Solution:
-
Use In Situ Activation: Whenever possible, mix the N-protected amino acid, Oxyma, and the amine component before adding the carbodiimide (e.g., DIC). This allows the amine to be present to immediately react with the active ester as it forms.[9]
-
Optimize Pre-activation Time: If pre-activation is necessary (e.g., for sterically hindered couplings or for coupling protected Cysteine to minimize side reactions), keep the time to a minimum, typically 2-5 minutes.[9]
-
-
-
Temperature:
-
The Problem: Higher temperatures accelerate all reactions, including the rate of oxazolone formation and racemization.[3][10] This is a particular concern in microwave-assisted peptide synthesis.[10]
-
The Solution: Perform coupling reactions at room temperature or below (e.g., 0 °C), especially for racemization-prone residues like Cys and His.[3][10] While elevated temperatures can improve coupling efficiency for difficult sequences, they must be used cautiously with sensitive amino acids.[10]
-
-
Solvent Choice:
-
The Problem: The choice of solvent can influence reaction rates and the stability of intermediates. Polar aprotic solvents like DMF are standard but can sometimes facilitate racemization.
-
The Solution: While DMF is generally effective, consider less polar solvents or solvent mixtures if racemization persists. For instance, solvents like NMP or adding DMSO might be beneficial in certain contexts, especially to disrupt aggregation which can lead to longer reaction times and more opportunity for side reactions.[11][12]
-
Q2: Which amino acids are most prone to racemization with Oxyma, and what specific precautions should I take?
A2: Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization regardless of the coupling method.[10][13] Phenylglycine (Phg) is also highly sensitive.[14]
-
For Histidine (His):
-
Cause: The imidazole side chain can catalyze racemization.[13]
-
Specific Protocol:
-
Use a side-chain protecting group on the imidazole ring (e.g., Trt, Boc, Mtt).
-
Employ a strict low-temperature protocol (0 °C).
-
Use in situ activation with DIC/Oxyma and avoid excess base.
-
-
-
For Cysteine (Cys):
-
Cause: The α-proton is more acidic, making it easier to abstract.
-
Specific Protocol:
-
Use a pre-activation time of 2-5 minutes with DIC/Oxyma. While this seems counterintuitive to the general advice, for Cys, it has been shown to minimize certain side reactions.[9]
-
Ensure base-free conditions if possible. The combination of DIC and Oxyma is one of the best methods for coupling Fmoc-Cys(Trt)-OH.[3]
-
-
Q3: How does Oxyma compare to its derivative, Oxyma-B, in suppressing racemization?
A3: Oxyma-B (5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) is a derivative of Oxyma that has shown even better performance in minimizing racemization in several demanding peptide models.[2][14][15][16]
| Additive | Model Peptide Synthesis | % D-Isomer (Racemization) |
| HOBt/DIC | H-Gly-His-Phe-NH₂ | 5.1% |
| OxymaPure/DIC | H-Gly-His-Phe-NH₂ | 3.0% |
| Oxyma-B/DIC | H-Gly-His-Phe-NH₂ | 1.0% |
Data adapted from studies on solid-phase synthesis.[9]
In studies involving both stepwise and segment couplings, Oxyma-B consistently demonstrated superior control of optical purity compared to both OxymaPure and HOAt, especially for tricky residues like Ser, Cys, and His.[14][15] If you are working with a particularly sensitive sequence or performing a challenging segment condensation, switching from OxymaPure to Oxyma-B could provide a significant advantage.[14][15]
Q4: How can I accurately quantify the level of racemization in my final peptide product?
A4: Accurate quantification is essential to validate your coupling protocol. Several analytical methods can be used:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method that involves separating enantiomers (or diastereomers after derivatization) on a chiral stationary phase.[17]
-
Capillary Electrophoresis (CE): CE offers very high resolution and sensitivity for separating stereoisomers, often with detection limits as low as 0.05% of the major enantiomer.[17][18] It can often analyze the intact peptide, avoiding potential racemization induced by hydrolysis.[17]
-
Gas Chromatography on a Chiral Column (GC): This highly accurate and sensitive method requires hydrolysis of the peptide, followed by derivatization of the constituent amino acids before injection onto a chiral GC column.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents, it's possible to distinguish enantiomers by inducing chemical shift differences, though this method is generally less sensitive than HPLC or CE.[17]
Experimental Protocols
Protocol 1: Standard Low-Racemization Coupling using DIC/Oxyma (In Situ Activation)
This protocol is recommended for most amino acid couplings to minimize racemization.
-
Swell the resin in the reaction vessel with DMF.
-
Perform the Fmoc-deprotection of the N-terminal amine as per your standard procedure.
-
Wash the resin thoroughly with DMF to remove all traces of piperidine.
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of Oxyma in DMF.
-
Add the amino acid/Oxyma solution to the resin.
-
Add 3 equivalents of DIC to the reaction vessel.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin with DMF and proceed to the next cycle.
Protocol 2: Quantifying Racemization by Chiral HPLC after Acid Hydrolysis
This workflow outlines the steps to determine the enantiomeric excess of your synthetic peptide.
Caption: Workflow for racemization analysis via HPLC.
References
-
Subirós-Funosas, R., et al. (2014). Oxyma-B, an excellent racemization suppressor for peptide synthesis. Organic & Biomolecular Chemistry, 12, 8379–8385. [Link]
-
El-Faham, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5713–5724. [Link]
-
Luxembourg Bio Technologies Ltd. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. Product Information. [Link]
-
Subirós-Funosas, R., et al. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry, 15(37), 9394-403. [Link]
-
Luxembourg Bio Technologies Ltd. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Product Information. [Link]
-
Houben-Weyl. (2002). 7.4 Racemization Assays. Methods of Organic Chemistry, Volume E 22a. [Link]
-
Luxembourg Bio Technologies Ltd. (n.d.). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Product Information. [Link]
-
Wang, P., et al. (2018). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 51(9), 2048–2058. [Link]
-
Brückner, H., et al. (1998). Validation of determination of optical purity of peptides. Journal of Peptide Science, 4(5), 311-322. [Link]
-
El-Faham, A., et al. (2014). Oxyma-B, an excellent racemization suppressor for peptide synthesis. Organic & Biomolecular Chemistry, 12(42), 8379-8385. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Technical Support. [Link]
-
Palasek, S. A., et al. (2007). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 72(23), 8737–8745. [Link]
-
Epriliati, I., et al. (2009). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Peptide Science, 15(6), 429-36. [Link]
-
El-Faham, A., et al. (2014). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. ResearchGate. [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Technical Guide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. oxymapure.com [oxymapure.com]
- 5. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. oxymapure.com [oxymapure.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. peptide.com [peptide.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Oxyma-B, an excellent racemization suppressor for peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cat-online.com [cat-online.com]
Technical Support Center: Troubleshooting Low Yield in Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate, a critical reagent in modern peptide synthesis and drug development, often referred to as Oxyma. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to low yields during its preparation. Our approach is rooted in a deep understanding of the reaction mechanism and extensive experience in synthetic organic chemistry.
Introduction: The Synthetic Pathway and its Challenges
The synthesis of this compound is primarily achieved through the nitrosation of ethyl cyanoacetate. This reaction involves the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a protic acid, which then reacts with the active methylene group of ethyl cyanoacetate.[1][2] While the reaction appears straightforward, achieving a high yield of pure product requires careful control over several critical parameters. Low yields are a common frustration and can often be traced back to suboptimal reaction conditions, leading to side reactions or product loss during purification.
This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your synthesis for higher yields and purity.
Core Synthesis Parameters
A general overview of the reaction conditions is presented below. Subsequent sections will delve into troubleshooting deviations from the expected outcome.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C | The nitrosation reaction is exothermic. Low temperatures are crucial to prevent the decomposition of nitrous acid and minimize side reactions. |
| pH | ~4.5 | This pH is optimal for the generation of the active nitrosating species while minimizing the hydrolysis of the ethyl ester functionality on both the starting material and the product.[1] |
| Acid | Acetic Acid or Phosphoric Acid | Acetic acid is commonly used and can lead to high yields with straightforward purification.[1] A buffered phosphoric acid system can result in nearly quantitative yields.[3][4][5] |
| Stirring | Vigorous | Ensures efficient mixing of the biphasic reaction mixture, promoting complete reaction. |
Troubleshooting Guide: Frequently Asked Questions (FAQs)
Reaction & Synthesis Issues
Q1: My reaction yield is significantly lower than expected. What are the most likely causes?
Low yields can stem from several factors, often related to reaction control and reagent quality. Here's a breakdown of the primary culprits:
-
Improper pH Control: This is the most common cause of low yields. If the pH is too low (strongly acidic), the rate of ester hydrolysis of both ethyl cyanoacetate and the product increases. If the pH is too high, the concentration of the active nitrosating agent, nitrous acid, is reduced. An optimal pH of around 4.5 is critical.[1]
-
Poor Temperature Management: The reaction is exothermic, and allowing the temperature to rise above 5°C can lead to the decomposition of unstable nitrous acid into other nitrogen oxides, which are less effective nitrosating agents and can lead to unwanted side reactions.
-
Incomplete Reaction: Insufficient reaction time or poor mixing can result in unreacted starting material. The reaction should be monitored (e.g., by TLC) to ensure completion.
-
Sub-quality Reagents: The purity of your starting materials, particularly sodium nitrite, is crucial. Old or improperly stored sodium nitrite may have partially oxidized to sodium nitrate, which is unreactive under these conditions.
Q2: I'm observing a significant amount of an oily byproduct. What could it be?
The most likely oily byproduct is cyanoacetic acid or its decomposition products, resulting from the hydrolysis of the ethyl ester group of either the starting material or the product.
-
Mechanism of Hydrolysis: Under acidic conditions, water can attack the carbonyl carbon of the ester, leading to the formation of the corresponding carboxylic acid and ethanol.
To mitigate this, ensure the pH is strictly maintained around 4.5 and the reaction is kept cold to slow down the hydrolysis rate.
Q3: My final product has a yellowish tint, even after recrystallization. What causes this and how can I remove it?
A yellow discoloration can be due to the presence of nitroso-tautomers or other colored impurities. The product exists in equilibrium with its tautomeric nitroso isomer, which can be more prevalent in a basic solution.
-
Troubleshooting:
-
Ensure the final product is isolated from a slightly acidic solution to favor the oxime form.
-
During recrystallization, a small amount of activated charcoal can be used to adsorb colored impurities. However, use it sparingly as it can also adsorb your product.
-
Ensure complete removal of any residual acid from the workup before recrystallization.
-
Purification & Isolation Challenges
Q4: I'm losing a significant amount of product during recrystallization. How can I improve my recovery?
Product loss during recrystallization is a common issue, especially with polar compounds like this compound. Here are some key points to consider:
-
Solvent Choice: Ethanol or ethyl acetate are commonly used for recrystallization.[3] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Using the Minimum Amount of Hot Solvent: A frequent mistake is adding too much solvent to dissolve the crude product. This leads to a non-saturated solution upon cooling, resulting in poor crystal formation and low recovery. Add the hot solvent portion-wise until the solid just dissolves.[6]
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as an oil.[5]
-
Washing the Crystals: Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove any remaining impurities without dissolving a significant amount of the product.
Q5: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the solution is supersaturated with impurities.
-
Troubleshooting:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation.
-
Ensure a slow cooling rate.
-
If the problem persists, it may indicate a high level of impurities. Consider purifying the crude product by column chromatography before recrystallization.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a standard laboratory procedure for the synthesis.
Materials:
-
Ethyl cyanoacetate
-
Sodium nitrite
-
Acetic acid
-
Water
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl cyanoacetate in acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution to the cooled ethyl cyanoacetate solution using a dropping funnel, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.
-
The product may precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water.
-
Purify the crude product by recrystallization from ethanol or ethyl acetate.
Protocol 2: Troubleshooting by Recrystallization
This protocol provides a step-by-step guide to effective recrystallization.
-
Place the crude, dry product in an Erlenmeyer flask.
-
In a separate beaker, heat the recrystallization solvent (e.g., ethanol) to its boiling point.
-
Add a small portion of the hot solvent to the flask containing the crude product, just enough to cover the solid.
-
Swirl the flask and, if necessary, gently heat it on a hot plate to dissolve the solid.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.
-
Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.
-
Dry the crystals thoroughly.
Visualizations
Reaction Mechanism
Caption: The overall reaction pathway for the synthesis.
Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
- Albericio, F., & Subiros-Funosas, R. (2012). Ethyl 2‐Cyano‐2‐(hydroxyimino)acetate. In Encyclopedia of Reagents for Organic Synthesis. Wiley Online Library. DOI: 10.1002/047084289X.rn01413.
- BenchChem. (n.d.). Application Note: Synthesis of this compound (Oxyma).
- BenchChem. (n.d.). Troubleshooting incomplete reactions with this compound.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. Retrieved from [Link]
-
Grokipedia. (n.d.). Ethyl cyanohydroxyiminoacetate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl cyanohydroxyiminoacetate. Retrieved from [Link]
-
nsj prayoglife. (n.d.). This compound, Oxyma > 99%. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Oxyma-Mediated Couplings
Welcome to the Technical Support Center for Oxyma-mediated couplings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for challenges encountered during amide bond formation using Oxyma-based reagents.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Oxyma in peptide synthesis?
A1: Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is a coupling additive used with a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Its main function is to form a highly reactive O-acylisourea intermediate with the carboxylic acid of the amino acid. This intermediate then rapidly converts to a more stable and highly reactive Oxyma active ester, which reacts with the free amine of the growing peptide chain to form the desired amide bond.[1] The use of Oxyma has been shown to suppress racemization and improve coupling efficiency.[1]
Q2: How does Oxyma compare to traditional coupling additives like HOBt and HOAt?
A2: Oxyma is considered a safer and often more effective alternative to benzotriazole-based additives like HOBt (1-hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole), which have reported explosive properties.[2][3] In many cases, Oxyma demonstrates a superior ability to suppress racemization and can lead to higher coupling yields, particularly in the synthesis of complex or sterically hindered peptides.[2][4]
Q3: Can Oxyma be used with coupling reagents other than carbodiimides?
A3: Yes, Oxyma can enhance the performance of other coupling reagents like phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU).[2][5] The addition of Oxyma can lead to a more reactive Oxyma-based active ester, accelerating the reaction and improving efficiency.[2]
Q4: What is the optimal solvent for Oxyma-activated couplings?
A4: Dimethylformamide (DMF) is the most common solvent for solid-phase peptide synthesis (SPPS) and is generally effective for Oxyma-activated couplings.[2] However, for solution-phase couplings or to minimize certain side reactions, other solvents like dichloromethane (DCM) or acetonitrile (MeCN) can be beneficial.[2] For instance, using DCM has been shown to reduce the loss of chirality in some cases.[6][7] The choice of solvent can also be influenced by the solubility of the peptide and reagents.[2]
Q5: Is a pre-activation step necessary when using Oxyma?
A5: Both in-situ and pre-activation methods can be used.[5] In the in-situ mode, the protected amino acid and Oxyma are added to the amino component, followed by the carbodiimide.[5] In the pre-activation mode, the protected amino acid, Oxyma, and carbodiimide react for a short period (e.g., 2-5 minutes) before being added to the amino component.[5][7][8] While in-situ activation often yields better results, pre-activation is recommended for protected Cysteine to minimize racemization.[5]
Troubleshooting Guides
Problem 1: Slow or Incomplete Coupling Reaction
| Possible Cause | Recommended Solution(s) | Scientific Rationale |
| Steric Hindrance | • Increase coupling time (beyond 1-2 hours).• Gently increase temperature (e.g., to 40°C), with caution.• Perform a double coupling cycle for difficult residues.[2] | Bulky amino acid side chains can sterically impede the approach of the nucleophilic amine. Extended reaction times or increased kinetic energy can help overcome this barrier. |
| Peptide Aggregation (SPPS) | • Switch to a solvent better at disrupting secondary structures, like N-methylpyrrolidone (NMP).• Add a chaotropic salt (e.g., LiCl) to DMF.[2]• Perform the coupling at a higher temperature.[2] | On-resin aggregation can make the N-terminal amine inaccessible. Chaotropic agents and alternative solvents can disrupt these secondary structures, improving accessibility. |
| Insufficient Reagent Concentration | • Use a sufficient excess of protected amino acid and coupling reagents (typically 3-5 equivalents for SPPS).[2] | According to Le Chatelier's principle, increasing the concentration of reactants will drive the reaction toward completion. |
Problem 2: Significant Racemization of the Coupled Amino Acid
| Possible Cause | Recommended Solution(s) | Scientific Rationale |
| Prolonged Exposure to Basic Conditions | • Use a weaker, non-nucleophilic base like collidine or N-methylmorpholine (NMM) instead of stronger bases like diisopropylethylamine (DIPEA).[2] | Strong bases can facilitate the formation of an oxazolone intermediate from the activated amino acid, which is a primary pathway for racemization.[4] Milder bases reduce the rate of this side reaction. |
| Inherently Prone Amino Acid | • Ensure coupling conditions are as mild as possible (e.g., lower temperature, shorter activation time). | Some amino acids, like Histidine and Cysteine, are particularly susceptible to racemization.[5][9] Oxyma is already superior to HOBt in suppressing this, but careful optimization is still critical.[4][9] |
| High Reaction Temperature | • Perform the initial activation at 0°C before allowing the reaction to proceed at room temperature.[7][10] | While elevated temperatures can increase coupling rates, they also accelerate the rate of racemization.[10] Balancing these two factors is key. |
Problem 3: Side Reactions and Impurity Formation
| Possible Cause | Recommended Solution(s) | Scientific Rationale |
| Beckmann Rearrangement of Oxyma-B | • Substitute DMF with a non-polar solvent like DCM.[6][11] | A specific side reaction has been identified where Oxyma-B can undergo a carbodiimide-mediated Beckmann rearrangement, leading to capping of the peptide chain.[6][11][12] This is more prevalent in polar aprotic solvents like DMF. |
| Hydrogen Cyanide (HCN) Generation | • Pre-activate the amino acid with DIC for 2-5 minutes before adding the mixture to the resin, followed by the addition of Oxyma.[13] | A reaction between Oxyma and DIC can generate toxic HCN gas.[14][15] A sequential addition protocol minimizes the direct reaction between Oxyma and DIC, thus suppressing HCN formation.[13] |
| Aspartimide Formation | • Add OxymaPure® to the piperidine solution used for Fmoc deprotection.[5] | During the basic conditions of Fmoc removal, aspartic acid residues can form a cyclic aspartimide intermediate. Oxyma can buffer the basicity, reducing the occurrence of this side reaction.[1][5] |
| N-acylurea Formation | • Ensure efficient interception of the O-acylisourea intermediate by using an adequate concentration of Oxyma. | The O-acylisourea intermediate formed by the carbodiimide can rearrange into an unreactive N-acylurea byproduct.[1][16] Oxyma rapidly converts this intermediate to the desired active ester, preventing the rearrangement.[1][16] |
Experimental Protocols & Methodologies
General Protocol for Solution-Phase Oxyma/EDC Coupling
This protocol provides a general guideline for a solution-phase peptide coupling reaction.
-
Reagent Preparation : In a round-bottomed flask, dissolve the carboxylic acid (1 equiv) and Oxyma (1 equiv) in a suitable solvent mixture (e.g., DCM/DMF 1:1).[7]
-
Carbodiimide Addition : Cool the solution to 0°C in an ice bath. Add EDC·HCl (1 equiv) to the solution and stir for a short pre-activation period of approximately 2 minutes.[2][7] The solution will typically turn yellow.[7]
-
Amine Addition : In a separate vessel, dissolve the amine component (1 equiv) and a non-nucleophilic base like DIPEA (1-2 equiv) in the same solvent.[2]
-
Coupling Reaction : Add the amine solution to the activated carboxylic acid mixture.[2] Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and proceed overnight.[7]
-
Monitoring : Track the reaction progress using a suitable analytical method such as TLC or LC-MS.[2]
-
Work-up and Purification : Upon completion, perform an aqueous work-up to remove the urea byproduct and excess reagents. Purify the final peptide product via standard techniques like column chromatography or recrystallization.[2]
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Oxyma/DIC
This protocol outlines a standard coupling cycle in Fmoc-based SPPS.
-
Fmoc-Deprotection : Treat the resin-bound peptide with a 20% piperidine solution in DMF to remove the N-terminal Fmoc protecting group.
-
Washing : Thoroughly wash the resin with DMF to remove residual piperidine.
-
Reagent Preparation : In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equiv), Oxyma (3-5 equiv), and DIC (3-5 equiv) in DMF.
-
Activation : Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution will typically turn yellow.[5]
-
Coupling : Add the activated solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.[2]
-
Monitoring : Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative test (yellow beads) indicates a complete reaction.[17]
-
Washing : Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat : Repeat steps 1-7 for the next amino acid in the sequence.[2]
Visual Diagrams
Caption: Mechanism of Oxyma-mediated peptide coupling.
Caption: Troubleshooting workflow for low coupling efficiency.
References
-
Tarrason, G. et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules, 27(13), 4235. Available at: [Link]
-
Tarrason, G. et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. PubMed. Available at: [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 6007-6023. Available at: [Link]
-
OxymaPure. Oxyma-B. OxymaPure Website. Available at: [Link]
-
OxymaPure. Peptide/Amide bond Synthesis. OxymaPure Website. Available at: [Link]
-
Akamatsu, H. et al. (2018). Oxyma-based phosphates for racemization-free peptide segment couplings. PLoS One, 13(3), e0194212. Available at: [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC - NIH. Available at: [Link]
-
Tarrason, G. et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. PMC - NIH. Available at: [Link]
-
Subirós-Funosas, R. et al. (2020). Minimizing side reactions during amide formation using DIC and oxymapure in solid-phase peptide synthesis. Request PDF on ResearchGate. Available at: [Link]
-
Jad, Y. E. et al. (2014). Oxyma-B, an excellent racemization suppressor for peptide synthesis. Organic & Biomolecular Chemistry, 12(41), 8379-8385. Available at: [Link]
-
Erny, M. (2020). Minimizing HCN in DIC/Oxyma mediated amide bond forming reactions. PolyPeptide Group. Available at: [Link]
-
Wang, Y. et al. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. ACS Omega, 8(3), 3259-3268. Available at: [Link]
-
El-Faham, A. et al. (2015). EDCHCl and Potassium Salts of Oxyma and OxymaB as Superior Coupling Cocktails for Peptide Synthesis. European Journal of Organic Chemistry, 2015(14), 3116-3120. Available at: [Link]
-
Subirós-Funosas, R. et al. (2011). Z-L-Phg-Val-OMe. Organic Syntheses, 88, 330. Available at: [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ResearchGate. Available at: [Link]
-
Burlina, F. et al. (2019). Thermograms showing heat flow versus temperature and time for DSC experiments with A) HOBt hydrate, B) HOAt, and C) Oxyma. ResearchGate. Available at: [Link]
-
Reddit. (2024). Best peptide coupling method in DMF?. r/Chempros. Available at: [Link]
-
Subirós-Funosas, R. et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394-9403. Available at: [Link]
- Collins, J. M. (2016). Coupling method for peptide synthesis at elevated temperatures. Google Patents.
-
Aapptec Peptides. (2013). Boc-Oxyma as Racemization-Free Coupling Reagent. Aapptec Peptides. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. oxymapure.com [oxymapure.com]
- 6. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis | MDPI [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. oxymapure.com [oxymapure.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. polypeptide.com [polypeptide.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Side Reactions of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) with DIC
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential side reactions when using Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) in conjunction with N,N'-Diisopropylcarbodiimide (DIC) for amide bond formation. Our goal is to equip you with the expertise to anticipate, mitigate, and resolve common experimental challenges, ensuring the integrity and yield of your target molecules.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries and concerns regarding the use of the Oxyma/DIC coupling cocktail.
Q1: What is the primary role of Oxyma in DIC-mediated coupling reactions?
A1: this compound (Oxyma) is a crucial additive in carbodiimide-mediated coupling reactions. Its primary functions are to enhance the efficiency of peptide bond formation and to suppress side reactions, most notably the racemization of the amino acids being coupled.[1][2] It achieves this by reacting with the highly reactive O-acylisourea intermediate, which is formed from the reaction of a carboxylic acid with DIC, to generate a more stable and less racemization-prone active ester.[1][2]
Q2: What are the main side reactions I should be aware of when using Oxyma with DIC?
A2: The three most significant side reactions are:
-
Generation of Hydrogen Cyanide (HCN): A direct reaction between Oxyma and DIC can lead to the formation of the highly toxic gas, hydrogen cyanide.[3][4]
-
Beckmann Rearrangement (specifically with Oxyma-B): This rearrangement of the oxime can lead to the formation of a byproduct that caps the growing peptide chain, thereby reducing the final yield.[5][6]
-
Formation of N-acylurea: This is a classic side reaction of carbodiimides where the O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea, consuming the activated amino acid.[7][8]
Q3: Is the generation of hydrogen cyanide a significant safety risk?
A3: Yes, the evolution of HCN is a serious safety concern that must be addressed with appropriate laboratory safety measures.[3][4] The reaction is more pronounced in N,N-dimethylformamide (DMF) and at ambient temperatures.[3][4] It is imperative to perform all reactions involving Oxyma and DIC in a well-ventilated fume hood.
Q4: How can I minimize the formation of hydrogen cyanide?
A4: Several strategies can be employed to suppress HCN formation:
-
Judicious Choice of Solvent: The rate of HCN formation is solvent-dependent, with greener alternatives like N-butylpyrrolidinone (NBP) mixed with ethyl acetate showing a reduced rate compared to DMF.[9]
-
Optimized Reagent Addition Protocol: Pre-activating the carboxylic acid with DIC for a short period (2-5 minutes) before the addition of Oxyma can significantly minimize HCN generation.[9][10]
-
Use of Alternative Carbodiimides: Carbodiimides with different substitution patterns, such as tert-Butylethylcarbodiimide (TBEC), have been shown to avoid the HCN formation pathway.[11]
Q5: What is the difference between OxymaPure® and Oxyma-B?
A5: While both are oxime-based additives, they are structurally different. OxymaPure® is this compound.[12][13] Oxyma-B is 5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, a derivative of violuric acid.[5][14] Oxyma-B is particularly noted for its superior ability to suppress racemization.[14][15] However, it is also the reagent specifically implicated in the Beckmann rearrangement side reaction.[5][6]
Section 2: Troubleshooting Guides
This section provides a deeper dive into specific problems you might encounter during your experiments, offering explanations and actionable solutions.
Troubleshooting Guide 1: Low Yield of the Desired Peptide
Problem: After your coupling reaction and work-up, you observe a significantly lower yield of your target peptide than expected.
Possible Cause 1: Beckmann Rearrangement of Oxyma-B
-
Causality: When using Oxyma-B, a carbodiimide-mediated Beckmann rearrangement can occur.[5][6] This rearrangement leads to a reactive intermediate that can cap the N-terminus of the growing peptide chain, preventing further elongation and drastically reducing the yield of the full-length product.[5] This side reaction has been observed to lead to impurities of up to 15%.[5]
-
Solution:
-
Optimize Coupling Conditions: The extent of the Beckmann rearrangement can be influenced by the reaction conditions. Lowering the temperature during the pre-activation and coupling steps may help to minimize this side reaction.
-
Consider an Alternative Additive: If low yields persist and the Beckmann rearrangement is suspected, switching to OxymaPure® or another coupling additive like HOAt (1-hydroxy-7-azabenzotriazole) may be beneficial, as they do not undergo this specific rearrangement.
-
Possible Cause 2: Formation of N-acylurea
-
Causality: The O-acylisourea intermediate formed from the carboxylic acid and DIC is highly reactive. In the absence of a nucleophile (the amine component) or a suitable additive, it can undergo an intramolecular rearrangement to form a stable N-acylurea.[7][8] This byproduct is unreactive and represents a loss of the activated amino acid.
-
Solution:
-
Ensure Proper Stoichiometry: Use an appropriate excess of the activated amino acid and coupling reagents (typically 1.1 to 1.5 equivalents).
-
In Situ Activation: In many cases, adding the amino acid, Oxyma, and then DIC to the reaction mixture (in situ activation) provides better yields than pre-activation.[12]
-
Troubleshooting Guide 2: Presence of Unexpected Impurities in HPLC or LC-MS Analysis
Problem: Your analytical data shows significant peaks that do not correspond to your starting materials or desired product.
Possible Cause 1: Products from the Beckmann Rearrangement of Oxyma-B
-
Causality: The capping of the peptide chain by the rearranged Oxyma-B will result in a truncated peptide with an additional moiety, leading to a distinct peak in your analytical trace.[5]
-
Solution:
-
Characterize the Impurity: If possible, isolate and characterize the impurity by mass spectrometry and NMR to confirm its structure. The molecular weight will correspond to the truncated peptide plus a fragment from the rearranged Oxyma-B.
-
Implement Solutions from Troubleshooting Guide 1: Follow the recommendations to minimize the Beckmann rearrangement.
-
Possible Cause 2: Formation of an Oxadiazole and other Byproducts from the Oxyma-DIC Reaction
-
Causality: The same reaction pathway that leads to the formation of HCN also produces a cyclic oxadiazole byproduct.[3][16] This stable heterocyclic compound may be carried through the work-up and appear as an impurity.
-
Solution:
-
Optimize the Reaction Protocol: As with minimizing HCN, pre-activating the carboxylic acid with DIC before adding Oxyma can reduce the formation of this byproduct.[9]
-
Purification: Standard purification techniques such as flash column chromatography or preparative HPLC should be effective in removing the oxadiazole byproduct.
-
Section 3: Reaction Mechanisms and Mitigation Strategies
A deeper understanding of the underlying reaction mechanisms is key to designing robust experimental protocols.
Mechanism 1: The Desired Reaction Pathway
The intended and efficient pathway for amide bond formation using Oxyma/DIC proceeds as follows:
-
The carboxylic acid is activated by DIC to form a highly reactive O-acylisourea intermediate.
-
Oxyma rapidly traps this intermediate to form an Oxyma-ester.
-
The Oxyma-ester is a stable, yet sufficiently reactive species that undergoes nucleophilic attack by the amine component to form the desired amide bond, regenerating Oxyma.
Caption: Desired reaction pathway for Oxyma/DIC mediated amide bond formation.
Mechanism 2: Side Reaction - Generation of Hydrogen Cyanide
This hazardous side reaction involves the direct interaction of Oxyma and DIC, particularly in the absence of a carboxylic acid or when they are in excess.
-
Oxyma and DIC react to form an unstable linear adduct.
-
This adduct can then cyclize to form a five-membered oxadiazole ring.
-
This cyclization process is accompanied by the elimination of hydrogen cyanide (HCN).[3][16]
Caption: Side reaction pathway leading to the generation of HCN.
Mechanism 3: Side Reaction - Beckmann Rearrangement of Oxyma-B
This side reaction is specific to the use of Oxyma-B as an additive.
-
The hydroxyl group of Oxyma-B is activated by DIC.
-
This activation facilitates a Beckmann rearrangement, where a carbonyl group migrates to the nitrogen atom, forming a reactive intermediate.
-
This intermediate can then be attacked by the N-terminal amine of the peptide chain, leading to a capped and truncated peptide.[5][17]
Caption: Beckmann rearrangement of Oxyma-B leading to peptide capping.
Section 4: Recommended Experimental Protocols
To minimize side reactions and maximize the yield and purity of your desired product, we recommend the following optimized protocols.
Protocol 1: Standard Coupling with Minimized HCN Formation
This protocol is designed for general peptide synthesis and incorporates a pre-activation step to reduce the risk of HCN generation.
Materials:
-
Fmoc-protected amino acid (1.2 eq)
-
This compound (Oxyma) (1.2 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq)
-
Resin-bound peptide with a free N-terminal amine (1.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or a suitable alternative solvent
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve the Fmoc-protected amino acid in DMF.
-
Add DIC to the amino acid solution and allow it to pre-activate for 2-5 minutes at room temperature.[9]
-
Add Oxyma to the pre-activated mixture.
-
Immediately add the entire activation mixture to the washed resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF to remove excess reagents and byproducts.
Protocol 2: Coupling of Racemization-Prone Amino Acids
This protocol is optimized for the coupling of sensitive amino acids where racemization is a major concern.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-His(Trt)-OH, Fmoc-Cys(Trt)-OH) (1.5 eq)
-
Oxyma-B (1.5 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.5 eq)
-
Resin-bound peptide with a free N-terminal amine (1.0 eq)
-
Anhydrous dichloromethane (DCM) or DMF
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
In a separate vessel, dissolve the Fmoc-protected amino acid and Oxyma-B in DCM or DMF.
-
Cool the solution to 0-10 °C.[5]
-
Add DIC to the cooled solution and allow for a short pre-activation time (e.g., 5 minutes).[5]
-
Add the cold activation mixture to the resin.
-
Maintain the reaction at a reduced temperature for the initial phase of the coupling, then allow it to slowly warm to room temperature.
-
Monitor the reaction and wash as described in Protocol 1.
Section 5: Data Summary
The following table summarizes the impact of different conditions on the key side reactions discussed.
| Parameter | Impact on HCN Formation | Impact on Beckmann Rearrangement (Oxyma-B) | Impact on N-acylurea Formation |
| Solvent | High in DMF, lower in NBP/EtOAc[9] | Solvent effects not extensively reported, but likely influenced by polarity. | More prevalent in polar aprotic solvents like DMF.[18] |
| Temperature | Increases with temperature.[3] | Lower temperatures are recommended to minimize this reaction. | Can be favored at higher temperatures. |
| Reagent Order | Minimized by pre-activating AA with DIC before adding Oxyma.[9] | Pre-activation is a standard procedure. | The presence of Oxyma is key to suppressing this. |
| Stoichiometry | Excess Oxyma/DIC increases HCN formation.[3] | Excess reagents may drive the side reaction. | Minimized by having Oxyma present to trap the O-acylisourea. |
References
-
Subiros-Funosas, R., et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules, 27(13), 4212. [Link]
-
Luxembourg Bio Technologies. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. Retrieved from [Link]
-
McFarland, A. D., et al. (2019). Generation of Hydrogen Cyanide from the Reaction of Oxyma (Ethyl Cyano(hydroxyimino)acetate) and DIC (Diisopropylcarbodiimide). Organic Process Research & Development, 23(9), 2099–2105. [Link]
-
Manne, S. R., et al. (2020). Minimizing side reactions during amide formation using DIC and oxymapure in solid-phase peptide synthesis. Organic Process Research & Development, 24(7), 1341-1349. [Link]
-
Gui, L., et al. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. Industrial & Engineering Chemistry Research, 62(2), 969–978. [Link]
-
Manne, S. R., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. Organic Process Research & Development, 26(9), 2636–2643. [Link]
-
El-Faham, A., et al. (2014). Oxyma-B, an excellent racemization suppressor in peptide synthesis. Organic & Biomolecular Chemistry, 12(41), 8379–8385. [Link]
-
Sharma, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(6), 6007–6023. [Link]
-
Semantic Scholar. (n.d.). Minimizing side reactions during amide formation using DIC and oxymapure in solid-phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: this compound (Oxyma): An Efficient and Convenient Additive Used with Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) to Replace 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) D. Retrieved from [Link]
-
Izdebski, J., & Orłowska, A. (1998). Formation of Optically Pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated Peptide Synthesis. Journal of Peptide Science, 4(3), 171-175. [Link]
-
ResearchGate. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis. Retrieved from [Link]
-
Manne, S. R., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 23(17), 6900–6904. [Link]
-
National Center for Biotechnology Information. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(6), 6007-6023. [Link]
-
ResearchGate. (2014). (PDF) Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Retrieved from [Link]
-
Semantic Scholar. (2019). Generation of Hydrogen Cyanide from the Reaction of Oxyma (Ethyl Cyano(hydroxyimino)acetate) and DIC (Diisopropylcarbodiimide). Retrieved from [Link]
-
Heriot-Watt University Research Portal. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct. Retrieved from [Link]
-
MDPI. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis. Retrieved from [Link]
-
ACS Publications. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 23(17), 6900-6904. [Link]
-
National Center for Biotechnology Information. (2014). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules, 19(9), 13599-13611. [Link]
-
Indian Academy of Sciences. (2012). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 124(6), 1319-1324. [Link]
-
Wikipedia. (n.d.). Ethyl cyanohydroxyiminoacetate. Retrieved from [Link]
-
ResearchGate. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. researchgate.net [researchgate.net]
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- 5. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
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- 17. mdpi.com [mdpi.com]
- 18. luxembourg-bio.com [luxembourg-bio.com]
Oxyma/DIC Coupling: A Technical Guide to Preventing Hydrogen Cyanide (HCN) Generation
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding the use of Oxyma/DIC and the potential for HCN formation.
Q1: What is the primary cause of HCN generation when using Oxyma and DIC?
A1: Hydrogen cyanide is an unintended byproduct of a side reaction between ethyl (hydroxyimino)cyanoacetate (Oxyma) and N,N'-Diisopropylcarbodiimide (DIC). The reaction proceeds through the formation of an unstable linear adduct between Oxyma and DIC. This adduct can then undergo an intramolecular cyclization, which results in the formation of a stable five-membered oxadiazole ring and the concomitant release of HCN.[1][2][3][4] This process is a spontaneous chemical degradation pathway and does not require any biological enzymes or catalysts.
Q2: Is HCN generation a significant safety risk in a typical lab setting?
A2: Yes, it can be. HCN is a highly toxic, volatile compound.[3] While the amounts generated in small-scale laboratory syntheses may be small, they can still pose a serious threat to personnel, especially in poorly ventilated areas or upon accumulation over time.[1][4] The National Institute for Occupational Safety and Health (NIOSH) has set exposure limits for HCN, underscoring the need for caution.[5] Therefore, understanding and mitigating its formation is a critical aspect of laboratory safety.
Q3: Under what conditions is HCN formation most likely to occur?
A3: HCN formation is most prominent when solutions of Oxyma and DIC are mixed and allowed to stand, particularly in polar aprotic solvents like N,N-dimethylformamide (DMF) at ambient temperatures (20-25°C).[2][3] The evolution of HCN can continue even after the primary amino acid activation is complete, especially if excess Oxyma and DIC are present in the reaction mixture.[2][3]
Q4: Can I visually detect if HCN is being produced?
A4: No, HCN is a colorless gas.[5] While it is known for a faint, bitter almond-like odor, olfactory detection is not a reliable or safe method for determining its presence. Relying on validated analytical methods and, more importantly, adopting preventative protocols are the recommended safety strategies.
Q5: Are there immediate alternatives to the DIC/Oxyma pairing that are inherently safer?
A5: Yes. The structure of the carbodiimide plays a crucial role. N-tert-butyl-N'-ethylcarbodiimide (TBEC) has been identified as an excellent, safer alternative that does not produce HCN when used with Oxyma.[1][6] The steric hindrance provided by the tert-butyl group prevents the side reaction that leads to HCN.[1] Another alternative is N-ethyl-N'-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC·HCl), which also does not generate HCN with Oxyma, though it may require optimization to match the coupling efficiency of DIC or TBEC.[1][6]
Troubleshooting Guide: Identifying and Resolving Issues
This section provides a structured approach to troubleshooting experiments where HCN generation is a concern.
Issue 1: Suspected HCN Generation During Standard Coupling Protocol
-
Symptoms: While direct detection is difficult without specific equipment, a high-risk situation is created by using a standard protocol where Oxyma and DIC are pre-mixed or co-added in DMF.
-
Root Cause Analysis: The primary cause is the reaction pathway between Oxyma and DIC, which is highly favorable in DMF. The rate of HCN formation is solvent-dependent.[7][8]
-
Immediate Corrective Action: If possible and safe, move the reaction vessel to a well-ventilated fume hood immediately. Review your protocol and consider implementing one of the preventative strategies outlined below.
-
Long-Term Solution: Transition to a "low-HCN" or "HCN-free" protocol. This involves changing the solvent system, altering the order of reagent addition, or replacing DIC with a safer alternative like TBEC.
Issue 2: Low Peptide Purity or Yield When Attempting to Mitigate HCN
-
Symptoms: After implementing a change to reduce HCN (e.g., switching to a new solvent), you observe a decrease in the purity or final yield of your target peptide.
-
Root Cause Analysis:
-
Solvent-Reaction Incompatibility: The new solvent may not be optimal for the specific coupling reaction. While a solvent mixture like N-butylpyrrolidinone (NBP)/ethyl acetate (EtOAc) (1:4) reduces HCN formation, it also alters the reaction kinetics, which can affect the efficiency of the amide bond formation.[7][8]
-
Increased Racemization: Some mitigation strategies, such as prolonged pre-activation of the amino acid with DIC before the addition of Oxyma, could potentially increase the risk of racemization for sensitive amino acids.[9]
-
-
Troubleshooting & Optimization:
-
Solvent Screening: If you have switched solvents, ensure that your reagents are fully soluble and that the reaction kinetics are still favorable. The NBP/EtOAc (1:4) mixture has been shown to provide a good balance, offering a lower rate of HCN formation while simultaneously increasing the rate of amide bond formation compared to DMF.[7][8]
-
Optimize Pre-activation Time: If using a pre-activation protocol, limit the time the amino acid is activated with DIC alone to the recommended 2-5 minutes to minimize the risk of racemization.[7][8]
-
Consider an Alternative Carbodiimide: Switching to TBEC often provides comparable or even superior peptide purity and yield to DIC without the risk of HCN formation, thus eliminating the need for other protocol modifications.[6]
-
Core Mitigation Strategies & Validated Protocols
Strategy 1: Optimization of the Reaction Protocol
This strategy maintains the use of DIC and Oxyma but modifies the procedure to disfavor the HCN-generating side reaction.
-
Principle: The key is to ensure that the intended reaction—the activation of the carboxylic acid—is kinetically favored and proceeds rapidly, consuming the DIC before it has significant time to react with Oxyma. This is achieved by pre-activating the amino acid with DIC before introducing Oxyma.[7][8]
-
Workflow Diagram:
Caption: Pre-activation workflow to minimize HCN.
-
Detailed Step-by-Step Protocol (SPPS): Low-HCN Pre-activation
-
Resin Preparation: Swell the peptide-resin in your chosen solvent (preferably NBP/EtOAc (1:4)) in the reaction vessel. Perform the Fmoc-deprotection of the N-terminal amine as per your standard protocol and wash the resin thoroughly.
-
Prepare Amino Acid/DIC Solution: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) in the reaction solvent. Add DIC (3-5 equivalents) to this solution.
-
Pre-activation: Allow the amino acid and DIC to react for 2 to 5 minutes at room temperature. This step is critical and should not be significantly extended.
-
Transfer to Resin: Add the pre-activated mixture to the washed peptide-resin in the reaction vessel. Agitate for approximately 15 seconds.
-
Add Oxyma: Immediately following the 15-second agitation, add Oxyma (3-5 equivalents), either as a solid or dissolved in a minimal amount of the reaction solvent.
-
Coupling: Allow the coupling reaction to proceed for its standard duration (e.g., 1-2 hours).
-
Washing: After the coupling is complete, drain the reaction mixture and wash the resin thoroughly with your chosen solvent to remove excess reagents and byproducts.
-
Strategy 2: Solvent Engineering
-
Principle: The rate of HCN formation is highly dependent on the solvent system. By replacing DMF with a "greener" solvent mixture, the stability of the linear Oxyma/DIC adduct can be increased, thus slowing down its decomposition into HCN.[7]
-
Recommended Solvent: A mixture of N-butylpyrrolidinone (NBP) and ethyl acetate (EtOAc) in a 1:4 ratio has been shown to be highly effective.[7][8]
-
Data Summary: Solvent Effect on HCN Formation
| Solvent System | Relative Rate of HCN Formation | Relative Rate of Amide Bond Formation |
| DMF | High | Standard |
| NBP | Medium | Standard |
| NBP/EtOAc (1:1) | Low | Fast |
| NBP/EtOAc (1:4) | Very Low | Very Fast |
| This table provides a qualitative comparison based on published data.[7][8] |
Strategy 3: Reagent Substitution (HCN-Free Protocol)
-
Principle: This is the most robust method for completely eliminating the risk of HCN generation. It involves replacing DIC with a carbodiimide that does not participate in the HCN-forming side reaction.
-
Recommended Reagent: N-tert-butyl-N'-ethylcarbodiimide (TBEC) TBEC is a "hybrid" carbodiimide with one tertiary and one primary alkyl substituent. This structural feature allows it to efficiently activate the carboxylic acid for coupling while preventing the cyclization reaction with Oxyma that produces HCN.[1][6]
-
Workflow Diagram:
Caption: HCN-free workflow using TBEC.
-
Detailed Step-by-Step Protocol (SPPS): TBEC/Oxyma Coupling
-
Resin Preparation: Swell and Fmoc-deprotect the peptide-resin as described in Strategy 1.
-
Prepare Coupling Solution: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and Oxyma (3-5 equivalents) in the reaction solvent (DMF or a greener alternative).
-
Initiate Coupling: Add the amino acid/Oxyma solution to the resin. Then, add TBEC (3-5 equivalents). This is an in situ activation protocol; pre-mixing TBEC and Oxyma is not necessary.
-
Coupling & Washing: Allow the reaction to proceed and wash the resin as per your standard protocol. This protocol is exempt from HCN formation.[1]
-
Safety, Handling, and Waste Disposal
Adherence to strict safety protocols is paramount when working with these reagents.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles with side shields.
-
Hand Protection: Use chemically resistant nitrile gloves. Inspect gloves before use and dispose of them properly after handling.
-
Body Protection: A lab coat is mandatory.
-
Ventilation: All manipulations of DIC, Oxyma, and their reaction mixtures should be performed in a certified chemical fume hood.
Waste Disposal: Due to the potential for delayed HCN generation, waste streams containing both Oxyma and DIC must be treated as hazardous.
-
Segregation: Collect all waste containing Oxyma and DIC (liquid and solid) in a dedicated, clearly labeled, and sealed hazardous waste container. Crucially, this waste stream must be kept separate from acidic waste , as acidification can rapidly accelerate the generation of HCN gas.[10][11]
-
Labeling: The waste container must be labeled as "Hazardous Waste: Contains Cyanide Precursors. Do Not Mix with Acids."
-
In-Lab Neutralization (for advanced users): While not a standard procedure, quenching the active reagents before disposal can add a layer of safety. A common method to quench carbodiimides is the addition of a small amount of water or a primary amine (like Tris buffer), which will react with any remaining active esters and carbodiimide. However, this should only be performed by experienced personnel after a thorough risk assessment, as the quenching reaction itself can be exothermic.
-
Final Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office in accordance with all local, state, and federal regulations for acutely toxic chemical waste.[10][11]
References
-
Erny, M., Lundqvist, M., Rasmussen, J. H., Ludemann-Hombourger, O., Bihel, F., & Pawlas, J. (2020). Minimizing HCN in DIC/Oxyma-Mediated Amide Bond-Forming Reactions. Organic Process Research & Development, 24(7), 1341–1349. [Link]
-
Manne, S. R., Luna, O., Acosta, G. A., Royo, M., El-Faham, A., Orosz, G., de la Torre, B. G., & Albericio, F. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 23(17), 6900–6904. [Link]
-
Manne, S. R., Luna, O., Acosta, G. A., Royo, M., El-Faham, A., Orosz, G., de la Torre, B. G., & Albericio, F. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. ACS Publications.[Link]
-
Erny, M., et al. (2020). Minimizing HCN in DIC/Oxyma mediated amide bond forming reactions. ResearchGate.[Link]
-
McFarland, A. D., Buser, J. Y., Embry, M. C., & Kolis, S. P. (2019). Generation of Hydrogen Cyanide from the Reaction of Oxyma (Ethyl Cyano(hydroxyimino)acetate) and DIC (Diisopropylcarbodiimide). ResearchGate.[Link]
-
Gui, L., Adjiman, C. S., Galindo, A., Sayyed, F. B., Kolis, S. P., & Armstrong, A. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. Heriot-Watt University Research Portal.[Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry – A European Journal, 15(37), 9394-9403. [Link]
-
McFarland, A. D., Buser, J. Y., Embry, M. C., Held, C. B., & Kolis, S. P. (2019). Generation of Hydrogen Cyanide from the Reaction of Oxyma (Ethyl Cyano(hydroxyimino)acetate) and DIC (Diisopropylcarbodiimide). Organic Process Research & Development, 23(9), 2099–2105. [Link]
-
Gui, L., Adjiman, C. S., Galindo, A., Sayyed, F. B., Kolis, S. P., & Armstrong, A. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. Industrial & Engineering Chemistry Research, 62(2), 874–880. [Link]
-
Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). ACS Publications.[Link]
-
Abdel-Moty, S. G., et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. National Library of Medicine.[Link]
-
Wayne State University. (n.d.). Cyanides SOP. Wayne State University Research.[Link]
-
Columbia University. (n.d.). Cyanide Safe Use Guidelines. Columbia Research.[Link]
-
Fantoni, T., Orlandin, A., Di Stefano, I., Macis, M., Tolomelli, A., Ricci, A., Cabri, W., & Ferrazzano, L. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry.[Link]
-
Erny, M. (n.d.). Minimizing HCN in DIC/Oxyma mediated amide bond forming reactions. Avensonline.[Link]
-
Centers for Disease Control and Prevention. (2014). Hydrogen Cyanide. NIOSH Pocket Guide to Chemical Hazards.[Link]
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- 5. researchgate.net [researchgate.net]
- 6. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Oxyma Technical Support Center: Enhancing Protected Amino Acid Coupling Efficiency and Solubility
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) to overcome common challenges in peptide synthesis, particularly those related to the solubility and reactivity of protected amino acids. As Senior Application Scientists, we aim to explain not just the how, but the why behind these protocols, ensuring your experiments are built on a foundation of scientific integrity.
The Challenge: Protected Amino Acids and Solubility in Synthesis
In modern Solid-Phase Peptide Synthesis (SPPS), the use of Fmoc-protected amino acids is standard. While essential for the stepwise assembly of peptides, these building blocks often exhibit poor solubility in common organic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM).[1][2][3][4][5] This low solubility is not merely an inconvenience; it can lead to significant experimental problems, including slow reaction kinetics, incomplete coupling, and the formation of deletion sequences, all of which compromise the yield and purity of the final peptide.[2]
Oxyma, a state-of-the-art coupling additive, offers a robust solution. While not a solubilizing agent in the traditional sense, its unique mechanism of action creates a reaction environment that effectively mitigates the problems arising from poor substrate solubility. This guide will explore how to harness Oxyma to improve the success of your peptide couplings.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the use of Oxyma.
Q1: What is Oxyma and what is its primary function?
A1: Oxyma, or this compound, is an oxime-based coupling additive used in both solid-phase and solution-phase peptide synthesis.[6] Its primary function is to work in concert with a carbodiimide activator, such as N,N'-diisopropylcarbodiimide (DIC), to facilitate the formation of amide (peptide) bonds. It does this by forming a highly reactive O-ester with the carboxylic acid of the incoming amino acid, which is more stable than the intermediate formed with DIC alone.[6][7] This leads to more efficient coupling reactions and, crucially, acts as a powerful racemization suppressant.[7][8]
Q2: How is Oxyma superior to traditional additives like HOBt?
A2: Oxyma offers significant advantages over the classic benzotriazole-based additives like 1-hydroxybenzotriazole (HOBt).[6]
-
Superior Racemization Suppression: Numerous studies have shown that Oxyma is more effective at preventing the loss of chiral integrity (racemization) during coupling than HOBt, and its performance is often comparable or superior to that of HOAt.[9][10][11][12]
-
Enhanced Safety Profile: A critical advantage is safety. HOBt and its derivatives have been reclassified as potentially explosive materials, making their transport and handling hazardous and costly.[7][11] Oxyma is a non-explosive and more stable alternative, making it a safer choice for any laboratory.[7][13]
-
Improved "Green Chemistry" Profile: Oxyma is considered a greener reagent.[7] It works well in a variety of greener solvent systems, such as 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate, supporting the shift away from more hazardous solvents.[7][14]
| Feature | Oxyma | HOBt (1-hydroxybenzotriazole) | HOAt (1-hydroxy-7-azabenzotriazole) |
| Racemization Suppression | Excellent[9][11][15] | Good[9][15] | Excellent[15] |
| Coupling Efficiency | High[12] | Good | High |
| Safety Profile | Non-explosive[7][11][15] | Potentially explosive[7][15] | Potentially explosive[15] |
| Solubility | Good in most organic solvents[14][16] | Adequate in DMF | Adequate in DMF |
Q3: Does Oxyma directly increase the solubility of a protected amino acid?
A3: Not directly. Oxyma does not act as a surfactant or co-solvent to dissolve the Fmoc-amino acid itself. However, it improves the effective solubility and availability of the activated species within the reaction. During carbodiimide activation, the initial O-acylisourea intermediate can be unstable and prone to precipitation, especially if the amino acid has poor solubility. Oxyma rapidly intercepts this intermediate to form a more soluble and stable Oxyma-ester.[6][7] This prevents the activated amino acid from crashing out of solution, keeping it available for reaction with the resin-bound amine and ensuring a more efficient coupling.
Q4: What are the best practices for handling and storing Oxyma?
A4: Oxyma is a white powder that is stable under normal laboratory conditions.[6][17] It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[18] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the powder.[18][19]
Troubleshooting Guide: Overcoming Common Synthesis Problems with Oxyma
This section provides a question-and-answer guide to troubleshoot specific issues you may encounter during your experiments.
Problem 1: My protected amino acid precipitates out of solution upon adding the carbodiimide (DIC).
-
Underlying Cause: This often happens with hydrophobic or bulky Fmoc-amino acids. The O-acylisourea intermediate formed upon activation with DIC is highly reactive and can be less soluble than the starting amino acid, causing it to precipitate before it can react.[6][20]
-
The Oxyma Solution: The key is the rapid conversion of this unstable intermediate into a more stable and soluble active ester.
-
Protocol Adjustment: Ensure that the protected amino acid and Oxyma are fully dissolved before adding DIC. A common and effective ratio for solid-phase synthesis is 3 equivalents each of the protected amino acid, Oxyma, and DIC relative to the resin substitution.[8] For solution-phase, a 1:1:1 ratio is a good starting point.[21]
-
Mechanism at Play: Oxyma, with a pKa of 4.60, is acidic enough to rapidly trap the O-acylisourea intermediate.[6][11] This forms the Oxyma-ester, which is generally more soluble and prevents the activated species from precipitating, thus maintaining a homogeneous reaction mixture and driving the coupling to completion.
-
Problem 2: The coupling reaction is slow or incomplete, even with Oxyma.
-
Underlying Cause: This is a hallmark of "difficult" sequences, often caused by steric hindrance (e.g., Aib or N-methylated residues) or peptide chain aggregation on the solid support.[12][22][23] Aggregation prevents reagents from reaching the reactive N-terminus of the growing peptide chain.
-
The Oxyma Solution:
-
Optimize Reagent Ratios: For difficult couplings in SPPS, increasing the equivalents of amino acid, Oxyma, and DIC (e.g., from 3 to 5 equivalents) can help drive the reaction forward.
-
Consider "Greener" Solvents: Oxyma's excellent solubility in a range of solvents allows for more flexibility.[14] If aggregation is suspected in DMF, switching to a more disruptive solvent mixture like NMP or a cocktail containing DMSO may be beneficial.[4] Oxyma is compatible with these systems.[14][24]
-
Elevated Temperature: The combination of Oxyma/DIC is highly effective in microwave-assisted peptide synthesis, where elevated temperatures can speed up difficult couplings and disrupt aggregation.[25]
-
Workflow: Mechanism of Oxyma in Peptide Coupling
The following diagram illustrates the critical role of Oxyma in the carbodiimide-mediated coupling process.
Caption: A decision tree to guide troubleshooting for incomplete peptide couplings.
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Coupling with Oxyma/DIC
This protocol outlines a standard coupling cycle for Fmoc-based solid-phase peptide synthesis.
-
Resin Preparation: After successful deprotection of the N-terminal Fmoc group (confirmed by a negative Kaiser test is not the goal here, but a positive one), wash the resin thoroughly with DMF (3 x 1 min) to remove residual piperidine.
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in a minimal amount of DMF. [8]3. Activation: To the dissolved amino acid/Oxyma mixture, add DIC (3 equivalents). [8]Allow the solution to pre-activate for 2-5 minutes at room temperature. Note: For amino acids with known solubility issues, ensure the solution remains clear.
-
Coupling: Add the activated amino acid solution to the vessel containing the washed resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. [8]Reaction times may need to be extended for sterically hindered amino acids.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts. [8]The resin is now ready for the next deprotection step.
Protocol 2: Solution-Phase Peptide Coupling with Oxyma/DIC
This protocol is suitable for the synthesis of dipeptides or small peptide fragments in solution.
-
Reactant Preparation: In a reaction flask, dissolve the N-protected amino acid (1.0 equivalent) and Oxyma (1.0 equivalent) in a suitable solvent such as DMF or Ethyl Acetate. [6]Cool the flask in an ice bath to 0°C.
-
Activation: Add DIC (1.0 equivalent) to the solution and stir for 5-10 minutes at 0°C.
-
Amine Addition: Add the C-protected amino acid or peptide ester (1.0 equivalent) to the reaction mixture. [6]4. Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and continue stirring overnight. [6]5. Workup and Purification: Upon completion, the byproduct diisopropylurea (DIU) can be filtered off. The crude peptide in the filtrate can then be purified using standard techniques such as column chromatography or recrystallization. [6]
References
-
OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. (2020). Synthesis, 52(21), 3147-3162. Available from: [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022). ACS Omega, 7(7), 5763–5774. Available from: [Link]
-
Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. (2021). Molecules, 26(16), 4998. Available from: [Link]
-
DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY. Available from: [Link]
-
Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. (2024). Open Access Pub. Available from: [Link]
-
Technical Support Information Bulletin 1213 - Oxyma [Ethyl (hydroxyimino)cyanoacetate]. Available from: [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022). ACS Omega. Available from: [Link]
-
Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. (2011). PubMed Central. Available from: [Link]
-
Solvents for Solid Phase Peptide Synthesis. Available from: [Link]
-
Safety Data Sheet Part Number: 600574 Oxyma Pure. (2020). Available from: [Link]
-
Solubility of Fmoc protected amino acids used in Project C. ResearchGate. Available from: [Link]
-
Green Solid-Phase Peptide Synthesis: Oxyma-Triggered Spectrophotometric Monitoring of Residual Piperidine. (2024). Organic Process Research & Development. Available from: [Link]
-
Safety Data Sheet: Ethyl(hydroxyimino)cyanoacetate (Oxyma Pure). (2024). Carl ROTH. Available from: [Link]
-
Oxyma-B, an excellent racemization suppressor for peptide synthesis. (2014). Organic & Biomolecular Chemistry. Available from: [Link]
-
(PDF) Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. ResearchGate. Available from: [Link]
-
OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Request PDF. Available from: [Link]
-
Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. ResearchGate. Available from: [Link]
-
Novabiochem®. Merck Millipore. Available from: [Link]
-
Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. (2009). Luxembourg Bio Technologies. Available from: [Link]
-
Ethyl cyanohydroxyiminoacetate. Wikipedia. Available from: [Link]
-
Novabiochem® Innovations 1.14. Merck Millipore. Available from: [Link]
-
Oxyma Pure SDS. Gyros Protein Technologies. Available from: [Link]
-
Organic Syntheses Procedure. Available from: [Link]
-
Green chemistry – OxymaPure®. Available from: [Link]
-
Oxyma-B. OxymaPure. Available from: [Link]
-
Use of Oxyma as pH modulatory agent to be used in the prevention of base-driven side reactions and its effect on 2-chlorotrityl chloride resin. Luxembourg Bio Technologies. Available from: [Link]
- US9969769B2 - Coupling method for peptide synthesis at elevated temperatures. Google Patents.
-
Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. (2018). PubMed. Available from: [Link]
Sources
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- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Oxyma and its derivatives [en.highfine.com]
- 17. oxymapure.com [oxymapure.com]
- 18. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 19. gyrosproteintechnologies.z16.web.core.windows.net [gyrosproteintechnologies.z16.web.core.windows.net]
- 20. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. merckmillipore.com [merckmillipore.com]
Navigating the Nuances of Oxyma Pure: A Technical Support Guide on Solvent Stability
For Immediate Release
As a cornerstone of modern peptide synthesis, Ethyl 2-cyano-2-(hydroxyimino)acetate, widely known as Oxyma Pure, has distinguished itself as a superior and safer alternative to traditional coupling additives. Its efficacy in minimizing racemization and enhancing coupling efficiency is well-documented.[1][2][3][4][5] However, for researchers, scientists, and drug development professionals, a comprehensive understanding of its stability in various solvents is paramount for optimizing experimental outcomes and ensuring the integrity of synthetic peptides. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the stability of Oxyma Pure in different solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is the established stability of Oxyma Pure in its solid form and in common peptide synthesis solvents?
A1: In its solid, crystalline form, this compound is exceptionally stable, with a shelf life of 24 months when stored at room temperature.[6] Its stability in solution is solvent-dependent. A 12% w/w solution of Oxyma Pure in N,N-Dimethylformamide (DMF) has been shown to be stable for up to 24 months when stored in the dark at 25°C ± 2°C.[6] Solutions in N-methyl-2-pyrrolidone (NMP) and acetonitrile (CH₃CN) are also reported to be stable for many weeks.[4]
| Solvent | Known Stability |
| Solid State | 24 months at room temperature[6] |
| DMF (12% w/w) | 24 months at 25°C ± 2°C in the dark[6] |
| NMP | Stable for many weeks[4] |
| Acetonitrile (CH₃CN) | Stable for many weeks[4] |
It is crucial to use anhydrous solvents, as the presence of water can lead to hydrolysis of the ester group in Oxyma Pure.
Q2: How does temperature affect the stability of Oxyma Pure solutions?
A2: Elevated temperatures can accelerate the degradation of Oxyma Pure in solution. While specific kinetic data across a range of solvents is not extensively published, thermal stability has been a key consideration in its development. A dynamic Differential Scanning Calorimetry (DSC) assay determined a decomposition temperature of 135°C, with a more precise onset of decomposition at 124°C from an Accelerating Rate Calorimetry (ARC) experiment.[4] It is generally recommended to keep the temperature of Oxyma Pure solutions below 74°C to maintain its calorimetric parameters.[4] However, for practical applications such as microwave-assisted peptide synthesis, the Oxyma Pure/Diisopropylcarbodiimide (DIC) combination has been shown to be stable at temperatures up to 90°C.[2]
Q3: What is the hydrolytic stability of Oxyma Pure in aqueous solutions and at different pH values?
Q4: Are there any known incompatibilities or side reactions of Oxyma Pure with common peptide synthesis reagents?
A4: Yes, while Oxyma Pure is a robust reagent, some incompatibilities and side reactions have been reported:
-
Strong Acids and Alkalis: As mentioned, Oxyma Pure is incompatible with strong acids and bases, which can promote its degradation.[7]
-
Strong Oxidizing/Reducing Agents: Contact with strong oxidizing or reducing agents should be avoided.[7]
-
Aspartimide Formation: In Fmoc/tBu-based solid-phase peptide synthesis (SPPS), the repeated use of piperidine for Fmoc deprotection can lead to the formation of aspartimide, especially at Asp-Gly or Asp-Asn sequences. The addition of Oxyma Pure to the piperidine deprotection solution has been shown to significantly reduce this side reaction.[2][5]
-
Chain Termination: The presence of acetic acid, which is sometimes used in the synthesis of other coupling additives, can lead to peptide chain termination. The manufacturing process of Oxyma Pure is designed to avoid the use of acetic acid, thus preventing this issue.[2]
-
Beckmann Rearrangement: For some oxime-based additives, a Beckmann rearrangement can be a side reaction. While this is less of a concern for Oxyma Pure, it has been observed with derivatives like Oxyma-B.
Troubleshooting Guide: Stability-Related Issues in Peptide Synthesis
This guide addresses common problems that may arise due to the stability of this compound during peptide synthesis.
Problem 1: Low Coupling Efficiency or Incomplete Reactions
-
Possible Cause: Degradation of Oxyma Pure in the stock solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: If the Oxyma Pure stock solution has been stored for an extended period, especially if not protected from light or stored at room temperature, prepare a fresh solution.
-
Use Anhydrous Solvents: Ensure that the solvent used to prepare the Oxyma Pure solution is of high purity and anhydrous.
-
Check for Discoloration: While not always indicative of degradation, a significant change in the color of the solution may warrant the preparation of a fresh batch.
-
-
-
Possible Cause: Incompatibility with other reagents in the reaction mixture.
-
Troubleshooting Steps:
-
Review Reagent Compatibility: Ensure that no strong bases or other incompatible reagents are present in the coupling cocktail that could degrade Oxyma Pure.
-
Optimize Activation Time: In carbodiimide-mediated couplings, a short pre-activation of the carboxylic acid with the carbodiimide and Oxyma Pure (typically 2-5 minutes) is often recommended.[2]
-
-
Problem 2: Appearance of Unexpected Peaks in HPLC Analysis of the Crude Peptide
-
Possible Cause: Formation of degradation products from Oxyma Pure that may react with the peptide.
-
Troubleshooting Steps:
-
Run a Blank Reaction: Perform a mock coupling reaction without the amino acid or peptide to see if any peaks corresponding to Oxyma Pure degradation products appear in the HPLC.
-
LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unexpected peaks and determine if they correspond to known degradation products of Oxyma Pure or its adducts with other reagents.
-
-
-
Possible Cause: Side reactions involving the peptide, promoted by suboptimal conditions.
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Given Solvent
This protocol outlines a general procedure for determining the stability of Oxyma Pure in a specific solvent over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (Oxyma Pure)
-
Solvent of interest (e.g., DCM, NMP, Acetonitrile, buffered aqueous solution)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of Oxyma Pure and dissolve it in the solvent of interest to a final concentration of approximately 1 mg/mL.
-
Prepare a sufficient volume to allow for multiple time-point analyses.
-
-
Storage Conditions:
-
Divide the stock solution into several vials.
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, 40°C, protected from light).
-
-
HPLC Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), take an aliquot from one of the vials.
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC using a suitable method. A typical method would be a gradient elution on a C18 column with a mobile phase consisting of water and acetonitrile with 0.1% TFA, monitoring at a wavelength where Oxyma Pure has a strong absorbance (e.g., ~214 nm).
-
-
Data Analysis:
-
Quantify the peak area of the intact Oxyma Pure at each time point.
-
Plot the percentage of remaining Oxyma Pure as a function of time to determine its stability under the tested conditions.
-
Caption: Mechanism of Oxyma Pure in peptide coupling.
By understanding the stability profile of this compound and implementing the troubleshooting strategies outlined in this guide, researchers can enhance the reliability and success of their peptide synthesis endeavors.
References
- MedChemExpress. Ethyl 2-cyano-2-(hydroxyimino)
- OxymaPure®. Stability.
- BenchChem.
- Manne, S. R., et al. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Synthesis, 52(21), 3133-3153.
- AK Scientific, Inc. Ethyl (hydroxyimino)
- BenchChem. OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis | Request PDF.
- OxymaPure®. Peptide/Amide bond Synthesis.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).
- Albericio, F., & Subirós-Funosas, R. (2012). This compound. In Encyclopedia of Reagents for Organic Synthesis.
- BenchChem. An In-depth Technical Guide on the Solubility and Stability of Ethyl (2Z)
- Merck Millipore.
- MedChemExpress. Ethyl 2-cyano-2-(hydroxyimino)
- Manne, S. R., et al. (2022).
- Singh, S., et al. (2013). Forced degradation and impurity profiling: a review. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-26.
- BenchChem. An In-depth Technical Guide to the Solubility of Ethyl 2-cyano-2-(hydroxyimino)
- El-Faham, A., et al. (2014). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)
- Jorn, K., et al. (2014). Forced Degradation Studies for Biopharmaceuticals.
- Science.gov.
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- PubChem. Ethyl 2-cyano-2-(hydroxyimino)
- Carpino, L. A., et al. (2012). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Journal of Peptide Science, 18(10), 627-635.
- BenchChem. Application Note: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)
- Henry, R. A. (2010).
- D'Souza, J., & Shah, S. (2015). Comparative Study of Kinetics of Saponification of Ethyl Acetate by pH Method and Titration Method. Asian Journal of Pharmaceutical Analysis, 5(2), 85-89.
- ResearchGate. What is the shelf life of organic solvents used for LC-MS?
- Jablonský, M., et al. (2018). Long-term isothermal stability of deep eutectic solvents. BioResources, 13(4), 7435-7446.
- de Oliveira, A. C., et al. (2015). LC-MS/MS characterization of the forced degradation products of ezetemibe: Development and validation of a stability-indicating UPLC method. Journal of Pharmaceutical and Biomedical Analysis, 115, 366-376.
- Kim, H. J., et al. (2010). Synthesis and degradation behavior of poly (ethyl-cyanoacrylate).
- Mandal, B., et al. (2017). Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino) Acetate (ortho-NosylOXY)-Mediated Double Beckmann Rearrangement of Ketoximes under Microwave Irradiation: A Mechanistic Perception. The Journal of Organic Chemistry, 82(15), 7951-7959.
- ResearchGate. How long a peptide synthesis reagents stable?.
- Pardi, N., et al. (2022). Lyophilization provides long-term stability for a lipid nanoparticle-formulated, nucleoside-modified mRNA vaccine. Molecular Therapy, 30(5), 1941-1951.
- Jablonský, M., et al. (2018). Long-term Isothermal Stability of Deep Eutectic Solvents.
- Babalola, O. (2019).
Sources
Technical Support Center: Navigating the Workup and Purification of Oxyma-Mediated Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on the common challenges encountered during the workup and purification of peptide synthesis and other amide bond formations utilizing Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) and its derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to help you resolve specific issues in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the workup and purification of Oxyma-mediated reactions, offering explanations for their causes and step-by-step protocols for their resolution.
Issue 1: Difficulty in Removing Unreacted Oxyma and its Urea Byproduct
Q: My crude product is contaminated with residual Oxyma and the corresponding urea byproduct from the carbodiimide (e.g., DIC or EDC). How can I effectively remove them?
A: This is a common challenge, as both Oxyma and the urea byproduct can have varying solubilities. The choice of workup procedure is critical and depends on the properties of your desired product.
Causality Explained: Oxyma itself is a relatively polar and acidic compound, making it soluble in many organic solvents and aqueous basic solutions.[1][2] Carbodiimide-derived ureas, such as diisopropylurea (DIU) from DIC, are often less polar and can be poorly soluble in both aqueous and some organic solvents, sometimes precipitating from the reaction mixture. The success of the separation relies on exploiting these solubility differences.
Recommended Protocols:
Protocol 1: Standard Aqueous Workup (for water-insoluble products)
-
Solvent Removal: After the reaction is complete, remove the bulk of the organic solvent (e.g., DMF, DCM) under reduced pressure.
-
Redissolution: Dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash:
-
Wash the organic layer with a mild acidic solution (e.g., 1 N HCl) to remove any basic impurities.[3]
-
Subsequently, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a similar weak base. This will deprotonate the acidic Oxyma, forming a salt that is highly soluble in the aqueous layer and thus efficiently removed from the organic phase.[4]
-
Finally, wash with brine (saturated NaCl solution) to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the crude product, now largely free of Oxyma.
Protocol 2: Precipitation and Washing (for Solid-Phase Peptide Synthesis - SPPS)
-
Cleavage: Following cleavage of the peptide from the resin using a standard cocktail (e.g., TFA-based), collect the filtrate.[5]
-
Precipitation: Add the TFA filtrate dropwise to a large volume of cold diethyl ether with vigorous stirring. This will precipitate the peptide.[6][7]
-
Washing: Oxyma and its byproducts are generally soluble in the cleavage cocktail and remain in the ether supernatant.[6] Wash the precipitated peptide multiple times with cold diethyl ether to thoroughly remove these impurities.
-
Drying: After decanting the ether, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Data Presentation: Solubility of Common Species
| Compound | Water Solubility | Common Organic Solvent Solubility | Aqueous Base (e.g., NaHCO₃) Solubility |
| Oxyma | Sparingly soluble | Soluble in DMF, DCM, THF, ACN[8] | High (forms a salt) |
| DIC-Urea | Insoluble | Sparingly soluble in some non-polar solvents | Insoluble |
| EDC-Urea | Water-soluble | Soluble in many organic solvents | High |
| K-Oxyma | High | Good solubility in DMF[9][10] | High |
Issue 2: My Purified Product Contains Diastereomeric Impurities
Q: After purification by HPLC, I'm observing a closely eluting peak that mass spectrometry confirms to be my product. Could this be a result of racemization, and how can I avoid it?
A: Yes, this is a strong indication of racemization, leading to the formation of diastereomers. While Oxyma is an excellent racemization suppressor, certain conditions can still promote this side reaction.
[6][11]Causality Explained: Racemization in peptide coupling occurs via the formation of an oxazolone intermediate from the activated amino acid. This intermediate can easily tautomerize, leading to a loss of stereochemical integrity at the α-carbon. Oxyma helps to prevent this by rapidly converting the initial highly reactive intermediate (O-acylisourea) into a more stable Oxyma active ester, which is less prone to forming the oxazolone. H[1][2]owever, factors like prolonged reaction times, elevated temperatures, or the use of strong bases can still lead to racemization, especially with sensitive amino acids like histidine and cysteine.
[6]Preventative Measures and Optimization:
-
Choice of Base: If a base is required, use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of stronger bases such as diisopropylethylamine (DIPEA). 2[7][11]. Pre-activation Time: Minimize the pre-activation time of the amino acid with the coupling reagents before adding the amine component. A short pre-activation of 2-5 minutes is often sufficient. 3[6]. Temperature Control: Perform the coupling at room temperature or below (0 °C), especially for racemization-prone residues. A[3]void excessive heating unless necessary for sterically hindered couplings. 4[11]. Consider Oxyma Derivatives: For particularly sensitive couplings, consider using Oxyma-B, which has been shown to be even more effective than OxymaPure in suppressing racemization. 5[6][8][9]. HPLC Optimization: Diastereomers can often be separated with a very shallow HPLC gradient around the elution point of the main peak. This increases the resolution between the two species.
[6]Logical Relationship of Racemization
Caption: Oxyma suppresses racemization by diverting the reactive intermediate.
Issue 3: Unexpected Byproduct Observed, Corresponding to a Rearrangement of Oxyma-B
Q: I am using Oxyma-B and see a persistent impurity in my crude product. What could this be?
A: When using Oxyma-B with carbodiimides, a known side reaction is the Beckmann rearrangement of Oxyma-B, which can lead to the formation of a seven-membered ring adduct with the N-terminal amino acid of your peptide.
[12][13]Causality Explained: This side reaction is specific to the structure of Oxyma-B and is thought to be mediated by the carbodiimide. T[13]he rearrangement can cap the free amine of the peptide chain, terminating the synthesis and creating a significant impurity that may be difficult to remove. The reaction is more prevalent in polar aprotic solvents like DMF.
[13]Avoidance and Mitigation Strategies:
-
Solvent Choice: The most effective way to suppress this side reaction is to change the solvent from DMF to a less polar alternative like dichloromethane (DCM) for the coupling step involving Oxyma-B. 2[13]. Reagent Stoichiometry: Use the minimum necessary excess of Oxyma-B and the coupling reagent to achieve an efficient reaction without driving the side reaction.
-
Purification: If the byproduct has already formed, careful optimization of the RP-HPLC purification protocol is required. A shallower gradient may be necessary to resolve the byproduct from the desired peptide.
Frequently Asked Questions (FAQs)
Q1: Is Oxyma safer to handle than HOBt or HOAt? A: Yes. Oxyma is considered a much safer alternative to benzotriazole-based additives like HOBt and HOAt, which have been reported to have explosive properties. O[11][14][15]xyma is non-explosive, making it safer to handle and store.
[2][6]Q2: How do I prepare a stock solution of Oxyma for automated peptide synthesis? A: Oxyma is readily soluble in DMF, the most common solvent for SPPS. A[11] standard stock solution (e.g., 0.5 M) can be prepared by dissolving the solid Oxyma in DMF. The solution is stable, but for long-term storage, it should be kept in a tightly sealed container in a cool, dry place.
Q3: Can I use Oxyma with coupling reagents other than carbodiimides? A: Yes. While most commonly paired with carbodiimides like DIC and EDC, Oxyma can also be added to reactions using phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) salts. I[11][16]n these cases, the Oxyma anion can displace the benzotriazole moiety to form the more reactive Oxyma active ester in situ, potentially improving coupling efficiency.
[16]Q4: What is K-Oxyma and when should I use it? A: K-Oxyma is the potassium salt of Oxyma. It has higher water solubility, which can facilitate its removal during aqueous workups. I[6][10]t is a good alternative, especially when using acid-sensitive solid supports where the acidic nature of Oxyma itself might be a concern.
[9]Q5: What are the best practices for handling and storing Oxyma? A: Handle Oxyma in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A[17][18]void creating dust. S[17][18]tore it in a cool, dry place in a tightly sealed container.
[17]### References
-
Benchchem. Technical Support Center: Troubleshooting Low Coupling Efficiency with Oxyma. Retrieved from
-
Manne, S. R., et al. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Synthesis, 52.
-
AWS. Safety Data Sheet Part Number: 600574 Oxyma Pure Rev 03 12/2020. Retrieved from
-
Benchchem. Technical Support Center: Purification of Peptides Synthesized with Oxyma. Retrieved from
-
Al-Faham, A., et al. (2015). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC - NIH. Retrieved from
-
Biosynth. (2020). Safety Data Sheet. Retrieved from
-
Benchchem. Technical Support Center: Optimizing Oxyma-Activated Couplings. Retrieved from
-
AWS. Oxyma Pure; Ethyl (hydroxyimino)cyanoacetate. Retrieved from
-
Gyros Protein Technologies. Oxyma Pure SDS. Retrieved from
-
Carl ROTH. Safety Data Sheet: Oxyma-B. Retrieved from
-
El-Faham, A., & Albericio, F. (2015). EDCHCl and Potassium Salts of Oxyma and OxymaB as Superior Coupling Cocktails for Peptide Synthesis. Luxembourg Bio Technologies. Retrieved from
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from
-
Request PDF. OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Retrieved from
-
Suzhou Highfine Biotech. (2022). Oxyma and its derivatives. Retrieved from
-
ResearchGate. (n.d.). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Retrieved from
-
Luxembourg Bio Technologies. Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Retrieved from
-
Luxembourg Bio Technologies. Peptide/Amide bond Synthesis – OxymaPure®. Retrieved from
-
Benchchem. Application Notes and Protocols for Large-Scale Peptide Synthesis Using Oxyma. Retrieved from
-
Gomez-Alonso, S., et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. PMC - NIH. Retrieved from
-
Mandal, B. (2012). A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water. NIH. Retrieved from
-
Unibo. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvent. IRIS. Retrieved from
-
Merck Millipore. Novabiochem® Innovations 1 .14. Retrieved from
-
Benchchem. Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Oxyma. Retrieved from
-
Subirós-Funosas, R., El-Faham, A., & Albericio, F. Organic Syntheses Procedure. Retrieved from
-
MDPI. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Retrieved from
-
Biosynth. (2025). Oxyma as an additive in green solid-phase peptide synthesis. Retrieved from
-
Luxembourg Bio Technologies. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Retrieved from
-
Chem-Impex. K-Oxyma. Retrieved from
-
Wikipedia. Ethyl cyanohydroxyiminoacetate. Retrieved from
Sources
- 1. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Oxyma and its derivatives [en.highfine.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. bachem.com [bachem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. oxymapure.com [oxymapure.com]
- 17. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 18. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
Refinement of protocols for the synthesis of sensitive peptides using Oxyma
Prepared by the Office of the Senior Application Scientist
Welcome to the technical resource center for optimizing the synthesis of sensitive and difficult peptides. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of Oxyma (Ethyl (hydroxyimino)cyanoacetate) as a coupling additive. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to enhance peptide purity, yield, and stereochemical integrity.
The Role of Oxyma in Modern Peptide Synthesis
Oxyma has become the gold standard additive in carbodiimide-mediated peptide coupling, largely replacing the potentially explosive 1-hydroxybenzotriazole (HOBt).[1][2] Its efficacy lies in its ability to act as a reactive intermediate scavenger. During coupling, a carbodiimide (e.g., DIC) activates a carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is prone to rearranging into an inactive N-acylurea or, more critically for chiral integrity, forming an oxazolone that readily racemizes.[3][4][5]
Oxyma rapidly intercepts the O-acylisourea to form an Oxyma active ester. This ester is stable enough to prevent oxazolone formation but reactive enough to ensure efficient aminolysis, leading to the desired peptide bond with minimal epimerization.[3][4][5] Due to its higher acidity compared to HOBt, the resulting Oxyma esters are less reactive and more stable, providing a larger window for the desired reaction while suppressing side reactions.[3]
Mechanism of Action: Carbodiimide Coupling with Oxyma
Caption: A decision tree for troubleshooting common issues in Oxyma-based peptide synthesis.
Experimental Protocols
Protocol 1: Standard SPPS Coupling using DIC/Oxyma
This protocol is suitable for most standard couplings on an automated synthesizer.
-
Resin Swelling: Swell the resin (e.g., Rink Amide) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 2 x 10 minutes. For Asp-containing sequences, use 20% piperidine, 1M Oxyma in DMF.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (4 eq.), Oxyma (4 eq.), and DIC (4 eq.) in DMF.
-
For pre-activation (recommended for Cys/His): Allow the mixture to stand for 3-5 minutes.
-
Add the coupling cocktail to the resin.
-
Agitate for 1-2 hours at room temperature. Microwave heating (e.g., 75°C for 10 min) can be used to accelerate difficult couplings.
-
-
Washing: Wash the resin with DMF (5-7 times).
-
Monitoring: Perform a Kaiser or other qualitative test to confirm reaction completion. If incomplete, repeat the coupling step.
-
Repeat: Return to Step 2 for the next cycle.
Protocol 2: Manual "Difficult Coupling" Protocol
This protocol is designed for a known difficult coupling, such as adding a residue to an N-methylated amino acid or a sterically hindered Aib.
-
Deprotection & Washing: Perform steps 1-3 as described above.
-
Reagent Preparation:
-
Prepare a solution of the Fmoc-amino acid (5 eq.) and Oxyma (5 eq.) in DMF.
-
Prepare a separate solution of DIC (5 eq.) in DMF.
-
-
In-situ Activation & Coupling:
-
Add the Fmoc-amino acid/Oxyma solution to the washed, deprotected resin.
-
Add the DIC solution to the resin.
-
Agitate at room temperature for 4-6 hours, or overnight if necessary. Monitor the reaction every 2 hours with a ninhydrin test.
-
-
Confirmation & Capping:
-
Once the coupling is complete (negative or near-negative ninhydrin test), wash the resin with DMF (5x).
-
To cap any unreacted amines, treat the resin with a solution of 10% acetic anhydride and 2% DIPEA in DMF for 20 minutes.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x) before proceeding to the next cycle.
References
-
El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 6007–6023. Available from: [Link]
-
El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 6007–6023. Available from: [Link]
-
Peptide/Amide bond Synthesis – OxymaPure®. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]
-
St-Gelais, A., & Lubell, W. D. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. The Journal of Organic Chemistry, 86(17), 11445–11462. Available from: [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Novabiochem® Innovations 1.14. (n.d.). Merck Millipore. Retrieved from [Link]
-
St-Gelais, A., & Lubell, W. D. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. The Journal of Organic Chemistry, 86(17), 11445–11462. Available from: [Link]
-
The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones. (2019). Journal of Peptide Science, 25(8), e3186. Available from: [Link]
-
Greening the synthesis of peptide therapeutics: an industrial perspective. (2021). RSC Chemical Biology, 2(4), 1084–1103. Available from: [Link]
-
Erny, M., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 6007-6023. Available from: [Link]
-
Ethyl cyanohydroxyiminoacetate. (n.d.). In Wikipedia. Retrieved from [Link]
-
El-Faham, A., et al. (2014). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules, 19(9), 14197–14211. Available from: [Link]
-
Pícha, J., et al. (2020). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules, 25(24), 5990. Available from: [Link]
-
Jad, Y. E., et al. (2014). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Organic & Biomolecular Chemistry, 12(42), 8379–8385. Available from: [Link]
-
D'Amato, V., et al. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Peptides, 102, 38–46. Available from: [Link]
-
Minimizing side reactions during amide formation using DIC and oxymapure in solid-phase peptide synthesis. (2021). Tetrahedron Letters, 85, 153462. Available from: [Link]
-
Green Solid-Phase Peptide Synthesis: Oxyma-Triggered Spectrophotometric Monitoring of Residual Piperidine. (2024). Organic Process Research & Development, 28(3), 1184–1190. Available from: [Link]
-
Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. (2018). Peptides, 102, 38-46. Available from: [Link]
-
Solid Phase Peptide Synthesis Help. (2022). Reddit. Retrieved from [Link]
-
Green Solid-Phase Peptide Synthesis: Oxyma-Triggered Spectrophotometric Monitoring of Residual Piperidine. (2024). Organic Process Research & Development, 28(3), 1184-1190. Available from: [Link]
Sources
Impact of temperature and pH on the stability of Oxyma solutions
A Guide to Ensuring Stability and Efficacy in Peptide Synthesis
Welcome to the Technical Support Center for Oxyma solutions. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance on using Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) effectively. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to address the common challenges researchers face regarding the stability of Oxyma solutions, particularly concerning temperature and pH.
Frequently Asked Questions (FAQs)
Q1: What is Oxyma, and why is the stability of its solution so critical for my research?
A: Oxyma, or this compound, is a high-performance coupling additive used in peptide synthesis. It is employed alongside carbodiimides (like DIC, DCC, or EDC) to facilitate the formation of amide bonds.
Its primary role is to suppress racemization—the loss of stereochemical purity at the α-carbon of the amino acid—and to improve coupling efficiency. It achieves this by converting the highly reactive, unstable O-acylisourea intermediate into a more stable but still highly reactive Oxyma active ester. This two-step process minimizes side reactions common with carbodiimide activators alone.[1][2][3]
The stability of your Oxyma solution is paramount because any degradation of the molecule directly compromises its ability to prevent racemization and ensure a complete reaction. Using a degraded solution can lead to:
-
Lower peptide purity: Increased presence of diastereomeric impurities (epimers).
-
Reduced yield: Incomplete couplings result in deletion sequences (peptides missing one or more amino acids).
-
Failed syntheses: In critical coupling steps, degradation can halt the synthesis altogether.
Oxyma is favored over traditional additives like 1-hydroxybenzotriazole (HOBt) due to its superior performance in suppressing racemization and its significantly better safety profile; it is not explosive, unlike benzotriazole-based reagents.[4][5]
Q2: What are the optimal storage conditions for my Oxyma solutions to ensure maximum shelf life?
A: The stability of Oxyma is excellent when stored correctly. Adherence to these guidelines is crucial for maintaining its efficacy.
For Solid Oxyma:
-
Temperature: Store at room temperature (RT).
-
Atmosphere: Keep in a tightly sealed container in a dry, well-ventilated area.
-
Shelf Life: The solid reagent is stable for at least 24 months at room temperature.[6] It also shows excellent thermal stability, remaining unchanged after two weeks of storage at 54°C.[6]
For Oxyma in Solution (e.g., in DMF):
-
Temperature: Store at room temperature (25°C ± 2°C).[6] While refrigeration (2-8°C) is not strictly necessary for stability, it is a common practice for all reagents to minimize any potential long-term degradation.
-
Light: Protect the solution from light. Store in an amber vial or a container shielded from UV exposure.
-
Atmosphere: Use an anhydrous solvent (e.g., peptide-grade DMF) and keep the container tightly sealed to prevent moisture absorption.
-
Shelf Life: A 12% w/w solution of Oxyma in DMF is analytically confirmed to be stable for 24 months when stored in the dark at 25°C.[6] This is significantly more stable than HOBt solutions, which are typically stable for about 3 months.[6]
| Reagent Form | Recommended Temperature | Shelf Life | Key Considerations |
| Solid Powder | Room Temperature | 24 months | Keep container tightly sealed and dry.[6] |
| Solution in DMF | 25°C ± 2°C | 24 months | Protect from light and moisture.[6] |
Q3: My peptide synthesis is showing low yield and some epimerization. How can I tell if my Oxyma solution is the problem?
A: Low yield and racemization are classic signs of suboptimal coupling conditions, and a degraded Oxyma solution is a primary suspect. Here’s how to troubleshoot:
-
Visual Inspection: While not definitive, inspect your solution. A fresh, high-purity Oxyma solution in DMF should be colorless to very pale yellow. Significant darkening or the appearance of precipitate could indicate degradation or contamination. However, do not rely solely on visual cues. The active coupling cocktail will turn yellow/orange during a reaction, which is normal.[7]
-
Check Storage Records: Verify the age of the solution and how it has been stored. Was it left on the bench for an extended period? Was the cap loose? Solutions left on an automated synthesizer for many weeks, especially if not protected from air, may lose efficacy.
-
Perform a Control Reaction: The most reliable method is to perform a well-characterized, sensitive coupling reaction. A good example is coupling Z-L-Phg-OH to H-L-Pro-NH₂. This reaction is highly prone to racemization.
-
Run the reaction with your current Oxyma solution.
-
Run a parallel reaction with a freshly prepared solution of Oxyma from a reliable solid stock.
-
Analyze the crude products by HPLC. A significant increase in the desired product peak and a decrease in the D-epimer peak with the fresh solution strongly indicates your stock solution has degraded. Oxyma has been shown to reduce racemization in this model from over 9% (with HOBt) to just 1%.[1]
-
-
Analytical Verification (Advanced): For a definitive answer, analyze the solution using HPLC-UV. A pure Oxyma solution will show a single major peak with a characteristic UV absorbance maximum between 235-240 nm.[7] The appearance of new peaks or a reduction in the area of the main peak (compared to a freshly made standard) confirms degradation.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low Coupling Efficiency and Peptide Deletion Sequences
-
Potential Cause: Hydrolytic Degradation of Oxyma. Oxyma contains an ethyl ester functional group. This group is susceptible to hydrolysis, especially under basic conditions, to form the corresponding carboxylic acid ("Oxyma-acid") and ethanol. This is the most probable non-reaction-based degradation pathway in a typical lab setting. The synthesis of Oxyma itself is performed at an acidic pH of 4.5 specifically to prevent this hydrolysis.[2][3]
-
Scientific Explanation: In peptide synthesis, a tertiary amine base like Diisopropylethylamine (DIEA) is often used. If your Oxyma/DMF solution is repeatedly exposed to ambient moisture, or if small amounts of base are introduced (e.g., via vapor transfer on a synthesizer), the pH can rise sufficiently to slowly hydrolyze the ester over time. The resulting "Oxyma-acid" has different chemical properties and is ineffective as a coupling additive.
-
Solution:
-
Prepare Fresh Solution: Discard the suspect solution and prepare a new one from high-purity solid Oxyma and fresh, anhydrous DMF.
-
Ensure Anhydrous Conditions: Use sealed, anhydrous solvent bottles. On automated synthesizers, ensure reagent lines are purged and bottles are properly sealed to minimize moisture ingress.
-
Avoid Premixing with Base: Never store Oxyma in a solution that contains a base. Add the base to the reaction vessel separately and last, if possible.
-
Problem 2: Yellow/Orange Color Persists in the Reaction Vessel
-
Potential Cause: Normal Reaction Intermediate vs. Degradation.
-
Scientific Explanation: During the activation step, the mixture of the carboxylic acid, Oxyma, carbodiimide, and base forms a brightly colored (yellow to orange) charge-transfer complex or active ester intermediate.[7] This color is expected and typically fades as the amine attacks the active ester and the coupling reaction proceeds to completion.
-
Troubleshooting Logic:
-
If the color appears upon mixing reagents and then fades within the coupling time: This is normal and indicates the reaction is proceeding as expected.
-
If the color appears and persists for an unusually long time, or if the final washed resin is still colored: This may indicate a stalled or very slow coupling reaction. This could be due to steric hindrance in the peptide sequence or, as discussed above, a poorly active (degraded) Oxyma solution that is not efficiently facilitating the reaction.
-
-
Solution: If a coupling is stalled (indicated by a positive Kaiser test on the resin), and you suspect your reagents, the best course of action is to double-couple using freshly prepared reagents.
Problem 3: Safety Alert - Unusual Odor Detected During Synthesis
-
Potential Cause: Generation of Hydrogen Cyanide (HCN).
-
Scientific Explanation: A documented side reaction can occur between Oxyma and diisopropylcarbodiimide (DIC) that leads to the generation of highly toxic hydrogen cyanide gas.[8] While this reaction is generally slow at room temperature, it is a critical safety concern.
-
Solution & Mitigation:
-
Ensure Proper Ventilation: Always work in a well-ventilated fume hood when performing peptide synthesis.
-
Monitor Reactions: Be aware of this potential side reaction. If you are running large-scale syntheses or reactions at elevated temperatures, the risk may be higher.
-
Consider Alternatives for High-Temp Reactions: For syntheses requiring prolonged heating, consider the risk-benefit and ensure engineering controls are adequate.
-
Technical Deep Dive & Protocols
The Chemistry of Oxyma Degradation
The primary stability concern for Oxyma in solution is its susceptibility to hydrolysis. The mechanism is a classic base-catalyzed ester hydrolysis (saponification).
Caption: Proposed mechanism for the base-catalyzed hydrolysis of Oxyma.
This reaction is accelerated by higher temperatures and increased pH (i.e., presence of bases like DIEA or residual piperidine). The resulting carboxylate anion is a poor leaving group and cannot effectively form the active ester required for peptide coupling.
Protocol: Preparation and Validation of a Stock Oxyma Solution
This protocol describes how to prepare a standard 0.5 M Oxyma solution in DMF and validate its quality.
Materials:
-
Oxyma (high purity, solid)
-
Anhydrous DMF (peptide synthesis grade)
-
Amber glass vial with a septum-lined cap
-
Analytical balance, spatula, weigh boat
-
Volumetric flask
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation (0.5 M Solution in 10 mL DMF): a. Calculate the required mass of Oxyma: 142.11 g/mol * 0.5 mol/L * 0.010 L = 0.7106 g. b. In a fume hood, accurately weigh ~0.711 g of solid Oxyma. c. Transfer the solid to a 10 mL volumetric flask. d. Add ~7 mL of anhydrous DMF and swirl gently to dissolve the solid completely. e. Once dissolved, add anhydrous DMF to the 10 mL mark. f. Cap the flask and invert several times to ensure homogeneity. g. Transfer the solution to a labeled amber vial for storage.
-
Validation (by HPLC): a. Prepare a fresh "Standard" sample by dissolving a few milligrams of solid Oxyma in DMF to a known concentration (e.g., 1 mg/mL). b. Dilute your newly prepared stock solution ("Sample") to the same theoretical concentration. c. HPLC Conditions:
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% TFA in Water
Mobile Phase B: 0.1% TFA in Acetonitrile
Gradient: 10% to 90% B over 15 minutes
Flow Rate: 1.0 mL/min
- Detection: 235 nm d. Analysis:
Inject the "Standard" and observe the retention time and peak area of the main Oxyma peak.
Inject the "Sample". The retention time should match the standard. The peak should be sharp and symmetrical, with purity >99% by area.
This initial chromatogram serves as your baseline (t=0) for future stability checks.
Caption: Workflow for preparing and validating an Oxyma stock solution.
References
- OxymaPure®. (n.d.). Stability. Retrieved from cem.com. [Link provided in search results]
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry–A European Journal, 15(37), 9394-9403. [Link provided in search results]
- Khattab, S. N., El-Faham, A., & Albericio, F. (2012). An unexpected involvement of ethyl-2-cyano-2-(hydroxyimino) acetate cleaved product in the promotion of the synthesis of nitriles from aldoximes: A mechanistic perception. Tetrahedron Letters, 53(15), 1859-1862. [Link provided in search results]
- Gilles, M. A., Hudson, A. Q., & Borders, C. L. (1990). Stability of water-soluble carbodiimides in aqueous solution. Analytical Biochemistry, 184(2), 244-248. [Link provided in search results]
- BenchChem. (2025). OxymaPure vs. HOBt Hydrate: A Data-Driven Comparison of Peptide Coupling Additives. BenchChem Technical Documents. [Link provided in search results]
- Aapptec. (2021). Carbodiimides and Additives. Retrieved from aapptec.com. [Link provided in search results]
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Library. [Link provided in search results]
- Šebela, M., & Turková, J. (2024). Monitoring action readiness of coupling reagent carbodiimide in aqueous solutions. Journal of Peptide Science. [Link provided in search results]
- Nzama, H., et al. (2024). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis. Journal of Peptide Science. [Link provided in search results]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link provided in search results]
- BenchChem. (2025). Technical Support Center: Oxyma Coupling Reactions and Temperature Effects. BenchChem Technical Documents. [Link provided in search results]
- Wikipedia contributors. (2023). Ethyl cyanohydroxyiminoacetate. Wikipedia, The Free Encyclopedia. [Link provided in search results]
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved from sigmaaldrich.com. [Link provided in search results]
- Merck Millipore. (n.d.). Non-explosive replacement for HOBt - Oxyma Pure. Retrieved from merckmillipore.com. [Link provided in search results]
- de la Torre, B. G., & Albericio, F. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules, 27(13), 4229. [Link provided in search results]
- El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 768-784. [Link provided in search results]
- Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(6), 4765-4776. [Link provided in search results]
- Caporale, A., et al. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Peptides, 102, 38-46. [Link provided in search results]
- McFarland, A. D., et al. (2019). Generation of Hydrogen Cyanide from the Reaction of Oxyma (Ethyl Cyano(hydroxyimino)acetate) and DIC (Diisopropylcarbodiimide). Organic Process Research & Development, 23(9), 2099-2104. [Link provided in search results]
- Kwarciak-Kozłowska, A., & Gonder, A. (2024). The Role of Ascorbic Acid in the Process of Azo Dye Degradation in Aqueous Solution. Molecules, 29(15), 3659. [Link provided in search results]
- Akaji, K., et al. (2011). A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water. Organic Letters, 13(21), 5780-5783. [Link provided in search results]
- Akaji, K., et al. (2011). A New Oxyma Derivative for Nonracemizable Amide-Forming Reactions in Water. Synfacts, 2012(02), 0179. [Link provided in search results]
- Albericio, F., & El-Faham, A. (2012). Ethyl 2‐Cyano‐2‐(hydroxyimino)acetate. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link provided in search results]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6399078, this compound. PubChem. [Link provided in search results]
- Wang, G., & Zhu, M. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current Pharmaceutical Analysis, 6(2), 71-79. [Link provided in search results]
- BenchChem. (2025). Application Note: Synthesis of this compound (Oxyma). BenchChem Technical Documents. [Link provided in search results]
- Merck Millipore. (n.d.). Novabiochem® Reagents. Retrieved from merckmillipore.com. [Link provided in search results]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]
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- 4. scirp.org [scirp.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. oxymapure.com [oxymapure.com]
- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
The Modern Peptide Chemist's Dilemma: A Comparative Guide to Oxyma, HOBt, and HOAt in Peptide Synthesis
For researchers, scientists, and professionals in the field of drug development, the synthesis of high-purity peptides is a cornerstone of their work. The choice of coupling additives in peptide synthesis is a critical decision that directly impacts reaction efficiency, the stereochemical integrity of the final product, and laboratory safety. For decades, 1-hydroxybenzotriazole (HOBt) and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt), have been the go-to additives. However, the emergence of ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) has challenged this paradigm, offering a safer and often more effective alternative. This guide provides an in-depth, data-driven comparison of Oxyma, HOBt, and HOAt to empower you in making informed decisions for your peptide synthesis workflows.
The Crucial Role of Coupling Additives
In peptide synthesis, particularly when using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), the carboxyl group of an N-protected amino acid is activated to form a highly reactive O-acylisourea intermediate.[1][2] While this intermediate is necessary for peptide bond formation, it is also prone to undesirable side reactions, most notably racemization—the loss of chiral integrity of the amino acid.[3][4][5]
Coupling additives are introduced to mitigate these side reactions. They intercept the O-acylisourea intermediate to form a more stable, yet sufficiently reactive, active ester. This active ester is less susceptible to racemization and other side reactions, leading to a purer final peptide product.[5][6]
A Head-to-Head Comparison: Oxyma vs. HOBt vs. HOAt
Mechanism of Action and Performance
All three additives function by forming active esters that are more stable than the initial O-acylisourea intermediate. However, their intrinsic chemical properties lead to significant differences in performance.
-
HOBt (1-hydroxybenzotriazole): For many years, HOBt was the industry standard.[1] It effectively suppresses racemization compared to using a carbodiimide alone and improves coupling efficiency.[5][7] However, its performance can be lacking in the synthesis of "difficult" peptides, such as those containing sterically hindered amino acids.[1]
-
HOAt (1-hydroxy-7-azabenzotriazole): HOAt was developed as a more reactive alternative to HOBt.[8][9] The nitrogen atom at the 7-position of the ring system provides anchimeric assistance during the coupling reaction, accelerating the rate of peptide bond formation and further reducing racemization.[10] This makes HOAt particularly effective for challenging peptide sequences.[9]
-
Oxyma (this compound): Oxyma represents a newer generation of coupling additives.[11][12] It has demonstrated a remarkable ability to suppress racemization, often outperforming HOBt and proving comparable or even superior to HOAt in this regard.[1][13] Furthermore, Oxyma frequently leads to higher coupling efficiencies and purer crude peptide products.[1]
dot graph "Chemical_Structures" { layout=neato; node [shape=none, margin=0];
Oxyma [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=6957582&t=l", label="Oxyma"]; HOBt [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=75771&t=l", label="HOBt"]; HOAt [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=181649&t=l", label="HOAt"];
label="Chemical Structures of Coupling Additives"; labelloc="t"; } dot graph "Reaction_Mechanism" { rankdir=LR; node [shape=box, style=rounded];
subgraph "cluster_Carbodiimide_Activation" { label="Carbodiimide Activation"; "Amino_Acid" [label="N-Protected Amino Acid"]; "Carbodiimide" [label="Carbodiimide (e.g., DIC)"]; "O_Acylisourea" [label="O-Acylisourea Intermediate (Highly Reactive, Prone to Racemization)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Amino_Acid" -> "O_Acylisourea" [label="+ Carbodiimide"]; }
subgraph "cluster_Additive_Intervention" { label="Additive Intervention"; "Additive" [label="Additive (Oxyma, HOBt, or HOAt)"]; "Active_Ester" [label="Active Ester (More Stable)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "O_Acylisourea" -> "Active_Ester" [label="+ Additive"]; }
subgraph "cluster_Peptide_Bond_Formation" { label="Peptide Bond Formation"; "Peptide_Resin" [label="N-Terminal Amine of Peptide on Resin"]; "Peptide_Bond" [label="Peptide Bond Formation"]; "Active_Ester" -> "Peptide_Bond" [label="+ Peptide-Resin"]; }
subgraph "cluster_Side_Reaction" { label="Side Reaction (Minimized by Additive)"; "Racemization" [label="Racemization", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "O_Acylisourea" -> "Racemization" [style=dashed]; } }
Safety and Stability: The Decisive Factor
The most significant differentiator between these additives lies in their safety profiles. Both HOBt and HOAt , in their anhydrous forms, are classified as explosives.[1][7] While they are typically supplied as hydrates to mitigate this risk, the potential for detonation, particularly under thermal stress, remains a serious concern in the laboratory.[1]
In stark contrast, Oxyma is not classified as an explosive and exhibits significantly greater thermal stability.[1][12] Calorimetry studies have shown that upon decomposition, HOBt can generate extremely high pressures, whereas Oxyma releases a dramatically lower and more controlled amount of energy, indicating a much lower risk of a thermal runaway event.[1] This inherent safety advantage makes Oxyma a more responsible and practical choice for modern laboratories.
Quantitative Performance Data
The following table summarizes representative data from comparative studies, highlighting the superior performance of Oxyma.
| Coupling Additive | Model Reaction | % D-Isomer (Racemization) | Yield (%) | Reference |
| Oxyma/DIC | Z-Phg-Pro-NH₂ | 1.1 | 89.9 | [13] |
| HOBt/DIC | Z-Phg-Pro-NH₂ | 9.3 | 81.9 | [13] |
| HOAt/DIC | Z-Phg-Pro-NH₂ | 3.3 | 81.4 | [13] |
| Oxyma/DIC | H-Gly-Cys-Phe-NH₂ | 0.1 | N/A | [13] |
| HOBt/DIC | H-Gly-Cys-Phe-NH₂ | 0.2 | N/A | [13] |
| HOAt/DIC | H-Gly-Cys-Phe-NH₂ | 0.1 | N/A | [13] |
Experimental Protocol: A Comparative Study of Coupling Additives in Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a framework for the systematic evaluation of Oxyma, HOBt, and HOAt in the synthesis of a model peptide.
I. Materials and Reagents
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma
-
1-Hydroxybenzotriazole monohydrate (HOBt)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), reagent grade
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Mass spectrometer
II. Experimental Workflow
dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica"];
"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Resin_Swelling" [label="Resin Swelling in DMF"]; "Fmoc_Deprotection" [label="Fmoc Deprotection (20% Piperidine in DMF)"]; "Washing_1" [label="DMF Wash"]; "Split_Resin" [label="Split Resin into 3 Equal Portions", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Coupling_Oxyma" [label="Coupling with Fmoc-AA-OH, DIC, and Oxyma"]; "Coupling_HOBt" [label="Coupling with Fmoc-AA-OH, DIC, and HOBt"]; "Coupling_HOAt" [label="Coupling with Fmoc-AA-OH, DIC, and HOAt"]; "Monitoring" [label="Monitor Reaction Completion (e.g., Kaiser Test)"]; "Washing_2" [label="DMF and DCM Wash"]; "Repeat_Cycle" [label="Repeat for Subsequent Amino Acids", shape=invhouse]; "Final_Deprotection" [label="Final Fmoc Deprotection"]; "Cleavage" [label="Cleavage from Resin and Deprotection of Side Chains"]; "Analysis" [label="Analysis by RP-HPLC and Mass Spectrometry", shape=parallelogram]; "End" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Resin_Swelling"; "Resin_Swelling" -> "Fmoc_Deprotection"; "Fmoc_Deprotection" -> "Washing_1"; "Washing_1" -> "Split_Resin"; "Split_Resin" -> "Coupling_Oxyma" [label="Vessel 1"]; "Split_Resin" -> "Coupling_HOBt" [label="Vessel 2"]; "Split_Resin" -> "Coupling_HOAt" [label="Vessel 3"]; "Coupling_Oxyma" -> "Monitoring"; "Coupling_HOBt" -> "Monitoring"; "Coupling_HOAt" -> "Monitoring"; "Monitoring" -> "Washing_2"; "Washing_2" -> "Repeat_Cycle"; "Repeat_Cycle" -> "Final_Deprotection" [label="After final coupling"]; "Final_Deprotection" -> "Cleavage"; "Cleavage" -> "Analysis"; "Analysis" -> "End"; }
III. Step-by-Step Methodology
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Resin Division: Divide the deprotected resin into three equal portions, placing each in a separate reaction vessel.
-
Coupling Reaction (Performed in parallel for each additive):
-
In a separate tube, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of the respective additive (Oxyma, HOBt, or HOAt) in DMF.
-
Add 3 equivalents of DIC to the amino acid/additive solution and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the respective resin portion.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring the Reaction: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines, indicating an incomplete reaction. If the test is positive, extend the coupling time.
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling and washing, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 2-3 hours.
-
Analysis: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry. Analyze the purity of the crude peptide from each reaction vessel by RP-HPLC and confirm its identity by mass spectrometry.
Causality Behind Experimental Choices
-
Choice of Resin: Rink Amide resin is chosen for the synthesis of C-terminal amide peptides, a common modification in bioactive peptides.
-
Equivalents of Reagents: Using a 3-fold excess of amino acid, coupling agent, and additive ensures a high driving force for the reaction, maximizing coupling efficiency.
-
Pre-activation: A short pre-activation time allows for the formation of the active ester before adding it to the resin, which can be beneficial for difficult couplings.
-
Kaiser Test: This provides a simple and rapid qualitative assessment of the reaction's completeness, allowing for real-time adjustments to the protocol.
-
RP-HPLC and Mass Spectrometry: These are the gold-standard analytical techniques for assessing the purity and identity of synthetic peptides.
Conclusion: Oxyma as the Superior Choice
The experimental evidence and safety data overwhelmingly support the classification of Oxyma as a superior coupling additive to HOBt and a highly competitive, safer alternative to HOAt for modern peptide synthesis. It offers significant improvements in coupling efficiency and racemization suppression, particularly for challenging sequences. When combined with its demonstrably better safety profile, Oxyma emerges as the additive of choice for researchers and drug development professionals seeking to enhance the purity, yield, and safety of their peptide synthesis workflows.
References
-
Racemization in peptide synthesis. (n.d.). SlideShare. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
1-Hydroxy-7-azabenzotriazole. (n.d.). Wikipedia. Retrieved from [Link]
-
1-Hydroxy-7-azabenzotriazole. (n.d.). Grokipedia. Retrieved from [Link]
-
Hydroxybenzotriazole. (n.d.). Wikipedia. Retrieved from [Link]
-
HOAt 1-Hydroxy-7-azabenzotriazole. (n.d.). PubChem. Retrieved from [Link]
-
Hydroxybenzotriazole (HOBt). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
HOAt. (n.d.). PubChem. Retrieved from [Link]
-
Ethyl(hydroxyimino)cyanoacetate (Oxyma Pure). (n.d.). Carl ROTH. Retrieved from [Link]
-
1-Hydroxybenzotriazole hydrate. (n.d.). PubChem. Retrieved from [Link]
-
Epimerisation in Peptide Synthesis. (2022). MDPI. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
1-Hydroxybenzotriazole. (n.d.). PubChem. Retrieved from [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022, February 9). ACS Omega. Retrieved from [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). SpringerLink. Retrieved from [Link]
-
Timeline of introducing coupling reagents and additives in SPPS and relative structures. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Racemization in peptide synthesis | PPTX [slideshare.net]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
- 8. 1-Hydroxy-7-azabenzotriazole - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Hydroxybenzotriazole (HOBt) [commonorganicchemistry.com]
- 11. biosynth.com [biosynth.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Validation of HPLC Methods for the Analysis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
Introduction
In the realm of peptide synthesis, the purity and stability of coupling reagents are paramount to ensure the desired yield and stereochemical integrity of the final peptide product. Ethyl 2-cyano-2-(hydroxyimino)acetate, widely known by its trade name Oxyma, has emerged as a superior and safer alternative to traditional benzotriazole-based coupling additives like HOBt and HOAt.[1] Its efficacy in suppressing racemization and improving coupling efficiency is well-documented.[2] Consequently, the robust and accurate analytical determination of Oxyma's purity and stability is a critical aspect of quality control for both reagent manufacturers and pharmaceutical developers.
This comprehensive technical guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound. We will delve into a detailed, representative stability-indicating HPLC method, its validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and a comparative analysis with alternative analytical techniques.[3][4] This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical considerations for this vital reagent.
The Primacy of HPLC in a Regulated Environment
For the quantitative analysis of non-volatile and thermally labile compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed gold standard in the pharmaceutical industry.[5] Its high resolving power, sensitivity, and adaptability make it ideal for both purity assessment and the monitoring of degradation products. While specific, validated HPLC methods for Oxyma are not extensively published in peer-reviewed literature, a robust method can be established based on its physicochemical properties and general chromatographic principles.
Proposed Stability-Indicating RP-HPLC Method
The following method is a well-grounded starting point for the routine analysis and stability assessment of this compound. The selection of a C18 column is based on its versatility and wide applicability in reversed-phase chromatography. The mobile phase, a gradient of acetonitrile and water with a trifluoroacetic acid (TFA) modifier, is chosen to ensure good peak shape and resolution. The detection wavelength is set at 235 nm, which corresponds to a UV absorbance maximum for Oxyma.[6]
Table 1: Proposed RP-HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent separation for a wide range of polar and non-polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to suppress ionization and improve peak shape. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic modifier for elution of the analyte. |
| Gradient | 10-90% B over 15 minutes | Ensures elution of the main peak and any potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducibility of retention times. |
| Detection | UV at 235 nm | Corresponds to a UV absorbance maximum of this compound.[6] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Mobile Phase A | Ensures compatibility with the initial mobile phase conditions. |
Validation of the Proposed HPLC Method: An ICH Q2(R1) Approach
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical methods.[4] Below is a detailed protocol for validating the proposed HPLC method for this compound.
Experimental Workflow for HPLC Method Validation
Figure 1: Workflow for the validation of an HPLC method according to ICH Q2(R1) guidelines.
Detailed Validation Protocols
1. System Suitability:
-
Protocol: Prepare a standard solution of this compound. Inject the solution six times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.
2. Specificity (Forced Degradation Studies):
-
Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.
-
Protocol:
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
-
Acceptance Criteria: The method should be able to separate the main peak from all degradation product peaks with a resolution of ≥ 2. The peak purity of the analyte should be confirmed using a photodiode array (PDA) detector.
3. Linearity and Range:
-
Protocol: Prepare a series of at least five standard solutions of this compound at concentrations ranging from 50% to 150% of the nominal working concentration. Inject each standard in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
4. Accuracy (% Recovery):
-
Protocol: Prepare spiked samples by adding known amounts of this compound to a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates per level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
5. Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of a homogeneous batch on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be determined with acceptable accuracy and precision.
7. Robustness:
-
Protocol: Intentionally vary critical method parameters such as the flow rate (± 0.2 mL/min), column temperature (± 5 °C), and the percentage of organic solvent in the mobile phase (± 2%).
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor variations.
Table 2: Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Typical Acceptance Criteria |
| System Suitability | RSD ≤ 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates ≥ 2000 |
| Specificity | Resolution ≥ 2 between analyte and degradants, Peak purity pass |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 |
| Range | Typically 80-120% of the test concentration for assay |
| Accuracy | Mean recovery of 98.0-102.0% |
| Precision (RSD) | Repeatability ≤ 2.0%, Intermediate Precision ≤ 2.0% |
| LOD & LOQ | Signal-to-noise ratio of ~3:1 for LOD and ~10:1 for LOQ |
| Robustness | System suitability criteria met under varied conditions |
Comparative Analysis of Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can be employed for the analysis of this compound, each with its own advantages and limitations.
Table 3: Comparison of Analytical Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | High resolution for volatile impurities; suitable for residual solvent analysis.[7] | Requires derivatization for non-volatile compounds; thermal degradation risk. |
| Capillary Electrophoresis (CE) | Separation of ions in an electric field. | High efficiency for charged molecules; low sample and reagent consumption.[8] | Lower sensitivity compared to HPLC-UV; reproducibility can be challenging.[9] |
| Quantitative NMR (qNMR) | Proportionality of NMR signal intensity to the number of nuclei. | No need for a reference standard of the analyte; provides structural information. | Lower sensitivity than chromatographic methods; requires specialized equipment and expertise.[10] |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte. | Simple, rapid, and cost-effective for pure samples. | Lacks specificity; not suitable for complex mixtures or stability studies. |
Logical Framework for Method Selection
Figure 2: Decision tree for selecting an appropriate analytical method.
Conclusion
The validation of analytical methods is a cornerstone of modern pharmaceutical development and quality control. For a critical reagent such as this compound (Oxyma), a well-validated, stability-indicating HPLC method is essential for ensuring its quality, safety, and efficacy in peptide synthesis. This guide has provided a comprehensive framework for the development and validation of such a method, grounded in the principles of the ICH Q2(R1) guideline.
By adhering to a systematic validation protocol that encompasses specificity, linearity, accuracy, precision, and robustness, researchers and scientists can be confident in the reliability of their analytical data. While alternative techniques like GC, CE, and qNMR have their specific applications, RP-HPLC remains the most versatile and powerful tool for the comprehensive analysis of this compound. The implementation of a robustly validated HPLC method is not merely a regulatory requirement but a scientific imperative for ensuring the quality of this vital peptide coupling reagent.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
-
Analysis of Small Organic Acids by Capillary Electrophoresis. LCGC International. [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
-
Capillary electrophoresis for short-chain organic acids and inorganic anions in different samples. PubMed. [Link]
-
Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds. NIH. [Link]
-
Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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This compound. PubChem. [Link]
-
Plots of experimental absorbance values of ethyl... ResearchGate. [Link]
-
Capillary electrophoresis for the analysis of short-chain organic acids in coffee. SciSpace. [Link]
-
Use of Oxyma as pH modulatory agent to be used in the prevention of base-driven side reactions and its effect on 2-chlorotrityl chloride resin. Luxembourg Bio Technologies. [Link]
-
A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water. NIH. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
-
DEVELOPMENT AND THE VALIDATION OF HPLC METHOD. IJCRT.org. [Link]
-
Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. [Link]
-
Quantitative NMR Spectroscopy. [Link]
-
Development and Validation of the HPLC Method and Its Applications in Pharmaceuticals. MDPI. [Link]
-
Organic Syntheses Procedure. [Link]
-
Development and Validation of HPLC Methods for Analytical and Preparative Purposes. Semantic Scholar. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]
-
Separation of Ethyl 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]acrylate on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
The ¹H (a) and the ¹³C (b) NMR spectra of the purified 2-cyano-2-(hydroxyimino)acetic acid methylester. ResearchGate. [Link]
-
Ethyl 2‐Cyano‐2‐(hydroxyimino)acetate. Wiley Online Library. [Link]
-
13C n.m.r. examination of ethyl cyano(arylhydrazono)acetates. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
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- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Performance comparison of Oxyma with other oxime-based additives
An In-Depth Performance Comparison of Oxyma and Oxime-Based Additives in Modern Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) with alternative oxime-based additives and their derived coupling reagents used in peptide synthesis. We will delve into performance metrics, mechanistic principles, and practical, field-proven protocols to guide your selection of the optimal reagent strategy.
The Critical Role of Additives in Peptide Bond Formation
In contemporary peptide synthesis, particularly carbodiimide-mediated methods, the formation of the amide bond is not a simple one-step reaction. The process begins with the activation of a C-terminal carboxylic acid of an N-protected amino acid by a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC). This forms a highly reactive O-acylisourea intermediate.[1][2]
While extremely reactive, this intermediate is unstable and prone to deleterious side reactions, including:
-
Racemization: Loss of stereochemical integrity at the α-carbon, particularly for sensitive amino acids.
-
N-acylurea formation: An intramolecular rearrangement that yields a stable, unreactive byproduct, terminating the coupling.[3]
This is where coupling additives become indispensable. Their primary function is to intercept the O-acylisourea intermediate, converting it into a more stable, yet highly reactive, active ester. This ester then smoothly reacts with the N-terminal amine of the growing peptide chain to form the desired peptide bond with high fidelity. For decades, the standards for this role were 1-hydroxybenzotriazole (HOBt) and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt). However, significant safety concerns, primarily their explosive nature, spurred the development of superior alternatives.[3][4][5][6]
Mechanism: The Interception Pathway
The diagram below illustrates the pivotal role of an oxime additive like Oxyma in steering the reaction toward efficient peptide bond formation while minimizing side reactions.
Caption: Carbodiimide activation pathway with an Oxyma additive.
OxymaPure®: The New Gold Standard
OxymaPure (or simply Oxyma) has emerged as the leading alternative to benzotriazole-based additives.[6] Its chemical structure and acidity (pKa of 4.60, identical to HOBt) are central to its efficacy.[7] The electron-withdrawing cyano and ester groups enhance the acidity of the oxime, making it an excellent leaving group during the aminolysis step.[1][8]
Key Advantages of OxymaPure:
-
Superior Safety Profile: Unlike HOBt and HOAt, Oxyma is non-explosive and thermally stable, dramatically reducing laboratory hazards.[4][5] Calorimetry assays show a significantly lower risk of a thermal runaway event compared to HOBt.[5]
-
High Coupling Efficiency: In numerous studies, Oxyma has demonstrated coupling efficiency that is superior to HOBt and at least comparable, if not superior, to HOAt, especially in the synthesis of challenging or sterically hindered peptides.[1][3][7]
-
Exceptional Racemization Suppression: Oxyma is remarkably effective at preserving the stereochemical integrity of amino acids during activation and coupling.[1][4]
-
Green Chemistry Credential: Due to its enhanced safety and lower toxicity, Oxyma is considered a "greener" reagent, aligning with modern laboratory safety and sustainability standards.[4][9]
Performance Showdown: Oxyma vs. Other Oxime Derivatives
While OxymaPure is an outstanding all-purpose additive, research has yielded several other oxime derivatives with unique properties.
Oxyma-B: The Racemization Specialist
Oxyma-B, a derivative of violuric acid, has shown in some contexts to be even more effective than OxymaPure at suppressing racemization, particularly during the coupling of amino acids prone to epimerization like Ser, Cys, and His.[10][11][12] Its unique structure is thought to play a role in its enhanced performance.[8]
However, a critical consideration is that Oxyma-B can undergo an undesirable side reaction—a Beckmann rearrangement—during the coupling process, which can cap the growing peptide chain and reduce the final yield.[13]
K-Oxyma: Tackling Hindered Couplings
The potassium salt of Oxyma (K-Oxyma) has proven to be particularly advantageous when combined with the water-soluble carbodiimide EDC·HCl. This cocktail is exceptionally effective for the synthesis of sterically hindered peptides, such as those containing Aib (2-aminoisobutyric acid) residues.[14] In one study, the EDC·HCl/K-Oxyma combination yielded the Aib-enkephalin pentapeptide at double the purity compared to the standard DIC/Oxyma method.[14]
Quantitative Performance Data
The following tables summarize experimental data from literature, comparing the performance of Oxyma and its derivatives against traditional additives in challenging peptide syntheses.
Table 1: Racemization in Solution-Phase Synthesis of Z-Phg-Pro-NH₂
| Additive (with DIC) | Yield (%) | Racemization (% D/L) | Reference |
| HOBt | 81.9 | 9.3 | [15] |
| HOAt | 81.4 | 3.3 | [15] |
| OxymaPure | 89.9 | 1.0 | [15] |
| Oxyma-B | Not Reported | <1.0 (Implied Superiority) | [12] |
**Table 2: Purity in Solid-Phase Synthesis of Hindered Pentapeptide (H-Tyr-Aib-Aib-Phe-Leu-NH₂) **
| Coupling Reagents | Target Pentapeptide (%) | des-Aib Impurity (%) | Reference |
| DIC/HOBt | 8.4 | 83.1 | [15] |
| DIC/HOAt | 37.5 | 60.2 | [15] |
| DIC/OxymaPure | 42.8 | 50.4 | [15] |
| DIC/K-Oxyma | 71.0 | 6.7 | [15] |
| EDC·HCl/K-Oxyma | ~70 (Implied) | Not Reported | [14] |
COMU: The Third-Generation Uronium Salt
Building on the success of Oxyma, researchers developed standalone uronium-type coupling reagents that incorporate the Oxyma moiety. The most prominent of these is COMU .[1][16]
Caption: Structure of COMU.
COMU is not an additive but a primary coupling reagent that combines the activation step and the introduction of the leaving group into a single molecule. It offers several advantages:
-
High Reactivity: COMU's coupling efficiency is comparable to that of the potent benzotriazole-based reagent HATU.[3]
-
Enhanced Safety: It completely avoids the use of HOBt or HOAt, making it inherently safer and less allergenic than reagents like HBTU and HATU.[16][17]
-
Simplified Stoichiometry: COMU performs exceptionally well with just one equivalent of a tertiary base, whereas HBTU/HATU often require two.[17][18]
-
Green Chemistry Application: The byproducts of COMU are water-soluble and easily removed, making it an excellent choice for solution-phase synthesis and aqueous ("in-water") peptide coupling protocols.[9][16][17]
A notable limitation of COMU is its poor hydrolytic stability in DMF, the most common solvent for SPPS.[9][19] This can be a concern for its use in automated synthesizers where reagent solutions may be stored for extended periods.
Field-Proven Experimental Protocols
The protocols described below are designed to be self-validating systems. The inclusion of coupling monitoring and capping steps ensures that failures in coupling are identified and rectified, preserving the integrity of the synthesis.
General Workflow for Fmoc-Based SPPS
This diagram outlines the fundamental cyclic process of solid-phase peptide synthesis.
Caption: General workflow for Fmoc-based SPPS.
Protocol 1: Standard DIC/OxymaPure Coupling (Manual SPPS)
This protocol outlines a standard coupling cycle for adding one amino acid.
-
Resin Preparation: Start with the N-terminal Fmoc-deprotected peptide-resin. Swell the resin in N,N-dimethylformamide (DMF) for 15-20 minutes in a suitable reaction vessel.
-
Activation Solution Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in DMF.
-
Expertise Note: Using a slight excess of reagents drives the reaction to completion, which is critical in SPPS where purification is only performed at the end.
-
-
Coupling Initiation: Add the activation solution to the drained resin. Immediately add DIC (3-5 equivalents) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature. Coupling times are typically faster with Oxyma than with HOBt and can range from 30 to 60 minutes.[5]
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative test (e.g., the Kaiser test) to check for the presence of free primary amines.[20]
-
Trustworthiness Note: A negative Kaiser test (beads remain colorless or yellow) provides high confidence that the coupling reaction has gone to completion. A positive blue result indicates unreacted amines.
-
-
Recoupling/Capping: If the coupling is incomplete, drain the vessel and repeat steps 3-5. If it remains incomplete after a second attempt, proceed to the capping protocol.
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to remove all soluble reagents and byproducts before proceeding to the next Fmoc deprotection step.
Protocol 2: Capping Unreacted Amines
This step is crucial for preventing the formation of deletion sequences, which are notoriously difficult to separate from the target peptide during purification.
-
Preparation: Following an incomplete coupling reaction and washing, suspend the resin in fresh DMF.
-
Capping Solution: Prepare a solution of acetic anhydride (50 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (50 equivalents) in DMF.
-
Reaction: Add the capping solution to the resin and agitate at room temperature for 30 minutes. This acetylates any remaining free N-terminal amines, rendering them unreactive.[20]
-
Wash and Verify: Wash the resin thoroughly with DMF (3x) and DCM (3x). Perform a final Kaiser test to confirm the absence of free amines before proceeding.
Conclusion and Recommendations
The experimental evidence overwhelmingly supports the adoption of OxymaPure as a superior, safer, and more efficient coupling additive than HOBt for nearly all routine peptide synthesis applications.[5] Its robust performance in suppressing racemization and driving couplings to completion, combined with its excellent safety profile, makes it the modern workhorse additive for both manual and automated SPPS.
For specific and particularly demanding synthetic challenges, specialized oxime derivatives offer tangible benefits:
-
For sequences containing highly racemization-prone residues, Oxyma-B may offer a slight advantage, though the potential for a capping side reaction must be considered.[10][13]
-
For notoriously difficult or sterically hindered couplings, the EDC·HCl/K-Oxyma cocktail has demonstrated exceptional performance.[14]
-
When high-speed coupling and water-soluble byproducts are paramount (especially in solution-phase), the uronium salt COMU is an excellent choice, provided its stability in the chosen solvent is accounted for.[16][17]
Ultimately, the selection of an Oxyma-based additive or reagent should be a data-informed decision tailored to the specific peptide sequence, the scale of the synthesis, and the overarching goals of purity, yield, and laboratory safety.
References
- Oxyma as an additive in green solid-phase peptide synthesis. (2025). Google AI Search Result.
-
Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. (2018). ResearchGate. [Link]
-
Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. (2018). PubMed. [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022). ACS Omega. [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022). PMC - NIH. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2020). Organic Process Research & Development - ACS Publications. [Link]
-
Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. (2014). ResearchGate. [Link]
-
Oxyma-B, an excellent racemization suppressor for peptide synthesis. (2014). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. (2023). ACS Publications. [Link]
-
Novabiochem® Coupling reagents. (N.d.). Merck Millipore. [Link]
-
Coupling Reagents. (N.d.). Aapptec Peptides. [Link]
-
Peptide/Amide bond Synthesis – OxymaPure®. (N.d.). Luxembourg Bio Technologies. [Link]
-
OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. (2020). Request PDF - ResearchGate. [Link]
-
OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. (2020). Thieme Chemistry. [Link]
-
EDC·HCl and Potassium Salts of Oxyma and OxymaB as Superior Coupling Cocktails for Peptide Synthesis. (2015). Luxembourg Bio Technologies. [Link]
-
Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. (2022). PMC - NIH. [Link]
-
COMU: a third generation of uronium-type coupling reagents. (2009). PubMed. [Link]
-
COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents. (2025). Request PDF - ResearchGate. [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. (N.d.). AAPPTec. [Link]
-
Oxyma-B, an excellent racemization suppressor for peptide synthesis. (2014). PubMed. [Link]
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- 3. bachem.com [bachem.com]
- 4. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digital.csic.es [digital.csic.es]
- 10. researchgate.net [researchgate.net]
- 11. Oxyma-B, an excellent racemization suppressor for peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Oxyma-B, an excellent racemization suppressor for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. oxymapure.com [oxymapure.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
- 19. researchgate.net [researchgate.net]
- 20. peptide.com [peptide.com]
A Guide to the Definitive Structural Confirmation of Synthesized Ethyl 2-cyano-2-(hydroxyimino)acetate via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and drug development, the purity and structural integrity of reagents are paramount. Ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as Oxyma, has emerged as a critical coupling additive, prized for its ability to suppress racemization during peptide bond formation.[1] Its synthesis from ethyl cyanoacetate is a common procedure in many research and manufacturing settings.[1][2][3] However, the definitive confirmation of its molecular structure post-synthesis is a crucial step that underpins the reliability of subsequent applications.
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the unparalleled confirmatory power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the experimental protocols for acquiring and interpreting both ¹H and ¹³C NMR spectra, present supporting data, and contrast the insights gained from NMR with those from other common analytical methods such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS).
The Decisive Advantage of NMR for Structural Elucidation
While techniques like IR and MS provide valuable pieces of the structural puzzle, NMR spectroscopy offers a comprehensive and unambiguous picture of the molecular architecture.[4][5][6] IR spectroscopy can confirm the presence of key functional groups, and mass spectrometry can determine the molecular weight and fragmentation patterns. However, only NMR provides detailed information about the connectivity of atoms and the electronic environment of each nucleus, which is essential for definitive structural confirmation.[5][6]
For a molecule like this compound, with its multiple functional groups and potential for isomerism, the detailed information from both ¹H and ¹³C NMR is indispensable.
Experimental Workflow: From Synthesis to Structural Confirmation
The journey from starting materials to a structurally confirmed final product involves a systematic workflow. The following diagram illustrates the key stages:
Caption: Workflow for the synthesis and structural confirmation of this compound.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the nitrosation of ethyl cyanoacetate.[1][2][3]
Materials:
-
Ethyl cyanoacetate
-
Sodium nitrite
-
Acetic acid
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve sodium nitrite in water in a round-bottom flask.
-
In a separate beaker, dissolve ethyl cyanoacetate in acetic acid.
-
Cool the sodium nitrite solution in an ice bath with stirring.
-
Slowly add the ethyl cyanoacetate solution to the cooled sodium nitrite solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Acidify the mixture with 2N HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound as a white to pale yellow solid.[3]
NMR Sample Preparation and Data Acquisition
Materials:
-
Synthesized this compound
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Ensure the solid is completely dissolved. Gentle warming or vortexing may be applied if necessary.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
Interpreting the NMR Spectra: A Definitive Fingerprint
The molecular structure of this compound provides a unique set of signals in both ¹H and ¹³C NMR spectra. The following diagram illustrates the distinct chemical environments of the protons and carbons in the molecule.
Caption: Molecular structure of this compound with key nuclei for NMR analysis highlighted.
¹H NMR Spectral Data
The proton NMR spectrum provides crucial information on the number of different types of protons and their neighboring environments.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -OH | ~13.0 - 14.0 | Singlet (broad) | 1H | The acidic proton of the oxime functional group is highly deshielded and often appears as a broad singlet due to exchange with trace amounts of water.[7] |
| -CH₂- | ~4.32 | Quartet | 2H | These protons are adjacent to an oxygen atom, which deshields them. They are split into a quartet by the three neighboring protons of the methyl group (n+1 rule).[8] |
| -CH₃ | ~1.28 | Triplet | 3H | These protons are in a typical alkyl region and are split into a triplet by the two neighboring protons of the methylene group (n+1 rule).[8] |
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environments.
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester) | ~160 - 170 | The carbonyl carbon of an ester is highly deshielded and typically appears in this region.[9][10] |
| C=NOH (Oxime) | ~140 - 150 | The sp²-hybridized carbon of the oxime is deshielded due to the attached electronegative nitrogen and oxygen atoms. |
| C≡N (Nitrile) | ~110 - 120 | The carbon of the nitrile group typically resonates in this range.[9][11] |
| -CH₂- (Ethyl) | ~60 - 70 | This carbon is attached to an oxygen atom, causing a significant downfield shift.[12] |
| -CH₃ (Ethyl) | ~10 - 20 | The terminal methyl carbon of the ethyl group appears in the typical upfield aliphatic region.[12] |
Comparative Analysis with Other Techniques
| Technique | Information Provided for this compound | Limitations for Definitive Structural Confirmation |
| NMR Spectroscopy | - Confirms the presence of all functional groups through characteristic chemical shifts. - Establishes the connectivity of atoms through spin-spin coupling. - Provides the exact number of protons and carbons in different environments.[5] | - Requires a relatively larger sample size compared to mass spectrometry. - Can be less sensitive for detecting very low-level impurities. |
| IR Spectroscopy | - Confirms the presence of O-H (broad), C≡N, C=O, and C=N functional groups through their characteristic vibrational frequencies.[13] | - Does not provide information on the connectivity of the functional groups. - Cannot distinguish between isomers with the same functional groups. |
| Mass Spectrometry | - Determines the molecular weight of the compound, confirming the molecular formula (C₅H₆N₂O₃).[14] - Provides fragmentation patterns that can give clues about the structure. | - Does not provide direct information about the arrangement of atoms. - Isomers will often have the same molecular weight and similar fragmentation patterns. |
Conclusion
While IR spectroscopy and mass spectrometry are valuable tools for the initial characterization of synthesized this compound, they fall short of providing the definitive structural confirmation required for high-stakes applications in research and drug development. NMR spectroscopy, through the combined analysis of ¹H and ¹³C spectra, offers an unparalleled level of detail, unambiguously confirming the molecular structure and purity of the compound. The data and protocols presented in this guide provide a robust framework for researchers to confidently verify the integrity of this critical reagent, ensuring the reliability and reproducibility of their scientific endeavors.
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A Senior Application Scientist's Guide to Racemization Suppression: A Comparative Analysis of Oxyma and Benzotriazole-Based Additives
For professionals in peptide chemistry and drug development, maintaining stereochemical integrity is not merely a matter of purity; it is fundamental to biological activity and safety. Racemization, the loss of chiral purity at the α-carbon of an amino acid during peptide bond formation, represents a critical challenge that can yield diastereomeric impurities, complicating purification and compromising the final product's efficacy.[1][2] The selection of a coupling additive is a pivotal decision in mitigating this risk.
For decades, 1-hydroxybenzotriazole (HOBt) and its more acidic analogue, 1-hydroxy-7-azabenzotriazole (HOAt), were the industry standards. However, safety concerns regarding their potential explosive nature have catalyzed the adoption of safer, more efficient alternatives.[3][4][5] This guide provides an in-depth, objective comparison of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) against its benzotriazole predecessors, supported by mechanistic insights and quantitative experimental data, to empower researchers to make informed decisions in their synthetic strategies.
The Mechanism: How Coupling Additives Prevent Racemization
The primary pathway for racemization during carbodiimide-mediated peptide synthesis involves the formation of a highly reactive O-acylisourea intermediate.[6] This species is prone to intramolecular cyclization, forming a 5(4H)-oxazolone.[1][2] The α-proton of the oxazolone is highly acidic and can be readily abstracted, leading to a loss of stereochemical information.
The crucial role of a coupling additive (HOX) is to intercept the O-acylisourea intermediate before it can cyclize into the problematic oxazolone.[6] The additive rapidly forms a more stable, yet sufficiently reactive, active ester. This active ester is significantly less prone to oxazolone formation, creating a wider window for the desired aminolysis (the peptide bond-forming step) to occur, thus preserving the stereochemistry of the activated amino acid.[1]
Caption: Mechanism of racemization suppression by coupling additives.
The Contenders: A Head-to-Head Comparison
The effectiveness of a coupling additive is influenced by several factors, most notably its acidity (pKa) and structural features. A lower pKa generally leads to a more stable active ester, which in turn provides a better defense against racemization.[7]
| Feature | Oxyma | HOBt | HOAt |
| Full Name | This compound | 1-Hydroxybenzotriazole | 1-Hydroxy-7-azabenzotriazole |
| Structure | ![]() | ![]() | ![]() |
| pKa | 4.60[7][8] (in water)4.24[9] (in 95% ACN) | 4.60[7][8] (in water)5.65[9] (in 95% ACN) | 3.28[7][10] (in water) |
| Safety Profile | Non-explosive , considered a safe alternative.[3][4] | Potentially explosive when anhydrous, requiring careful handling.[4][5] | Potentially explosive , similar to HOBt.[4][10] |
| Key Feature | High efficiency and superior safety profile. | The classic, economical standard. | "Neighboring group effect" from the pyridine nitrogen enhances reactivity.[10][11] |
Note on pKa: While some studies report identical pKa values for Oxyma and HOBt in aqueous solutions, experimental evidence consistently demonstrates Oxyma's superior performance in suppressing racemization.[7][12] This indicates that factors beyond simple pKa, such as the electronic properties and stability of the resulting active ester, play a significant role.
Quantitative Data: The Experimental Verdict
The true measure of an additive's efficacy lies in its performance in challenging coupling reactions. Several model systems are used to quantify the degree of racemization, often by coupling a bulky, racemization-prone N-protected amino acid to a secondary amine like proline. The resulting diastereomers (LL and DL) are then quantified by HPLC.
The data below, compiled from multiple studies, clearly illustrates the performance hierarchy.
| Model Reaction | Coupling System | Desired Product Yield (%) | Racemized Product (DL%) | Key Takeaway | Source |
| Z-L-Phg-OH + H-L-Pro-NH₂ | DIC / Oxyma | 89.9 | 1.1 | Oxyma is ~8.5x more effective than HOBt at suppressing racemization in this model. | [7] |
| DIC / HOBt | 81.0 | 9.3 | [7] | ||
| Z-Phe-Val-OH + H-Pro-NH₂ | DIC / Oxyma | 90.0 | 3.8 | Oxyma performs significantly better than HOBt and approaches the efficacy of HOAt. | [12] |
| DIC / HOBt | 79.0 | 8.9 | [12] | ||
| DIC / HOAt | 86.0 | 2.1 | [12] | ||
| H-Gly-Cys-Phe-NH₂ (SPPS) | DIC / Oxyma | 91.0 | 0.1 | In this solid-phase synthesis, both Oxyma and HOAt are exceptionally effective. | [12] |
| DIC / HOBt | 84.0 | 0.2 | [12] | ||
| DIC / HOAt | 88.0 | 0.1 | [12] |
These results consistently show that Oxyma is a highly effective additive, significantly outperforming the traditional HOBt and often rivaling or even exceeding the performance of HOAt, all while offering a vastly superior safety profile.[7][12]
The Next Generation: Standalone Onium Salt Reagents
The evolution of coupling chemistry has led to the development of "standalone" reagents where the additive moiety is incorporated into an onium salt (aminium/uronium or phosphonium). This simplifies reaction setup and often enhances coupling efficiency.
-
COMU (Oxyma-based): This uronium salt incorporates the Oxyma active ester. COMU is noted for its high efficiency, excellent solubility, and the generation of water-soluble byproducts, which simplifies purification.[13][14] It is considered a safer and often more effective replacement for benzotriazole-based uronium reagents.[4][15]
-
HATU (HOAt-based): For a long time, HATU was the gold standard for difficult couplings due to the high reactivity imparted by the HOAt moiety.[4][11]
-
HBTU (HOBt-based): A classic and cost-effective uronium salt, but its performance in suppressing racemization is lower than that of HATU and COMU, consistent with the properties of its parent additive, HOBt.[11]
The development of COMU and other Oxyma-based phosphonium salts (e.g., PyOxim) provides researchers with powerful, efficient, and safer tools for even the most challenging peptide syntheses.[11][16]
Experimental Protocol: A Model for Assessing Racemization
To ensure self-validating and reproducible results, a standardized protocol is essential. The following method, based on the widely cited coupling of Z-L-Phg-OH to H-L-Pro-NH₂, provides a robust framework for comparing coupling additives.
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A Comparative Safety Review for Peptide Synthesis Additives: Oxyma vs. HOBt and HOAt
Introduction: The Critical Role and Hidden Risks of Coupling Additives
In the field of peptide synthesis, the efficient formation of the amide bond is paramount. Carbodiimides are powerful activators, but their use alone can lead to significant side reactions, most notably racemization of the chiral amino acid centers. To mitigate this, additives, or auxiliary nucleophiles, are employed. For decades, 1-hydroxybenzotriazole (HOBt) and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt), have been the gold standard, prized for their ability to suppress racemization and improve reaction kinetics.[1] However, the well-documented thermal instability and explosive nature of these benzotriazole-based reagents have cast a long shadow over their use, prompting a critical re-evaluation of laboratory safety protocols and a search for safer alternatives.[1][2][3]
This guide provides an in-depth comparative analysis of the safety profiles of HOBt, HOAt, and a leading alternative, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). We will move beyond simple data presentation to explore the chemical causality behind their differing safety characteristics, provide actionable experimental protocols for safety assessment, and offer evidence-based recommendations for researchers, scientists, and drug development professionals.
The Chemical Basis of Hazard: Benzotriazoles vs. Oximes
The fundamental difference in the safety profiles of these additives lies in their core chemical structures. HOBt and HOAt are built upon the benzotriazole ring system, a functional group known to be energetic.[1] This arrangement of nitrogen atoms is inherently unstable and prone to rapid, exothermic decomposition upon receiving sufficient energy, such as heat or mechanical shock. In contrast, Oxyma is an oxime derivative and lacks this energetic moiety, forming the basis of its significantly improved safety profile.[1][4][5]
Caption: Chemical structures of HOBt, HOAt, and Oxyma.
Comparative Safety Analysis
Thermal Stability and Explosive Risk
The most significant safety concern differentiating these compounds is their potential to explode. Anhydrous HOBt and HOAt are classified as explosive materials, and even the commonly used HOBt monohydrate has been reclassified as a desensitized explosive.[1][2][5] This is not merely a theoretical risk; these compounds can propagate a detonation when subjected to heat under confinement or mechanical stimuli.[2][3][6]
Calorimetry assays, such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC), provide quantitative data on thermal stability. These tests reveal that HOBt and HOAt undergo rapid, highly exothermic decomposition. In stark contrast, Oxyma decomposes in a much slower, more controlled manner and releases significantly less energy, suggesting a much lower risk of explosion.[7][8][9]
| Parameter | HOBt (hydrate) | HOAt | Oxyma | Reference |
| Chemical Class | Benzotriazole | Aza-benzotriazole | Oxime | [1][10] |
| Explosive Classification | Yes (Desensitized Explosive) | Yes (Explosive) | No | [1][2][5] |
| DSC Onset Temp. (°C) | ~170-190 | ~180-200 | ~130-140 | [11][12] |
| Decomposition Enthalpy (ΔH, kJ/mol) | ~234 | ~226 | ~125 | [12] |
| Decomposition Profile | Rapid, high pressure release | Rapid, high pressure release | Slow, controlled, low pressure | [9][12][13] |
| Impact/Friction Sensitivity | Sensitive | Sensitive | Low Sensitivity | [1][2][6] |
Note on Onset Temperature: While Oxyma has a lower onset decomposition temperature, the critical safety factor is the nature of the decomposition. The slow, controlled energy release from Oxyma is far less hazardous than the rapid, explosive decomposition of HOBt and HOAt, which generates high pressure almost instantaneously.[12][13]
Toxicity and Handling Hazards
While differing greatly in explosive risk, all peptide coupling agents, including Oxyma, HOBt, and HOAt, share a common toxicological hazard: they are potent immune sensitizers.[14] Repeated exposure through inhalation of dust or skin contact can lead to sensitization, resulting in severe allergic reactions such as dermatitis (rashes and lesions) and, in extreme cases, anaphylaxis (coughing, throat-closing).[15] This is believed to occur because these highly reactive molecules can covalently bind to and modify human proteins, triggering an immune response.[14]
A Unique Hazard for Oxyma: Hydrogen Cyanide (HCN) Generation A specific safety consideration for Oxyma has been identified: the potential for hydrogen cyanide (HCN) gas generation when it is mixed with carbodiimides like diisopropylcarbodiimide (DIC).[16][17] This reaction is dependent on solvent, temperature, and reagent ratios. While this presents a serious hazard, it is a manageable one. Studies have shown that using specific solvent systems (e.g., N-butyl propionate/ethyl acetate mixtures) and controlling reagent stoichiometry can minimize HCN formation while maintaining coupling efficiency.[16] This underscores the importance of consulting updated protocols and performing reactions in a well-ventilated fume hood.
Experimental Protocols for Safety Assessment & Handling
Protocol 1: Thermal Stability Assessment via DSC
This protocol provides a standardized method for evaluating the thermal hazard of a chemical reagent.
-
Objective: To determine the onset temperature and enthalpy of decomposition of a coupling reagent.[1]
-
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of the test compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the Differential Scanning Calorimetry (DSC) instrument.
-
Analysis: Under an inert nitrogen atmosphere, ramp the temperature from ambient (e.g., 25 °C) to a final temperature (e.g., 350 °C) at a constant heating rate of 10 °C/min.[1]
-
Data Collection: Record the differential heat flow to the sample relative to the reference as a function of temperature. An exothermic event will appear as a peak.
-
Interpretation:
-
Onset Temperature: Determined as the intersection of the pre-event baseline with the tangent of the exothermic peak's leading edge.[1] This indicates the temperature at which decomposition begins.
-
Enthalpy of Decomposition (ΔH): Calculated by integrating the area under the exothermic peak.[1] This quantifies the amount of energy released. A higher value indicates a more energetic decomposition.
-
-
Caption: Workflow for assessing the thermal hazards of a chemical reagent.
Protocol 2: Standard Operating Procedure (SOP) for Safe Handling
This SOP applies to all peptide coupling agents due to their sensitizing nature.
-
Engineering Controls: All weighing and handling of solid coupling agents MUST be performed in a dedicated, certified chemical fume hood equipped with a balance.[15] The area should be clean and equipped with a dedicated waste container for contaminated items.
-
Personal Protective Equipment (PPE): At all times, wear a lab coat, safety glasses or goggles, and disposable nitrile gloves.[15]
-
Weighing and Transport:
-
Transport the sealed stock bottle of the reagent to the fume hood.
-
Only open the bottle inside the fume hood.[15]
-
Weigh the desired amount of reagent and transfer it to a sealable secondary container (e.g., a vial with a screw cap).
-
Securely close the secondary container and the primary stock bottle before removing them from the fume hood.
-
-
Disposal: Dispose of all contaminated items (weigh paper, used gloves, cleaning wipes) into the dedicated waste container inside the fume hood. Do not place these items in general laboratory trash.
-
Spill Cleanup: Clean any spills on the balance or fume hood surface immediately. Place all contaminated cleaning materials in the dedicated waste container. Change gloves if they become contaminated.
Conclusion and Recommendations
However, the adoption of Oxyma is not without its own safety considerations. All coupling additives are potent sensitizers requiring meticulous handling to prevent exposure.[14] Furthermore, the potential for HCN generation from Oxyma/DIC mixtures necessitates careful adherence to validated, modern protocols and the mandatory use of a fume hood.[16]
As Senior Application Scientists, our recommendation is to adopt a risk-based safety approach:
-
Eliminate the highest risk: Phase out the routine use of HOBt and HOAt in favor of demonstrably non-explosive alternatives like Oxyma.[5][18]
-
Manage the new risk: Implement and strictly enforce SOPs for the safe handling of Oxyma, with specific attention to the prevention of HCN exposure.
-
Stay Informed: Continuously review the literature for the latest findings on coupling reagent safety and efficiency to ensure best practices.
By understanding the chemical causality behind these hazards and implementing robust, evidence-based safety protocols, the scientific community can continue to advance peptide synthesis while ensuring the highest level of protection for its researchers.
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Evaluating the Cost-Effectiveness of Oxyma in Large-Scale Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of large-scale peptide synthesis, the selection of coupling additives is a critical decision that profoundly impacts process efficiency, product purity, and ultimately, the economic viability of therapeutic peptide production. For decades, 1-hydroxybenzotriazole (HOBt) has been a staple, but its hazardous nature and performance limitations have paved the way for superior alternatives. This guide provides an in-depth, data-driven comparison of Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) against traditional and other modern coupling additives, with a focus on its cost-effectiveness in an industrial setting.
The Shifting Paradigm: Beyond HOBt
The reliance on HOBt has been increasingly challenged by significant safety concerns. Anhydrous HOBt is classified as a Class 1 explosive, and while its hydrated form is desensitized, it does not eliminate the risks and regulatory burdens associated with transport, storage, and handling of potentially explosive materials.[1] This inherent risk profile translates to increased operational costs related to specialized facilities, stringent safety protocols, and hazardous waste disposal.
Oxyma has emerged as a compelling alternative, offering a superior safety profile without compromising, and often enhancing, synthetic performance.[2][3] Its non-explosive nature fundamentally de-risks the manufacturing process, a paramount consideration for any large-scale operation.
Core Performance Metrics: A Head-to-Head Comparison
The cost-effectiveness of a coupling additive is not solely determined by its price per kilogram but is a function of its overall performance, which influences downstream processing costs and final product yield.
Coupling Efficiency and Yield
Oxyma consistently demonstrates impressive coupling efficiency, often comparable or superior to even the highly reactive HOAt, particularly in challenging peptide sequences.[4] Higher coupling efficiency translates directly to increased crude peptide yield, a primary driver of cost-effectiveness in large-scale synthesis where every percentage point in yield can represent significant value. In the synthesis of challenging peptides, the Oxyma/DIC combination has been shown to significantly improve the content of the desired peptide in the crude product mixture, making the synthesis more convenient and cost-effective.[5]
Racemization Suppression
A critical factor in the synthesis of chiral peptides is the suppression of racemization, which can lead to diastereomeric impurities that are often difficult and costly to remove. Oxyma exhibits a remarkable capacity to inhibit racemization, outperforming HOBt and proving at least comparable, and in some demanding models, superior to HOAt.[4] For instance, in the notoriously racemization-prone coupling of Z-Phg-OH to H-Pro-NH2, the use of Oxyma resulted in only 1.1% of the DL-diastereomer, compared to 9.3% with HOBt.[3] This drastic reduction in epimerization leads to higher crude purity, simplifying purification and reducing the associated costs of solvents, stationary phases, and labor.
Data Presentation: Performance Comparison
| Additive | Coupling Efficiency | Racemization Suppression | Safety Profile |
| Oxyma | High to Very High[4] | Excellent[3][4] | Non-explosive |
| HOBt | Good | Moderate[3] | Potentially Explosive[1] |
| HOAt | Very High | Excellent[4] | Potentially Explosive |
| COMU | Very High | Excellent | Non-explosive |
The Economic Equation: Unpacking the Cost-Effectiveness of Oxyma
A holistic evaluation of cost-effectiveness extends beyond the initial procurement price of the reagent to encompass the entire manufacturing workflow.
Reagent Cost
While the market price of chemical reagents fluctuates, Oxyma is generally positioned as a more economical option compared to advanced, proprietary coupling reagents. The table below provides an illustrative price comparison based on currently available data.
| Reagent | Price per kg (approximate) |
| Oxyma Pure | ~$255 - $709[1][6] |
| HOBt (hydrate) | Varies, often with hazardous shipping fees |
| COMU | Higher than Oxyma |
Prices are subject to change based on supplier and quantity.
Process-Related Savings
The true economic advantage of Oxyma becomes apparent when considering its impact on the overall process:
-
Reduced Purification Costs: Higher crude peptide purity due to superior coupling efficiency and racemization suppression directly translates to less complex and costly purification steps. This reduces the consumption of expensive chromatography solvents and resins, decreases the number of purification cycles, and shortens processing times.
-
Lower Hazardous Material Handling and Disposal Costs: The non-explosive nature of Oxyma eliminates the significant costs associated with the specialized handling, storage, and disposal of potentially explosive materials like HOBt.
-
Enhanced Process Robustness and Safety: A safer process reduces the risk of accidents and associated downtime, leading to a more robust and reliable manufacturing workflow.
-
"Green Chemistry" Alignment: Oxyma is compatible with greener solvents, which can reduce the environmental impact and costs associated with traditional, more hazardous solvents.[7] The use of Oxyma aligns with the principles of green chemistry by minimizing waste and enhancing efficiency.[8]
Mechanistic Insights and Workflow Integration
The effectiveness of coupling additives lies in their ability to convert the initially formed, highly reactive O-acylisourea intermediate into a more stable but still highly reactive active ester, thereby preventing side reactions and racemization.
Diagram: Carbodiimide-Mediated Coupling with Oxyma
Caption: Mechanism of Oxyma in carbodiimide-mediated peptide coupling.
Experimental Protocols for Large-Scale Synthesis
The following protocol provides a generalized framework for the application of Oxyma in automated, large-scale solid-phase peptide synthesis (SPPS).
Reagent Preparation
-
Amino Acid Solutions: Prepare solutions of protected amino acids in a suitable solvent (e.g., DMF, NMP) at the desired concentration (typically 0.2-0.5 M).
-
Activator Solution: Prepare a solution of the carbodiimide (e.g., DIC) in the chosen solvent.
-
Additive Solution: Prepare a solution of Oxyma in the same solvent at a concentration equimolar to the amino acid. For automated synthesis, the stability of a 12% w/w Oxyma solution in DMF for up to 24 months at 25°C is a significant advantage.
Automated SPPS Cycle with Oxyma
Diagram: Automated SPPS Cycle
Caption: A typical automated solid-phase peptide synthesis (SPPS) cycle.
Coupling Protocol
-
Resin Swelling: Swell the resin in the reaction vessel with a suitable solvent.
-
Deprotection: Treat the resin with the deprotection solution to remove the N-terminal protecting group (e.g., Fmoc).
-
Washing: Thoroughly wash the resin to remove excess deprotection reagent and byproducts.
-
Coupling:
-
For in-situ activation, deliver the amino acid solution and the Oxyma solution to the reaction vessel, followed by the addition of the carbodiimide solution.
-
For pre-activation, mix the amino acid, Oxyma, and carbodiimide solutions for a short period (e.g., 1-5 minutes) before adding to the reaction vessel.
-
-
Reaction Monitoring: Monitor the completion of the coupling reaction using a suitable method (e.g., Kaiser test).
-
Washing: Wash the resin to remove excess reagents and byproducts.
-
Repeat: Repeat the cycle for the next amino acid in the sequence.
Conclusion: A Clear Case for Oxyma in Large-Scale Synthesis
The transition from HOBt to Oxyma in large-scale peptide synthesis is not merely a substitution but a strategic upgrade that enhances safety, improves process efficiency, and ultimately drives down manufacturing costs. The compelling data on Oxyma's superior performance in coupling efficiency and racemization suppression, combined with its non-explosive nature, presents a clear and logical case for its adoption. For researchers, scientists, and drug development professionals focused on the scalable and economical production of high-quality peptides, Oxyma represents a modern, reliable, and cost-effective solution that addresses the key challenges of industrial peptide manufacturing.
References
- Benchchem. (n.d.). OxymaPure vs. HOBt Hydrate: A Data-Driven Comparison of Peptide Coupling Additives.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry-A European Journal, 15(37), 9394-9403.
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- Syngenesis Chemscience Private Limited. (n.d.). cyano-2-(hydroxyimino)
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- ResearchGate. (2009).
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Oxyma Quantification
Authored for Researchers, Scientists, and Drug Development Professionals
In modern peptide synthesis, the purity and concentration of coupling agents are paramount for ensuring reaction efficiency, minimizing side reactions like racemization, and guaranteeing the final purity of the active pharmaceutical ingredient (API).[1][2] Oxyma (Ethyl cyano(hydroxyimino)acetate) has emerged as a superior, non-explosive alternative to traditional benzotriazole-based additives like HOBt.[3] Its performance, however, is directly tied to its quality. Therefore, robust and reliable analytical methods for its quantification are not just a matter of quality control; they are a cornerstone of process control and drug safety.
This guide provides an in-depth comparison of the principal analytical techniques for Oxyma quantification. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and present a framework for cross-validation, ensuring the trustworthiness and interchangeability of results between different analytical platforms. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
The Analytical Imperative: Why Accurate Oxyma Quantification Matters
The precise amount of Oxyma in a reaction mixture is critical. An excess or deficit can lead to incomplete coupling, increased epimerization, or the formation of undesirable side products.[1][7] Furthermore, as a raw material, its purity must be unequivocally verified before use in a GMP environment. Given that Oxyma is often used in solution (e.g., dissolved in Dimethylformamide, DMF), its stability in that state is also a key parameter to monitor, as degradation would alter the effective concentration.[8] This necessitates analytical methods that are not only accurate and precise but also stability-indicating.
Primary Analytical Techniques: A Head-to-Head Comparison
The most common and practical methods for Oxyma quantification are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. For primary characterization and as an orthogonal method, Quantitative Nuclear Magnetic Resonance (qNMR) offers unique advantages.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis, offering high selectivity and sensitivity.[9][10] For a molecule like Oxyma, a reversed-phase method is ideal.
-
Principle of the Method: The technique separates components of a mixture based on their differential partitioning between a stationary phase (typically a C18 silica column) and a liquid mobile phase. Oxyma is retained on the nonpolar stationary phase and eluted by a polar mobile phase. A UV detector measures the absorbance of Oxyma as it elutes, and the resulting peak area is directly proportional to its concentration.
-
Causality in Method Design:
-
Column Choice: A C18 column is selected for its hydrophobic stationary phase, which provides effective retention for moderately polar organic molecules like Oxyma.
-
Mobile Phase: A gradient of acetonitrile (a common organic modifier) and water is used to elute Oxyma from the column. The inclusion of a small amount of an acid, like trifluoroacetic acid (TFA), is crucial. It protonates residual silanol groups on the silica support, preventing peak tailing and ensuring a sharp, symmetrical peak shape for better integration and quantification.
-
Detection Wavelength: The UV detector is set to a wavelength where Oxyma exhibits significant absorbance, ensuring high sensitivity. A wavelength around 220 nm is often effective for detecting the electronic transitions within the molecule.[1]
-
UV-Vis Spectrophotometry
This technique is a rapid and simple method for quantifying a substance in solution, provided no other components in the sample absorb light at the chosen wavelength.
-
Principle of the Method: Based on the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of an Oxyma solution at its wavelength of maximum absorbance (λmax), its concentration can be determined from a pre-established calibration curve.
-
Causality in Method Design:
-
Solvent Selection: The solvent (e.g., methanol or acetonitrile) must dissolve Oxyma completely and be transparent (i.e., have negligible absorbance) in the UV region where Oxyma absorbs.
-
Wavelength (λmax) Determination: Scanning a solution of Oxyma across a range of UV wavelengths (e.g., 200-400 nm) reveals the λmax.[11] Measuring at this wavelength provides the highest sensitivity and minimizes deviations from the Beer-Lambert law.[12]
-
Quantitative NMR (qNMR)
qNMR is a powerful primary method that can determine purity and concentration without the need for a specific reference standard of the same compound.[13][14][15] Instead, a certified internal standard of a different, structurally unrelated compound is used.
-
Principle of the Method: The integral (area) of an NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H NMR) giving rise to that signal.[16] By comparing the integral of a known, non-overlapping proton signal from Oxyma to the integral of a known signal from a certified internal standard of known concentration, the concentration of Oxyma can be calculated directly.[17]
-
Causality in Method Design:
-
Internal Standard Selection: The internal standard must be stable, of high purity, soluble in the same deuterated solvent as Oxyma, and have at least one proton signal that is well-resolved from any Oxyma signals. Maleic acid or dimethyl sulfone are common choices.
-
Solvent: A deuterated solvent (e.g., DMSO-d6 or DMF-d7) is used to avoid large solvent signals in the ¹H NMR spectrum.[18]
-
Acquisition Parameters: To ensure accurate integration, parameters like the relaxation delay (D1) must be sufficiently long (typically 5 times the longest T1 relaxation time of the protons being integrated) to allow for full relaxation of the nuclei between scans.
-
Cross-Validation: Establishing Trust and Comparability
The objective of cross-validation is to demonstrate that different analytical procedures are suitable for their intended purpose and produce comparable results.[19][20] This is crucial when, for example, a rapid UV-Vis method is used for in-process control while a more detailed HPLC method is used for final release testing.
Experimental Workflow for Cross-Validation
The following diagram outlines a robust workflow for cross-validating HPLC and UV-Vis methods for Oxyma quantification.
Caption: Cross-validation workflow for Oxyma quantification methods.
Detailed Experimental Protocols
The following protocols are provided as robust starting points. Method optimization and full validation according to ICH Q2(R1) guidelines are required.[21][22]
Protocol 1: HPLC-UV Quantification of Oxyma
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient might be 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation:
-
Accurately weigh and dissolve Oxyma reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to prepare a 1.0 mg/mL stock solution.
-
Perform serial dilutions to create a minimum of five calibration standards covering the expected concentration range (e.g., 0.01 to 0.5 mg/mL).
-
-
Sample Analysis: Dilute the test sample to fall within the calibration range. Inject standards and samples.
-
Quantification: Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the test sample from the curve.
Protocol 2: UV-Vis Spectrophotometry Quantification of Oxyma
-
Instrumentation: Calibrated UV-Vis Spectrophotometer.
-
Solvent: Acetonitrile or Methanol.
-
Wavelength Scan: Scan a mid-range concentration standard from 400 nm to 200 nm to determine the λmax.
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of Oxyma reference standard in the chosen solvent.
-
Serially dilute to create at least five calibration standards whose absorbance values range from approximately 0.1 to 1.0 AU.
-
-
Sample Analysis: Dilute the test sample to ensure its absorbance falls within the calibration range (ideally < 1.0 AU).[23]
-
Measurement: Measure the absorbance of the blank (solvent), standards, and samples at the determined λmax.
-
Quantification: Plot absorbance vs. concentration for the standards to create a calibration curve. Calculate the sample concentration using the linear regression equation.
Comparative Data Summary
The choice of method depends on the specific application. The following table summarizes the expected performance characteristics based on ICH validation parameters.[24][25]
| Validation Parameter | HPLC-UV | UV-Vis Spectrophotometry | qNMR | Rationale & Insights |
| Specificity / Selectivity | High | Low to Moderate | High | HPLC separates Oxyma from impurities, making it highly specific.[6] UV-Vis is susceptible to interference from any other substance that absorbs at the same wavelength. qNMR is highly specific due to the unique chemical shifts of protons. |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 | All methods are capable of excellent linearity over a defined range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 99.0 - 101.0% | Accuracy is typically assessed by spiking a known amount of analyte into a placebo matrix. qNMR is considered a primary ratio method and can be exceptionally accurate.[26] |
| Precision (%RSD) | < 2.0% | < 2.0% | < 1.5% | Precision reflects the closeness of repeated measurements. Both HPLC and UV-Vis should easily achieve <2% RSD for repeatability and intermediate precision.[22] |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Moderate (µg/mL range) | High (mg/mL range) | HPLC is significantly more sensitive than UV-Vis, making it suitable for impurity analysis. qNMR is the least sensitive and requires a larger amount of material.[6] |
| Robustness | High | Moderate | High | HPLC methods are generally robust to small variations in mobile phase composition, flow rate, etc. UV-Vis results can be affected by pH and solvent changes.[22] |
| Throughput | Moderate | High | Low | UV-Vis is the fastest method for routine checks. HPLC is automated but has longer run times. qNMR requires significant setup and acquisition time. |
Conclusion and Recommendations
For the accurate and reliable quantification of Oxyma, a multi-tiered analytical approach is recommended, grounded in the principle of cross-validation.
-
HPLC-UV stands as the definitive reference method. Its high specificity makes it ideal for release testing, stability studies, and the quantification of Oxyma in complex mixtures where impurities may be present.[27]
-
UV-Vis Spectrophotometry is an excellent choice for rapid, high-throughput applications such as raw material identification (as a limit test) or in-process monitoring where the sample matrix is simple and well-characterized. Its validity for these applications must be established by cross-validation against the reference HPLC method.
-
Quantitative NMR (qNMR) serves as a powerful orthogonal method. It is invaluable for the primary certification of reference standards and for investigating out-of-specification results from chromatographic methods, as it provides quantification based on a fundamentally different physical principle.[28][29][30]
By implementing a robust cross-validation strategy, laboratories can ensure data integrity and consistency across different analytical platforms. This approach not only satisfies regulatory expectations for method validation but also builds a deeper, more reliable understanding of the critical quality attributes of Oxyma, ultimately contributing to a more controlled and reproducible peptide synthesis process.
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [Online]. Available: [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Online]. Published September 17, 2021. Available: [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Online]. Available: [Link]
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Cem-bion. Stability – OxymaPure®. [Online]. Available: [Link]
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Mestrelab Resources. What is qNMR and why is it important?. [Online]. Available: [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Online]. Published November 2005. Available: [Link]
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University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Online]. Available: [Link]
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Online]. Published November 2005. Available: [Link]
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JEOL Ltd. Using Quantitative NMR | Applications Notes. [Online]. Available: [Link]
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European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Online]. Published June 1995. Available: [Link]
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Collins, L. Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. [Online]. Published July 2013. Available: [Link]
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Organic Syntheses Procedure. 3 - Organic Syntheses Procedure. [Online]. Available: [Link]
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The Royal Society of Chemistry. Supporting Information. [Online]. Available: [Link]
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ResearchGate. Fig. 5: Plots of experimental absorbance values of ethyl... [Online]. Available: [Link]
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Subirós-Funosas, L., et al. (2015). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Molecules, 20(9), 15887-15900. Available: [Link]
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ResearchGate. Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. [Online]. Available: [Link]
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ResearchGate. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Online]. Published February 26, 2025. Available: [Link]
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International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Online]. Published February 24, 2025. Available: [Link]
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National Institutes of Health. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Online]. Published November 7, 2014. Available: [Link]
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Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available: [Link]
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Zhang, J., Lin, L., & Zhang, B. (2009). Rapid Determination of Ethyl Acetate Content via UV-Vis Spectroscopy. Journal of South China University of Technology (Natural Science Edition), 37(12), 64-69. Available: [Link]
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Semantic Scholar. Determination of standard sample purity using the high-precision 1H-NMR process. [Online]. Available: [Link]
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ResearchGate. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. [Online]. Published August 10, 2025. Available: [Link]
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DOI. Development and validation of UV–Vis spectrophotometry-colorimetric method for the specific quantification of rivastigmine tartrate from separable effervescent microneedles. [Online]. Available: [Link]
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ChemAdder. The NMR-Purity and the new dimensions and standards of purity. [Online]. Published September 10, 2025. Available: [Link]
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Australian Pesticides and Veterinary Medicines Authority. Validation of analytical methods for active constituents and agricultural products. [Online]. Published July 1, 2014. Available: [Link]
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Chemical Methodologies. Quantification of a Neuroprotective Agent Edaravone by Stability Indicating TLC Method and UV–Visible Spectroscopic Method in Bulk. [Online]. Published October 19, 2018. Available: [Link]
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CordenPharma. Peptide/Amide bond Synthesis – OxymaPure®. [Online]. Available: [Link]
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National Institutes of Health. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Online]. Published September 5, 2014. Available: [Link]
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YouTube. UV-Vis Tutorial | Part 2: Performing a Quantitative Measurement. [Online]. Published February 8, 2017. Available: [Link]
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Case studies comparing the use of Oxyma and HOAt in complex peptide synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the choice of coupling additive is a critical decision that profoundly impacts the success of a campaign. This is particularly true when navigating the challenges of complex sequences—those long, aggregation-prone, or sterically hindered peptides where every percentage point of yield and purity is hard-won.
For decades, 1-hydroxy-7-azabenzotriazole (HOAt) has been a trusted workhorse, renowned for its ability to accelerate coupling and suppress racemization. However, the emergence of ethyl 2-cyano-2-(hydroxyimino)acetate, known as Oxyma, has provided a compelling alternative that often matches or exceeds the performance of HOAt, while offering a significantly improved safety profile.
This guide provides an in-depth, objective comparison of Oxyma and HOAt. We will move beyond catalogue descriptions to explore the mechanistic underpinnings, present comparative experimental data from challenging case studies, and offer a practical framework for selecting the optimal additive for your specific synthetic challenge.
The Mechanistic Battlefield: How Coupling Additives Work
To appreciate the differences between Oxyma and HOAt, one must first understand their fundamental role. In carbodiimide-mediated coupling (e.g., using DIC or EDC), the carboxyl group of an amino acid is activated to form a highly reactive O-acylisourea intermediate. This intermediate is a double-edged sword; while reactive, it is unstable and prone to two destructive side reactions:
-
Racemization: The intermediate can cyclize to form a 5(4H)-oxazolone, which can easily tautomerize, scrambling the stereochemistry of the chiral center.[1]
-
N-acylurea Formation: An intramolecular rearrangement of the O-acylisourea can occur, forming an inactive N-acylurea byproduct and terminating the coupling reaction.[2][3]
Coupling additives are acidic nucleophiles introduced to outcompete these side reactions. They intercept the O-acylisourea to form a new active ester that is more stable but still sufficiently reactive for aminolysis (the desired peptide bond formation). The efficacy of this process is the primary determinant of a successful coupling.
}
Figure 1: Role of additives in directing the reaction pathway.
The key difference between HOAt and Oxyma lies in their core chemical structures. HOAt is a benzotriazole, while Oxyma is an oxime derivative. This structural variance influences their acidity, reactivity, and, critically, their safety profiles. HOAt and other benzotriazoles are known to have explosive properties, particularly in their anhydrous state, which necessitates careful handling and restricts their availability.[4] Oxyma, lacking this energetic benzotriazole moiety, is not considered explosive and offers superior thermal stability, making it an inherently safer alternative.[5][6]
Head-to-Head Performance: Data-Driven Comparisons
The ultimate measure of an additive is its performance in practice. Here, we synthesize data from several studies to compare Oxyma and HOAt across key metrics.
Racemization Suppression
The preservation of stereochemical integrity is paramount. Even small percentages of the D-isomer can compromise the biological activity and safety of a therapeutic peptide. The data below shows that Oxyma is highly effective at minimizing racemization, often performing on par with or better than HOAt.
| Peptide Synthesis Model | Additive/Reagent | D/L Isomer (%) | Source(s) |
| Z-Phg-Pro-NH₂ (Solution Phase) | HOAt/DIC | 3.3% | [7] |
| Oxyma/DIC | 1.0% | [7] | |
| H-Gly-His-Phe-NH₂ (Solid Phase, Fmoc-His(Trt)-OH) | HOAt/DIC | 1.9% | [7] |
| Oxyma/DIC | 3.0% | [7] | |
| Oxyma-B/DIC* | 1.0% | [7] | |
| H-Gly-Cys-Phe-NH₂ (Solid Phase, Fmoc-Cys(Trt)-OH) | HOAt/DIC | 0.1% | [7] |
| Oxyma/DIC | 0.1% | [7] |
Note: Oxyma-B is a derivative of Oxyma.
Expertise & Experience: The synthesis of Z-Phg-Pro-NH₂ is a classic and demanding test for racemization.[8] Oxyma's superior performance in this model, showing a more than three-fold reduction in the D-isomer compared to HOAt, is a strong indicator of its ability to form a stable active ester that resists oxazolone formation.[7] While HOAt performed slightly better in the specific case of the histidine coupling shown, both additives demonstrate excellent suppression for the highly sensitive cysteine residue.[7]
Coupling Efficiency in Difficult Sequences
Complex peptides, especially those containing sterically hindered residues like α-aminoisobutyric acid (Aib), are a rigorous test of a coupling reagent's efficiency. Incomplete coupling leads to deletion sequences that are often difficult to separate from the target peptide.
| Peptide Synthesis Model | Additive/Reagent | Target Pentapeptide (%) | des-Aib Deletion (%) | Source(s) |
| H-Tyr-Aib-Aib-Phe-Leu-NH₂ (Solid Phase) | DIC/HOBt | 8.4% | 83.1% | [7][9] |
| DIC/HOAt | 37.5% | 60.2% | [7][9] | |
| DIC/Oxyma | 42.8% | 50.4% | [7][9] | |
| DIC/K-Oxyma* | 71.0% | 6.7% | [7] |
Note: K-Oxyma is the potassium salt of Oxyma.
Expertise & Experience: The data clearly shows that for the sterically demanding coupling of the Aib residue, the Oxyma/DIC combination outperformed the HOAt/DIC system, yielding a higher percentage of the desired pentapeptide and a lower percentage of the major deletion byproduct.[7][9] This indicates that the Oxyma active ester provides a favorable balance of reactivity and stability to overcome the steric hindrance presented by Aib, a challenge where standard HOBt-based methods fail dramatically.
Case Study: Synthesis of a Sterically Hindered Peptide
Challenge: Synthesizing the pentapeptide H-Tyr-Aib-Aib-Phe-Leu-NH₂, which contains two consecutive, sterically bulky Aib residues. This sequence is known to be challenging due to the difficulty of coupling to the Aib residue.
Objective: To compare the efficiency of HOAt and Oxyma as additives in a standard solid-phase peptide synthesis (SPPS) protocol.
Experimental Protocol (Generalized)
This protocol represents a self-validating system for comparing coupling efficiency. By keeping all parameters except the additive constant, any difference in outcome can be confidently attributed to the additive's performance.
}
Figure 2: Generalized workflow for a single SPPS cycle.
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Coupling Step (The Variable):
-
Prepare the coupling solution: Dissolve the Fmoc-protected amino acid (e.g., Fmoc-Aib-OH), the coupling additive (Oxyma or HOAt ), and the carbodiimide (DIC) in DMF. A typical ratio is 3-4 equivalents of each reagent relative to the resin loading.
-
Add the coupling solution to the washed resin.
-
Allow the reaction to proceed with agitation for a defined period (e.g., 1-2 hours).
-
-
Washing: Wash the resin with DMF to remove excess reagents and soluble byproducts.
-
Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to cleave the peptide from the solid support and remove side-chain protecting groups.
-
Analysis: Precipitate the crude peptide in cold ether, lyophilize, and analyze the purity and identity using RP-HPLC and Mass Spectrometry.
Results and Trustworthiness: As shown in the table above, the synthesis using Oxyma resulted in a higher yield of the target peptide (42.8%) compared to HOAt (37.5%).[7][9] The self-validating nature of this comparison—where only the additive is changed—provides high confidence that Oxyma is more effective at mediating this sterically hindered coupling.
Practical Recommendations: A Decision-Making Framework
The choice between Oxyma and HOAt is not always binary; it depends on the specific context of the synthesis. The following framework can guide your decision.
}
Figure 3: Decision framework for additive selection.
Summary of Key Attributes:
| Feature | Oxyma | HOAt |
| Efficacy | Comparable or superior to HOAt, especially in demanding syntheses.[2][6] | High efficiency, long considered a benchmark.[9] |
| Racemization Suppression | Excellent, often comparable or superior to HOAt.[6][9] | Excellent, well-established suppressor of racemization.[9] |
| Safety Profile | Non-explosive , offering a significant safety advantage.[4][5] | Benzotriazole-based, with potential explosive properties .[4] |
| Cost-Effectiveness | Generally considered a more economical option.[9] | Can be more expensive than Oxyma.[9] |
Conclusion
While HOAt remains an effective coupling additive, the experimental evidence strongly supports Oxyma as a superior or, at minimum, an equivalent alternative for the synthesis of complex peptides. Its ability to deliver high coupling efficiency and excellent racemization suppression in challenging sequences, combined with its crucial non-explosive nature, makes it a modern, reliable, and safer choice.[6][9] For laboratories prioritizing safety, scalability, and performance, Oxyma represents the state-of-the-art in coupling additives for carbodiimide-mediated peptide synthesis.
References
- Boc-Oxyma: A Safer Alternative to HOBt and HO
- Oxyma vs. HOAt: A Comprehensive Comparison of Peptide Coupling Efficiency. BenchChem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Navigating the Nuances of Peptide Coupling: A Comparative Guide to Boc-Oxyma and HOBt/HBTU for Racemiz
- A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water.
- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
- Application Note: Oxyma-Based Coupling Reagents for Difficult Peptide Sequences. BenchChem.
- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
- Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Peptide/Amide bond Synthesis – OxymaPure®. Luxembourg Bio Technologies Ltd.
- Preparation of Z-L-Phg-Val-OMe using Oxyma Pure/EDC·HCl. Organic Syntheses Procedure.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. orgsyn.org [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
Ethyl 2-cyano-2-(hydroxyimino)acetate, widely known in drug development and peptide synthesis as Oxyma, is a highly effective coupling additive.[1] While it serves as a safer, non-explosive alternative to reagents like HOBt, its chemical structure—specifically the cyano (-CN) group—necessitates rigorous and informed disposal procedures.[1][2] This guide provides a direct, procedural framework for researchers and laboratory professionals to manage Oxyma waste safely, ensuring personnel safety and environmental compliance. Our approach is grounded in established safety protocols and regulatory standards, moving beyond a simple checklist to explain the critical reasoning behind each step.
Part 1: Core Hazard Profile & Risk Mitigation
Understanding the hazards of a chemical is the foundation of its safe handling and disposal. The primary risks associated with this compound stem from its toxicity and its potential to release highly toxic gas under specific conditions.
Hazard Classification
The Globally Harmonized System (GHS) provides a clear summary of the risks associated with Oxyma.
| Hazard Class | Category | Hazard Statement | Citations |
| Acute Toxicity, Oral | Category 3-4 | Toxic or harmful if swallowed. | [3][4][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [3][4][5] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | [3][4][5] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. | [3][4] |
The most critical, yet often unlisted, hazard is its classification as a cyanide-containing compound. Contact with acids liberates highly toxic and flammable hydrogen cyanide (HCN) gas. [6][7] This reaction is rapid and can create a life-threatening inhalation hazard. Therefore, all disposal procedures are designed around the primary directive of preventing acidification.
Required Personal Protective Equipment (PPE)
Given the identified hazards, the following PPE is mandatory when handling Oxyma or its waste products.
| Protection Type | Specification | Rationale & Citation |
| Eye Protection | Safety goggles with side-shields or a face shield. | Protects against splashes and airborne particles causing serious eye irritation.[3][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can cause irritation and potential absorption.[3][4] |
| Body Protection | Impervious laboratory coat. | Protects against contamination of personal clothing.[3][6] |
| Respiratory | Use only in a certified chemical fume hood. | Ensures adequate ventilation and prevents inhalation of dust or vapors.[4][6][9] |
An accessible and tested safety shower and eyewash station are essential engineering controls in any laboratory where Oxyma is handled.[3][8]
Part 2: Waste Segregation & Containerization: The First Line of Defense
Proper segregation is the most critical step in managing Oxyma waste. Cross-contamination with incompatible waste streams, particularly acidic waste, is the most probable cause of a safety incident.
The Cardinal Rule of Cyanide Waste
All personnel must understand and adhere to this principle: Cyanide-containing wastes must be stored in dedicated, clearly labeled containers and physically segregated from all other waste streams, especially acids. [7][9]
Waste Container Setup Protocol
-
Select an Appropriate Container: Use a chemically compatible container, preferably plastic, with a secure, screw-top lid. The container must be in good condition, free of cracks or deterioration.[10][11]
-
Apply a Hazardous Waste Label: Affix your institution's hazardous waste tag or label.
-
Clearly Identify Contents: At a minimum, write the full chemical name: "this compound Waste."
-
Add Explicit Warnings: Crucially, add the phrases "CYANIDE WASTE" and "NO ACIDS" in large, clear letters on the container itself.[7]
-
Designate a Satellite Accumulation Area (SAA): The prepared container must be kept in a designated SAA at or near the point of generation (e.g., in the fume hood where the work is performed). It cannot be moved to another room for storage.[10][11]
Part 3: Step-by-Step Disposal Procedures
This protocol covers the collection of waste from the point of generation to its storage pending pickup by Environmental Health & Safety (EH&S).
Workflow for Aqueous and Solid Waste Collection
-
Decontaminating Glassware:
-
Method A (Alkaline Bleach): In a chemical fume hood, rinse all contaminated glassware with an alkaline bleach solution (pH ≥ 10). This process oxidizes the cyanide to the less toxic cyanate.[7] Caution: If the pH is below 10, highly toxic cyanogen chloride (CNCl) gas can be generated.[7]
-
Method B (Caustic Rinse): Alternatively, rinse glassware three times with a dilute sodium hydroxide solution (e.g., 0.1 M) inside the hood.[7]
-
Collect all rinsate from either method as hazardous liquid cyanide waste in your designated container. The rinsate is not safe for drain disposal.
-
-
Collecting Solid Waste:
-
Place all contaminated disposable materials, including gloves, weigh paper, absorbent pads, and contaminated silica gel, into a dedicated, clearly labeled container for solid cyanide waste.[9] Solid and liquid cyanide wastes must be stored separately.[9]
-
Use dry cleanup procedures for any spilled solid material to avoid generating dust.[4][6]
-
-
Collecting Liquid Waste:
-
Carefully transfer unwanted solutions containing Oxyma, including reaction mother liquors and chromatography fractions, into the designated liquid cyanide waste container.
-
Keep the container closed with its screw-top cap at all times, except when adding waste.[10][11] This minimizes the release of vapors and prevents accidental contamination.
-
Do not fill the container beyond 90% capacity to allow for expansion.[10]
-
-
Storage and Disposal Request:
Part 4: Emergency Procedures: Spill Management
Immediate and correct response to a spill is critical to preventing exposure and environmental contamination.
Spill Response Protocol
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a chemical fume hood, evacuate the laboratory and contact your institution's emergency number.[9]
-
Assess & Secure: If the spill is small and contained within a fume hood, you may proceed with cleanup only if you are trained and equipped to do so. Ensure the fume hood is functioning correctly.
-
Don PPE: Wear the full PPE detailed in Part 1.
-
Contain & Clean:
-
Decontaminate:
-
Wipe down the spill area and any contaminated equipment. For cyanide compounds, the recommended procedure is to first clean with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[9]
-
All cleanup materials (absorbents, wipes, contaminated gloves) are hazardous cyanide waste and must be collected in a sealed container for disposal.[9]
-
-
Report: Report the incident to your laboratory supervisor and EH&S department, per institutional policy.
Conclusion
The responsible management of this compound waste is a non-negotiable aspect of laboratory safety. By understanding its specific chemical hazards—particularly the risk of HCN gas evolution—and adhering strictly to protocols of segregation, proper containerization, and established cleanup procedures, researchers can effectively mitigate risks. Always default to the policies set by your institution's Environmental Health & Safety department, as they are the final authority on waste management in your facility.
References
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
-
This compound | C5H6N2O3. (n.d.). PubChem. Retrieved from [Link]
-
Cyanides - Division of Research Safety. (2014, March 24). University of Illinois. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
-
Cyanide Compounds (TURA #1016). (2014, August 12). Toxics Use Reduction Institute. Retrieved from [Link]
-
Production, Import/Export, Use, and Disposal - Toxicological Profile for Cyanide. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Oxyma Pure; Ethyl (hydroxyimino)cyanoacetate - Safety Data Sheet. (2015). CEM Corporation. Retrieved from [Link]
-
Albericio, F. (2012, March 15). Ethyl 2‐Cyano‐2‐(hydroxyimino)acetate. Major Reference Works - Wiley Online Library. Retrieved from [Link]
-
Ethyl cyanohydroxyiminoacetate. (n.d.). In Wikipedia. Retrieved from [Link]
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- 5. This compound | C5H6N2O3 | CID 6399078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 8. fishersci.com [fishersci.com]
- 9. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure)
As a trusted partner in your research and development endeavors, we recognize that safety is the bedrock of scientific innovation. This guide provides essential, field-proven safety protocols for handling Ethyl 2-cyano-2-(hydroxyimino)acetate (also known by the trade name Oxyma Pure), a critical reagent in modern peptide synthesis. Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, empowering you to build a self-validating culture of safety in your laboratory.
This compound is widely adopted as a highly efficient and non-explosive alternative to HOBt in carbodiimide-mediated coupling reactions.[1] However, its utility is matched by a distinct hazard profile that necessitates rigorous handling procedures. This guide is your operational plan for minimizing risk and ensuring safe, effective use.
Hazard Profile: The 'Why' Behind the Precaution
Effective personal protective equipment (PPE) selection is not a one-size-fits-all solution; it is a direct response to a chemical's specific toxicological and physical hazards. Understanding the risks associated with this compound is the first and most critical step in designing a robust safety protocol. The compound is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[2]
The primary hazards, aggregated from supplier safety data sheets (SDS), are summarized below.
| Hazard Class | GHS Category | Implication for the Researcher |
| Acute Toxicity, Oral | Category 3 / 4 | Harmful or toxic if swallowed.[3][4][5] Ingestion of even small quantities can cause significant adverse health effects.[2] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[1][3][5] The compound can be absorbed through the skin, leading to systemic effects.[2] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[1][3][5] Fine dust or aerosols pose a significant risk to the respiratory system. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][3][4][5] Prolonged or repeated contact can lead to dermatitis.[2] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][3][4][5] Direct contact can result in damage to eye tissue.[2] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1][3][4] Inhalation can irritate the nose, throat, and lungs.[2] |
A crucial, experience-driven insight is to recognize the compound's chemical structure. As an organic nitrile and oxime, there are underlying risks related to cyanide-like toxicity, and contact with strong acids could potentially liberate highly toxic gas.[2] Therefore, our safety posture must be conservative and proactive.
The Core Ensemble: Essential PPE for All Operations
This baseline level of PPE is mandatory for any procedure involving this compound, regardless of the quantity or scale.
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required. However, the authoritative recommendation is to use chemical splash goggles, which provide a complete seal around the eyes to protect against splashes and fine dust.[4][6]
-
Hand Protection: Chemically resistant gloves, such as nitrile, are the standard. Before use, always inspect gloves for any signs of degradation or puncture. The importance of proper glove removal technique (without touching the outer surface) cannot be overstated in preventing inadvertent skin exposure.[6] Dispose of contaminated gloves immediately as hazardous waste.
-
Body Protection: A flame-resistant laboratory coat is required to protect against incidental contact. Ensure it is fully buttoned. For tasks with a higher risk of splashes, supplement with a chemically resistant apron.
-
Footwear: Fully enclosed, non-porous shoes are mandatory in any laboratory setting.
Task-Specific PPE: Scaling Protection to the Risk
Different laboratory procedures present different exposure risks. Here, we detail the necessary PPE upgrades for common tasks.
Protocol 1: Weighing and Preparing Solutions (Handling Solid Powder)
The primary risk during this operation is the generation and inhalation of airborne dust particles.[6] All handling of the solid compound must be performed within a certified chemical fume hood or a ventilated enclosure to control exposure.
Step-by-Step Methodology:
-
Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Assemble all necessary equipment (spatulas, weigh boats, solvent, etc.).
-
Don PPE: Wear the "Core Ensemble" PPE. Add respiratory protection. A NIOSH-approved N95 dust mask or a respirator with a P2 particulate filter is required if there is any risk of dust generation that cannot be fully contained by engineering controls.[6][7]
-
Handling: Carefully open the container inside the fume hood. Use a spatula to gently transfer the desired amount of solid to a weigh boat. Avoid any actions that could create dust clouds, such as dropping or rapid movements.
-
Dissolution: Add the solvent to the solid in a controlled manner to prevent splashing.
-
Cleanup: Securely seal the primary container. Decontaminate the spatula and work surface before removing them from the fume hood.
Protocol 2: Use in Reaction and Work-up (Handling Liquid Solutions)
Once in solution, the primary risk shifts from inhalation of dust to exposure from splashes and aerosols.
Step-by-Step Methodology:
-
Location: All subsequent transfers and reactions must be conducted within a certified chemical fume hood.[8]
-
Don PPE: Wear the "Core Ensemble" PPE, ensuring chemical splash goggles are used instead of safety glasses.
-
Procedure: When transferring solutions, do so slowly and carefully. When adding to a reaction vessel, add the solution down the side of the flask to minimize splashing.
-
Contingency: Keep a spill kit rated for chemical solvents and powders readily accessible. Ensure the safety shower and eyewash station are unobstructed.[4]
The Safety Net: Emergency and Disposal Plans
A protocol is only trustworthy if it accounts for deviations and emergencies.
Spill Response Plan
For small spills (<100 mL of solution or a few grams of solid) confined to the chemical fume hood:
-
Alert: Alert personnel in the immediate area.
-
Isolate: Keep the fume hood running.
-
Assess & Protect: If not already worn, don the full PPE ensemble described in Protocol 1, including respiratory protection.
-
Contain & Clean:
-
For Solids: Do NOT use a dry brush. Gently cover the spill with an absorbent powder or use a vacuum equipped with a HEPA filter.[3] Place the collected material in a sealed, labeled container for hazardous waste.
-
For Liquids: Use a chemical absorbent pad or material to soak up the spill. Place all contaminated materials into a sealed, labeled container.
-
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.
Disposal Plan
All materials contaminated with this compound, including excess reagent, contaminated gloves, and cleanup debris, are considered hazardous waste.
-
Collection: Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container.[3][4]
-
Segregation: Do not mix this waste stream with other incompatible chemical wastes.
-
Disposal: Consult your institution's Environmental Health & Safety (EHS) department for final disposal procedures, which must comply with local and national regulations.[2]
Visual Workflow for PPE Selection
This diagram provides a clear, logical pathway for determining the appropriate level of PPE for any task involving this compound.
Caption: Decision workflow for selecting task-specific personal protective equipment.
By integrating this expert-driven, evidence-based approach to safety, you build a resilient and trustworthy laboratory environment. This allows your team to focus on achieving breakthrough results with confidence and security.
References
- Merck Millipore. (n.d.). Oxyma Pure MSDS - 851086.
- Advanced ChemTech. (n.d.). OxymaPure – Non-explosive alternative to HOBt.
- Santa Cruz Biotechnology. (n.d.). Ethyl (hydroxyimino)cyanoacetate Material Safety Data Sheet.
- Apollo Scientific. (2023, May 11). Safety Data Sheet: Ethyl cyano(hydroxyimino)acetate.
- MedChemExpress. (2025, March 4). This compound-SDS.
- PubChem. (n.d.). This compound.
- Guidechem. (n.d.). This compound (CAS No. 89765-49-1) SDS.
- Gyros Protein Technologies. (2020, August 24). Oxyma Pure SDS.
- Carl ROTH. (2024, March 1). Safety Data Sheet: Ethyl(hydroxyimino)cyanoacetate (Oxyma Pure).
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of this compound.
- BLD Pharm. (n.d.). 3849-21-6|this compound.
- Sigma-Aldrich Chemie GmbH. (2021, December 24). K-Oxyma Pure Novabiochem SDS.
- CymitQuimica. (2024, December 19). Safety Data Sheet: Ethyl (E)-2-cyano-2-(hydroxyimino)acetate.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



